molecular formula C7H4ClNO B1591985 3-Chloro-5-hydroxybenzonitrile CAS No. 473923-97-6

3-Chloro-5-hydroxybenzonitrile

Cat. No.: B1591985
CAS No.: 473923-97-6
M. Wt: 153.56 g/mol
InChI Key: GHYUOOZZOMUNSY-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-hydroxybenzonitrile
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InChI

InChI=1S/C7H4ClNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYUOOZZOMUNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620627
Record name 3-Chloro-5-hydroxybenzonitrile
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Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-97-6
Record name 3-Chloro-5-hydroxybenzonitrile
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Record name 3-Chloro-5-hydroxybenzonitrile
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Record name 3-Chloro-5-hydroxybenzonitrile
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Foundational & Exploratory

3-Chloro-5-hydroxybenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3-Chloro-5-cyanophenol, is a specialized chemical compound that has garnered significant interest as a versatile intermediate in various synthetic applications.[1] Its molecular architecture, which uniquely combines a halogenated phenol with a benzonitrile, presents a trifunctional scaffold with distinct reactive sites.[1] This structure makes it an exceptionally valuable building block for constructing complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its primary utility lies in its role as a precursor for advanced molecular frameworks, most notably in the synthesis of certain non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs).[1][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, structural characteristics, spectroscopic profile, established synthetic protocols, and key applications of this important compound, grounding all technical data in authoritative sources.

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These identifiers and physicochemical characteristics dictate its handling, reactivity, and analytical profile.

Nomenclature and Chemical Identifiers

The compound is consistently identified across chemical databases and regulatory bodies by the following key descriptors.

IdentifierValueSource(s)
IUPAC Name This compound[4][5][6]
Synonyms 3-Chloro-5-cyanophenol[5][7][8][9]
CAS Number 473923-97-6[1][3][4][5][7][8]
Molecular Formula C₇H₄ClNO[1][4][5][6][7]
InChI Key GHYUOOZZOMUNSY-UHFFFAOYSA-N[1][4][5]
SMILES OC1=CC(Cl)=CC(=C1)C#N[4]
Physicochemical Properties

The physical properties of this compound are critical for determining appropriate solvents, reaction temperatures, and purification techniques.

PropertyValueSource(s)
Molecular Weight 153.57 g/mol [1][4][6][7]
Appearance White to off-white powder or crystalline solid[1][3][7][8]
Melting Point 165-175 °C[7][8][10]
Boiling Point 265.4 °C at 760 mmHg[11]
Density ~1.4 g/cm³[7]
Flash Point 114.3 °C[7][11]
Solubility Soluble in Methanol[8]
Structural Analysis

The utility of this compound stems directly from its molecular structure. The benzene ring is substituted with three distinct functional groups: a hydroxyl (-OH) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. The electron-withdrawing nature of the nitrile and chloro groups influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.[1]

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of synthetic intermediates. For a molecule like this compound, a combination of NMR, IR, and MS provides a complete analytical picture.

  • Expertise & Experience: The choice of these techniques is standard practice in organic synthesis. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups by their vibrational frequencies, and MS verifies the molecular weight. This multi-faceted approach ensures unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[1]

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons and the single hydroxyl proton, with chemical shifts and splitting patterns dictated by their positions relative to the substituents.

  • ¹³C NMR: The carbon spectrum will confirm the presence of seven unique carbon environments, including those of the nitrile group and the carbons bonded to the hydroxyl and chloro groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of the molecule's key functional groups. The predicted absorption bands are highly characteristic.[1]

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
Hydroxyl (-OH)3200-3600Broad, strong stretching vibration
Aromatic C-H3000-3100Stretching vibration
Nitrile (-C≡N)2220-2260Sharp, medium-to-strong stretching vibration
Mass Spectrometry (MS)

Mass spectrometry is employed for precise molecular weight confirmation and for identifying impurities.[1] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective for monitoring reaction progress and assessing final product purity.[1] The expected monoisotopic mass is 152.9981414 Da.[5][6]

Synthesis and Purification

A reliable and scalable synthetic protocol is paramount for any research chemical. The most commonly cited route to this compound is the demethylation of its methoxy precursor, 3-chloro-5-methoxybenzonitrile.

  • Trustworthiness: The protocol described below is a self-validating system. It includes in-process checks (TLC monitoring), a defined workup procedure to remove reagents, and a final purification step (column chromatography) to ensure high purity, which can then be verified by the spectroscopic methods outlined in Section 2.

Key Synthetic Pathway: Demethylation

The synthesis involves the cleavage of the methyl ether in 3-chloro-5-methoxybenzonitrile using a nucleophilic agent, lithium iodide, in a high-boiling solvent like 2,4,6-trimethylpyridine (collidine).[3][12]

Detailed Experimental Protocol

Materials:

  • 3-chloro-5-methoxybenzonitrile (1 equivalent)

  • Lithium iodide (3 equivalents)

  • 2,4,6-trimethylpyridine (collidine) (solvent)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/hexane mixture (e.g., 10:90, v/v)

Procedure:

  • Reaction Setup: Charge a three-necked flask, equipped with a condenser and thermometer, with 3-chloro-5-methoxybenzonitrile (e.g., 7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (e.g., 100 mL).[3][12]

  • Heating: Heat the reaction mixture to 170 °C with stirring.[3][12]

  • Reagent Addition: Once the target temperature is reached, add lithium iodide (e.g., 16.76 g, 125.298 mmol) to the mixture.[3][12]

  • Reaction Monitoring: Maintain the reaction at 170 °C for approximately 4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[3][12]

  • Quenching: After confirming the complete consumption of the starting material, cool the mixture to room temperature. Carefully quench the reaction by adding 10% aqueous HCl.[3][12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.[3][12]

  • Washing: Wash the combined organic phases sequentially with water and then with brine to remove residual acid and salts.[3][12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3][12]

Purification Methodology

The crude product is purified by silica gel column chromatography. Using an ethyl acetate/hexane (10:90, v/v) eluent system typically affords the pure this compound as a white solid with high yield (e.g., 94%).[3][12]

Synthesis and Purification Workflow

workflow start Start: 3-chloro-5-methoxybenzonitrile react Add LiI & Collidine Heat to 170°C for 4h start->react monitor Monitor by TLC react->monitor quench Cool to RT Quench with 10% HCl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry crude Crude Product dry->crude purify Silica Gel Column Chromatography (EtOAc/Hexane) crude->purify final Pure this compound purify->final

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound is rooted in its trifunctional nature, which allows for a variety of selective chemical transformations.

  • Authoritative Grounding: The reactivity patterns described are fundamental principles of organic chemistry. The presence of an electron-withdrawing nitrile group is known to activate an aromatic ring towards nucleophilic aromatic substitution, a well-documented mechanistic standard.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions like etherification and esterification, which enables the introduction of diverse functionalities and the connection to other molecular scaffolds.[1]

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group

The chlorine atom is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides). This SNAr reaction is facilitated by the electron-withdrawing nitrile group, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[1]

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into other groups such as primary amines (via reduction), amides, or carboxylic acids (via hydrolysis).[1] This flexibility is crucial for building diverse molecular architectures.[1]

reactivity cluster_OH Hydroxyl Group Reactions cluster_Cl Chloro Group Reactions cluster_CN Nitrile Group Reactions center This compound ether Etherification (e.g., Williamson Synthesis) center->ether -OH ester Esterification (e.g., with Acyl Chlorides) center->ester -OH snar Nucleophilic Aromatic Substitution (e.g., with Amines, Alkoxides) center->snar -Cl reduction Reduction to Amine (e.g., with H2/Pd, LiAlH4) center->reduction -CN hydrolysis Hydrolysis to Carboxylic Acid (Acid or Base Catalyzed) center->hydrolysis -CN

Caption: Key reactive sites and potential derivatization pathways.

Applications in Research and Development

The unique substitution pattern and reactivity of this compound make it a high-value intermediate in several R&D sectors.

Cornerstone Intermediate in Pharmaceutical Synthesis

The compound's primary application is as a building block for pharmacologically active molecules.[1] Its structure is a key component in the synthesis of various therapeutic agents, including antibacterial and antifungal compounds.[2]

Case Study: Synthesis of Non-Nucleoside HIV Reverse Transcriptase Inhibitors (NNRTIs)

A notable and well-documented application is its use in preparing (3-cyanophenoxy)pyrazoles, which have been investigated as potent NNRTIs.[1][3] The unique 3,5-substitution pattern on the phenoxy ring, derived from this intermediate, is often crucial for achieving high biological activity against the HIV reverse transcriptase enzyme.[1] It is also cited as an intermediate in the synthesis of Doravirine, an approved NNRTI.[3]

Role in Agrochemical Development

Beyond pharmaceuticals, this compound serves as a crucial intermediate in the development of new pesticides and herbicides.[2] Its structure allows for the creation of novel molecules with targeted biological activity, contributing to the development of more effective and potentially safer crop protection solutions.[2]

Safety, Handling, and Storage

Proper handling and storage are essential when working with any research chemical to ensure personnel safety and maintain compound integrity.

Hazard Identification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard StatementCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[8][10][13]
Skin IrritationH315Causes skin irritation.[8][10][13]
Eye IrritationH319Causes serious eye irritation.[8][10][13]
Specific Target Organ ToxicityH335May cause respiratory irritation.[10][13]
Recommended Handling Procedures
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] A dust respirator should be used if dust is generated.[13]

  • Hygiene: Avoid breathing dust.[13] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]

  • Spills: For small spills, avoid generating dust. Sweep up the material and place it in a sealed, labeled container for disposal.[13]

Storage and Stability

The product is considered stable under normal conditions.[13] It should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[14]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the interplay of its three distinct functional groups. Its well-established synthesis, predictable reactivity, and crucial role in the development of high-value molecules, particularly in HIV therapeutics, solidify its importance in modern synthetic chemistry. This guide has provided a detailed technical framework for understanding and utilizing this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.

References

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-5-hydroxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Introduction: A Versatile Building Block

This compound, with the CAS number 473923-97-6, is a trifunctional aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, offers multiple reaction sites for chemical modification.[2] This versatility makes it an invaluable precursor for constructing complex molecules, particularly in the realm of medicinal chemistry.[1][2] Notably, it serves as a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine and other pharmacologically active compounds.[3]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[3][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 473923-97-6[3][5][6][7]
Molecular Formula C₇H₄ClNO[5][6][8]
Molecular Weight 153.57 g/mol [6][8]
Appearance White to almost white powder/crystal[3]
Melting Point 168.0 to 172.0 °C[4]
Synonyms 3-Chloro-5-cyanophenol[4][8][9]
InChI Key GHYUOOZZOMUNSY-UHFFFAOYSA-N[1][5][8]

Synthesis of this compound

A common and high-yielding synthetic route to this compound involves the demethylation of 3-chloro-5-methoxybenzonitrile.[3][10] This reaction is typically carried out using a strong nucleophile in a high-boiling solvent.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 3-chloro-5-methoxybenzonitrile 3-chloro-5-methoxybenzonitrile Heat 170 °C, 4h LiI Lithium Iodide (LiI) Collidine 2,4,6-Collidine (Solvent) This compound This compound Heat->this compound

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound:[3][10]

  • Reaction Setup: To a 250 mL three-necked flask, add 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (collidine) (100 mL).[3][10]

  • Heating and Reagent Addition: Heat the reaction mixture to 170 °C. Once the temperature is stable, add lithium iodide (16.76 g, 125.298 mmol).[3][10]

  • Reaction Monitoring: Continue stirring the reaction at 170 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: After the starting material is completely consumed, cool the reaction mixture to room temperature. Quench the reaction by adding 10% aqueous hydrochloric acid.[3][10]

  • Extraction: Extract the mixture with ethyl acetate. Wash the organic phase sequentially with water and saturated brine.[3][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3][10]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10:90 v/v) as the eluent to yield this compound as a white solid (typical yield: ~94%).[3][10]

Chemical Reactivity and Applications

The trifunctional nature of this compound allows for selective reactions at its hydroxyl, chloro, and nitrile groups, making it a valuable synthetic intermediate.[1]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions such as etherification and esterification, enabling the introduction of diverse functionalities.[1] This is particularly relevant in the synthesis of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[1][3]

Nucleophilic Aromatic Substitution of the Chloro Group

The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nature of the nitrile group facilitates this reaction by stabilizing the intermediate Meisenheimer complex.[1]

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for further molecular diversification.[1]

Applications in Drug Discovery and Agrochemicals

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[2]

  • Pharmaceuticals: It is a documented intermediate in the synthesis of Doravirine, an antiretroviral medication used to treat HIV-1 infection.[3] Its derivatives are also explored for their potential as antibacterial and antifungal agents.[2]

  • Agrochemicals: In the agrochemical sector, this compound serves as an intermediate for the development of new pesticides and herbicides, where its specific substitution pattern is crucial for achieving targeted biological activity.[2]

Spectroscopic Data

Predicted spectroscopic data can aid in the characterization of this compound.

SpectroscopyPredicted DataDescription
¹H NMR ~10.0 ppm (variable, broad singlet)Hydroxyl proton (-OH)
~7.0-7.5 ppm (multiplets)3 aromatic protons (Ar-H)
¹³C NMR ~158 ppmAromatic carbon attached to -OH
~136 ppmAromatic carbon attached to -Cl
IR 3200-3600 cm⁻¹ (broad, strong)Hydroxyl (-OH) stretching
2220-2260 cm⁻¹ (sharp, medium-strong)Nitrile (-C≡N) stretching

Source:[1]

Safety Information

This compound is classified as harmful and an irritant.[6][11] It is harmful if swallowed and causes skin and serious eye irritation.[4][8][11] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a wide array of chemical transformations, making it a valuable tool for synthetic chemists. A well-established and high-yielding synthetic protocol further enhances its utility in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document delves into the practical and mechanistic aspects of a field-proven synthetic methodology, offering insights into the rationale behind experimental choices. Furthermore, it establishes a framework for the rigorous characterization of the final product using modern analytical techniques, ensuring compound identity and purity. This guide is intended to be a practical resource for researchers in medicinal chemistry and process development.

Introduction and Strategic Importance

This compound is a trifunctional aromatic compound featuring hydroxyl, chloro, and nitrile moieties. This unique substitution pattern makes it a versatile and valuable building block in medicinal chemistry.[3] Its primary utility is as a pivotal intermediate in the synthesis of complex pharmacologically active molecules, most notably in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, such as Doravirine.[2] The strategic placement of its functional groups allows for selective and sequential reactions, enabling the construction of intricate molecular architectures. Understanding its synthesis and characterization is therefore critical for drug discovery and development programs.

Synthesis Methodology: A Guided Protocol

While several synthetic routes to this compound can be envisaged, a particularly robust and high-yielding method is the demethylation of its methoxy precursor, 3-chloro-5-methoxybenzonitrile. This section details this procedure, focusing on the causality behind the selection of reagents and conditions.

Preferred Synthetic Route: Demethylation via Lithium Iodide

The cleavage of aryl methyl ethers is a common and crucial transformation in organic synthesis. Among the various reagents available for this purpose, such as strong acids (HBr) or Lewis acids (BBr₃), lithium iodide (LiI) in a high-boiling solvent offers a highly effective and nucleophilic method.[4][5][6]

Overall Reaction: Starting Material: 3-Chloro-5-methoxybenzonitrile Product: this compound

Synthesis SM 3-Chloro-5-methoxybenzonitrile Reagents Lithium Iodide (LiI) 2,4,6-Collidine Heat (170 °C) SM->Reagents Product This compound Reagents->Product Demethylation

Caption: High-level overview of the demethylation synthesis route.

The "Why": Mechanistic Insights and Reagent Selection

The success of this synthesis hinges on a nuanced understanding of the reaction mechanism and the role of each component.

  • Reaction Mechanism: The core of the reaction is a nucleophilic substitution (SN2) mechanism.[7] The iodide ion (I⁻) from LiI is a potent but soft nucleophile that attacks the electrophilic methyl carbon of the ether. The aryl-oxygen bond is significantly stronger due to the delocalization of oxygen's lone pairs into the aromatic ring, making the methyl-oxygen bond the point of cleavage.[8] This concerted attack displaces the phenoxide as a leaving group and forms methyl iodide as a volatile byproduct. The resulting lithium phenoxide is then protonated during the acidic workup to yield the final hydroxyl product.

Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ether Ar-O-CH₃ TS1 [I···CH₃···O-Ar]⁻ Ether->TS1 + I⁻ Iodide I⁻ Phenoxide Ar-O⁻ TS1->Phenoxide MeI CH₃-I TS1->MeI Phenoxide2 Ar-O⁻ Product Ar-OH Phenoxide2->Product + H⁺ (Workup)

Caption: SN2 mechanism for LiI-mediated ether cleavage.

  • Lithium Iodide (LiI): Chosen for its excellent nucleophilicity in polar aprotic solvents. The iodide ion effectively attacks the methyl group, and the lithium cation coordinates with the oxygen atom, facilitating the cleavage.[9]

  • 2,4,6-Trimethylpyridine (Collidine): This reagent serves two critical functions. First, it is a high-boiling solvent (b.p. 171-172 °C), allowing the reaction to be conducted at the high temperatures (170 °C) necessary to overcome the activation energy for ether cleavage.[10][11] Second, it acts as a non-nucleophilic base. The methyl groups at positions 2 and 6 provide steric hindrance around the nitrogen atom, preventing it from competing with iodide as a nucleophile while still allowing it to function as an acid scavenger.[12]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for self-validation through careful monitoring.[10][13]

  • Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-5-methoxybenzonitrile (7.0 g, 41.8 mmol) and 2,4,6-collidine (100 mL).

  • Reaction Initiation: Begin stirring and heat the mixture to 170 °C under a nitrogen atmosphere.

  • Reagent Addition: Once the temperature has stabilized, carefully add anhydrous lithium iodide (16.76 g, 125.3 mmol, 3.0 equivalents).

  • Reaction Monitoring: Maintain the reaction at 170 °C with vigorous stirring for 4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) [Eluent: Ethyl acetate/Hexane (1:9)]. The reaction is complete upon the disappearance of the starting material spot.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 10% aqueous hydrochloric acid until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove residual collidine hydrochloride and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an ethyl acetate/hexane (10:90, v/v) eluent system. Combine the fractions containing the pure product and remove the solvent in vacuo to afford this compound as a white solid (Typical Yield: ~94%).[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized this compound.

Physical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 473923-97-6[14]
Molecular Formula C₇H₄ClNO[14]
Molecular Weight 153.57 g/mol [14]
Appearance White to off-white powder/solid[2]
Melting Point 168.0 to 172.0 °C[15]
Spectroscopic Data Analysis

Spectroscopic analysis provides an unambiguous structural confirmation. The following data are representative of a pure sample.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Nucleus Predicted Chemical Shift (ppm) Description
¹H NMR ~10.0 (variable)Broad singlet, hydroxyl proton (-OH)
~7.0 - 7.5Multiplets, 3 aromatic protons (Ar-H)
¹³C NMR ~158Aromatic carbon attached to -OH (C-OH)
~136Aromatic carbon attached to -Cl (C-Cl)
~118Nitrile carbon (-C≡N)
~115Aromatic carbon attached to -CN
~110 - 130Aromatic carbons (C-H)

Source for Predicted Data:[3]

Expert Interpretation: The ¹H NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region, with splitting patterns determined by their meta-coupling constants. The phenolic proton will appear as a broad singlet, and its chemical shift may vary with concentration and solvent. The ¹³C NMR provides a carbon backbone fingerprint, with the downfield signal around 158 ppm being characteristic of a phenol-attached carbon.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (Broad)
C≡N stretch (nitrile)2220 - 2240 (Sharp, strong)
C=C stretch (aromatic)1450 - 1600
C-Cl stretch700 - 850

Expert Interpretation: The IR spectrum serves as a rapid confirmation of synthesis success. The presence of a strong, sharp peak around 2230 cm⁻¹ is definitive for the nitrile group, while a broad absorption band above 3200 cm⁻¹ confirms the hydroxyl group.[3]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

Technique Expected m/z Value Interpretation
ESI-MS (+)154 / 156[M+H]⁺ ion
HRMS152.9981Calculated for [C₇H₄ClNO]

Expert Interpretation: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak (or [M+H]⁺) will appear as a pair of peaks separated by two mass units, with a relative intensity ratio of approximately 3:1, providing strong evidence for the presence of a single chlorine atom in the molecule.[3] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high precision.

Characterization cluster_input Synthesized Compound cluster_output Analytical Techniques cluster_data Confirmation Data Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Identity Molecular Weight & Formula MS->Identity

References

The Strategic Intermediate: A Technical Guide to 3-Chloro-5-hydroxybenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), a pivotal intermediate in modern pharmaceutical development. We will explore its chemical properties, elucidate a robust synthetic pathway with a focus on the mechanistic rationale behind experimental choices, and detail its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs), including the non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine. Furthermore, this guide will cover key analytical methodologies for quality control and discuss the versatile reactivity of this compound, which makes it a valuable tool for medicinal chemists and process development scientists.

Introduction: The Emergence of a Key Building Block

This compound, also known as 3-chloro-5-cyanophenol, has emerged as a strategic building block in the synthesis of complex pharmaceutical agents.[1][2] Its trifunctional nature, featuring a nitrile, a hydroxyl group, and a chloro substituent on a benzene ring, offers multiple, distinct reaction sites.[2] This allows for controlled, sequential modifications, making it an ideal precursor for constructing the intricate molecular architectures required for therapeutic efficacy. This guide will serve as a comprehensive resource for researchers and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the application of this versatile intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in a laboratory or manufacturing setting.

PropertyValueSource(s)
CAS Number 473923-97-6[3]
Molecular Formula C₇H₄ClNO[3]
Molecular Weight 153.57 g/mol [4]
Appearance White to off-white solid/powder[4][5]
Melting Point 168.0 to 172.0 °C[4]
Purity (Typical) >95.0% (GC)[4]
Solubility Soluble in organic solvents like DMF and Ethyl Acetate[5]

Safety Summary: this compound is harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Mechanistic Approach

A common and efficient route for the synthesis of this compound involves the demethylation of its methoxy precursor, 3-chloro-5-methoxybenzonitrile. This process, while straightforward in execution, relies on a nuanced understanding of reaction conditions and reagent choice for optimal yield and purity.

Reaction Scheme

G reactant 3-Chloro-5-methoxybenzonitrile product This compound reactant->product Demethylation reagents Lithium Iodide (LiI) 2,4,6-Trimethylpyridine (Collidine) 170°C, 4h reagents->product

Caption: Synthesis of this compound via demethylation.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures with a proven high yield.[7]

Materials:

  • 3-chloro-5-methoxybenzonitrile (1 equivalent)

  • Lithium iodide (3 equivalents)

  • 2,4,6-trimethylpyridine (collidine)

  • 10% Aqueous Hydrochloric Acid

  • Ethyl acetate (EtOAc)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (10:90, v/v)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a thermometer, charge 3-chloro-5-methoxybenzonitrile (e.g., 7.0 g, 41.77 mmol) and 2,4,6-trimethylpyridine (e.g., 100 mL).

  • Heating and Reagent Addition: Heat the reaction mixture to 170 °C with stirring. Once the temperature is stable, add lithium iodide (e.g., 16.76 g, 125.3 mmol) in one portion.

  • Reaction Monitoring: Maintain the reaction at 170 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10% aqueous hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic phase sequentially with water and saturated saline solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a 10:90 ethyl acetate/hexane mixture as the eluent. This typically yields this compound as a white solid with a yield of around 94%.[7]

Causality Behind Experimental Choices

The efficiency of this synthesis is not accidental but a result of deliberate reagent and condition selection.

  • Lithium Iodide (LiI): The iodide ion is a potent but soft nucleophile. In this reaction, it performs a nucleophilic attack on the methyl group of the methoxy ether in an Sₙ2 reaction. The small, unhindered methyl group is highly susceptible to this attack, leading to the formation of methyl iodide and the desired phenoxide.[2]

  • 2,4,6-Trimethylpyridine (Collidine): This solvent serves multiple critical functions.

    • High Boiling Point: Its boiling point (171-172 °C) allows the reaction to be conducted at the high temperatures necessary to overcome the activation energy for ether cleavage.[8]

    • Non-Nucleophilic Base: The three methyl groups on the pyridine ring create significant steric hindrance around the nitrogen atom.[9] This prevents the collidine from acting as a nucleophile itself, which would lead to unwanted side products. However, it can still function as a base to neutralize any acidic byproducts.

    • Solvent: It effectively dissolves the reactants to create a homogeneous reaction environment.

  • High Temperature (170 °C): The aryl-oxygen bond in the methoxy ether is strong. High thermal energy is required to facilitate the Sₙ2 displacement by the iodide ion.

G cluster_0 Mechanism of Demethylation A 3-Chloro-5-methoxybenzonitrile (Aryl Methyl Ether) C Transition State [I---CH₃---OAr]⁻ A->C B Iodide ion (I⁻) from LiI (Nucleophile) B->C Sₙ2 Attack D Methyl Iodide (CH₃I) C->D E 3-Chloro-5-phenoxide ion C->E F Protonation (from acidic workup) E->F G This compound (Final Product) F->G

Caption: Mechanism of LiI-mediated demethylation of 3-chloro-5-methoxybenzonitrile.

Application in Pharmaceutical Synthesis: The Case of Doravirine

The utility of this compound is best exemplified by its role in the synthesis of Doravirine, a potent NNRTI used in the treatment of HIV-1 infection.[5][6]

Role in the Doravirine Synthetic Pathway

In the synthesis of Doravirine, the hydroxyl group of this compound acts as a nucleophile in a crucial etherification step. It displaces a leaving group on a substituted pyridine ring to form a key diaryl ether linkage, which is a core structural feature of the final API.[2][5]

G cluster_0 Doravirine Synthesis Step A This compound C Doravirine Precursor (Diaryl Ether) A->C B Activated Pyridine Derivative (Intermediate 3) B->C reagents Base (e.g., DIPEA) DMF, 95-100°C reagents->C Nucleophilic Aromatic Substitution

Caption: Etherification step in Doravirine synthesis using this compound.

This reaction highlights the importance of the hydroxyl group's reactivity. The phenoxide, formed in situ by a base, is a strong enough nucleophile to participate in this key bond-forming reaction.

Broader Synthetic Utility

Beyond Doravirine, this compound is a valuable precursor for other classes of bioactive molecules. It is cited in the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as another class of non-nucleoside HIV reverse transcriptase inhibitors.[1][2] The general structure allows for the synthesis of a variety of derivatives by leveraging the reactivity of its three distinct functional groups:

  • Hydroxyl Group: Subject to O-alkylation (etherification) and esterification.

  • Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr), a reaction enhanced by the electron-withdrawing nature of the nitrile group.[1]

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing, where impurities can affect the yield, safety, and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound.[3] A well-developed HPLC method can separate the main compound from starting materials, by-products, and other process-related impurities.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 3.0 mm x 150 mm, 3 µm particle size).[10]

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[10]

  • Flow Rate: 0.600 mL/min.[10]

  • Detection: UV at 220 nm.[10]

  • Purity Specification: Typically ≥98.0%.[3]

Spectroscopic Identification

Spectroscopic methods are used to confirm the identity and structure of the compound.

TechniqueCharacteristic Data
Infrared (IR) Spectroscopy - ~3200-3600 cm⁻¹: Broad O-H stretch (hydroxyl group).- ~3000-3100 cm⁻¹: Aromatic C-H stretch.- ~2220-2260 cm⁻¹: Sharp C≡N stretch (nitrile group).[1]
¹H NMR Spectroscopy - Signals in the aromatic region corresponding to the three ring protons.- A broad singlet for the hydroxyl proton (chemical shift is solvent-dependent).[1]
¹³C NMR Spectroscopy - Distinct signals for the seven carbon atoms in their unique chemical environments.[1]

Conclusion

This compound is a testament to the power of a well-designed chemical intermediate. Its trifunctional nature provides a robust platform for synthetic chemists to build complex molecules with high precision. The detailed examination of its synthesis, grounded in a clear understanding of reaction mechanisms, allows for process optimization and scalability. Its demonstrated role in the production of Doravirine underscores its industrial significance. As the demand for novel therapeutics continues to grow, the strategic application of versatile and reliable intermediates like this compound will remain a cornerstone of successful drug development programs.

References

The Pivotal Role of 3-Chloro-5-hydroxybenzonitrile in Modern Drug Discovery: A Technical Guide to its Biological Activity and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzonitrile, a seemingly unassuming trifunctional aromatic compound, stands as a critical and versatile scaffold in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a reactive hydroxyl group, a strategically placed chlorine atom, and an electron-wielding nitrile moiety, offers a rich playground for synthetic modification and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and, most importantly, the diverse biological activities of this compound and its analogs. We will delve into its role as a key intermediate in the creation of potent antiviral, antimicrobial, and anti-inflammatory compounds, elucidating the structure-activity relationships that govern their efficacy. This guide will further provide detailed, field-proven experimental protocols for the synthesis of the core molecule and the evaluation of the biological performance of its derivatives, equipping researchers with the practical knowledge to leverage this powerful building block in their own drug discovery endeavors.

The Chemistry of this compound: A Foundation for Biological Exploration

The therapeutic potential of any chemical scaffold is fundamentally rooted in its synthetic accessibility and its capacity for diverse chemical transformations. This compound excels in both these aspects, making it a highly valuable starting material for medicinal chemistry campaigns.

Synthesis of the Core Scaffold

A robust and high-yielding synthesis of this compound has been established, typically proceeding via the demethylation of 3-chloro-5-methoxybenzonitrile.[1][2] This process, often employing lithium iodide in a high-boiling solvent like 2,4,6-collidine, efficiently cleaves the methyl ether to reveal the crucial phenolic hydroxyl group.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-collidine (100 mL).

  • Heating: Heat the reaction mixture to 170 °C with stirring.

  • Addition of Reagent: Once the temperature has stabilized, add lithium iodide (16.76 g, 125.298 mmol) to the flask.

  • Reaction Monitoring: Continue stirring the reaction at 170 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After complete consumption of the starting material, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 10% aqueous hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic phases sequentially with water and saturated brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a white solid.

A Trifunctional Hub for Chemical Diversification

The true power of this compound lies in the distinct reactivity of its three functional groups, which can be selectively targeted to generate a vast library of analogs.[3]

  • The Hydroxyl Group: This phenolic group is a prime site for etherification and esterification reactions, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.[3]

  • The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), a reaction enhanced by the electron-withdrawing nature of the nitrile group.[3] This allows for the displacement of the chloride with various nucleophiles, such as amines and alkoxides, to build more complex molecular architectures.

  • The Nitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[4] It is also a key pharmacophore in its own right, capable of acting as a hydrogen bond acceptor and contributing to the overall electronic properties of the molecule.[3]

Biological Activities of this compound Analogs

The strategic functionalization of the this compound core has led to the discovery of compounds with significant therapeutic potential in several key areas of medicine.

Anti-HIV Activity: Inhibition of Reverse Transcriptase

One of the most notable applications of this compound is as a precursor for the synthesis of (3-cyanophenoxy)pyrazoles, a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][3] These compounds target a critical enzyme in the HIV life cycle, preventing the conversion of the viral RNA genome into DNA and thus halting viral replication.[5]

Mechanism of Action: NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleosides bind.[6] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its function. The 3-cyanophenoxy moiety derived from this compound plays a crucial role in anchoring the inhibitor within this pocket through specific interactions with amino acid residues. Molecular docking studies of related pyrazole derivatives have shown that the nitrile group can form key hydrogen bonds and that the substituted phenyl ring engages in hydrophobic interactions within the non-nucleoside inhibitory binding pocket (NNIBP) of the enzyme.[6][7][8]

Quantitative Activity of Pyrazole-based NNRTIs

Compound ClassTargetIC₅₀ (µM)Reference
Pyrazole DerivativeHIV-1 Reverse Transcriptase1.66[9]
3-Benzoylbenzofuran Derivative (4b)HIV-1 Pseudovirus (Q23)0.49 ± 0.11[5]
Pyrazole Derivative (5f)HIV-1 Pseudovirus (Q23)0.39 ± 0.13[5]
Pyrazole Derivative (5f)HIV-1 Protease31.59 ± 3.83[5]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay [10][11]

This colorimetric assay measures the activity of HIV-1 reverse transcriptase by quantifying the amount of digoxigenin-labeled DNA synthesized.

  • Reagent Preparation: Prepare serial dilutions of the test compounds (analogs of this compound) in an appropriate solvent. Prepare a reaction mixture containing the template/primer, dNTPs (including biotin- and digoxigenin-labeled nucleotides), and reaction buffer.

  • Reaction Initiation: In a 96-well plate, add the test compounds at various concentrations. Add a standardized amount of recombinant HIV-1 reverse transcriptase to each well, followed by the reaction mixture to start the reaction. Include positive (enzyme only) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection (ELISA):

    • Transfer the reaction products to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA to bind.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash the plate again and add a colorimetric HRP substrate (e.g., ABTS).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value from a dose-response curve.

Antimicrobial Potential

Derivatives of halogenated hydroxybenzonitriles have demonstrated promising antimicrobial activity. For instance, benzofuran derivatives synthesized from 5-chloro-2-hydroxybenzonitrile have shown notable antibacterial and antifungal properties.[3] This suggests that the this compound scaffold could also serve as a valuable starting point for the development of novel anti-infective agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [12][13]

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Test Compound: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted test compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory and Anticancer Activities

The benzonitrile moiety is a common feature in many kinase inhibitors used in cancer therapy due to its ability to form hydrogen bonds within the ATP-binding pockets of kinases.[3] Furthermore, related benzophenone analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14] Given that chronic inflammation is a key driver of many cancers, compounds derived from this compound could possess dual anti-inflammatory and anticancer properties. The inhibition of these cytokines is often mediated through the modulation of intracellular signaling pathways like NF-κB and MAPK.[15][16]

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_IL6 TNF-α, IL-6 (Pro-inflammatory Cytokines) Nucleus->TNFa_IL6 Benzonitrile_Analog Benzonitrile Analog (Inhibitor) Benzonitrile_Analog->IKK Benzonitrile_Analog->NFkB

Caption: Potential mechanism of anti-inflammatory action of benzonitrile analogs.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Pharmacokinetics and Drug-Likeness

For a compound to be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While experimental pharmacokinetic data for this compound itself is scarce, computational tools can provide valuable predictions for its derivatives.[17][18] Studies on related chloro- and nitro-substituted indolinone derivatives have shown that such compounds can exhibit high gastrointestinal absorption and blood-brain barrier permeability. The metabolic stability of the nitrile group is generally considered favorable in drug design.[3] However, it is crucial to assess the potential for cytochrome P450 (CYP) enzyme inhibition, as this can lead to drug-drug interactions.

Predicted Pharmacokinetic Properties of Related Chloro-Substituted Aromatics

PropertyPredictionImplication for Drug Development
Gastrointestinal (GI) AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS-targeted therapies, but also potential for CNS side effects.
P-glycoprotein (P-gp) SubstrateNoReduced likelihood of efflux-mediated drug resistance.
CYP Isoform InhibitionInhibitor of CYP1A2, CYP2C19, CYP2C9Potential for drug-drug interactions; requires further investigation.

Conclusion and Future Directions

This compound has firmly established its value not as a therapeutic agent in its own right, but as a high-potential starting point for the synthesis of diverse and biologically active molecules. Its utility in generating potent non-nucleoside HIV reverse transcriptase inhibitors is a clear testament to its importance in medicinal chemistry. The emerging evidence for the antimicrobial and potential anti-inflammatory and anticancer activities of its derivatives further broadens the horizon for future research.

Future work should focus on several key areas:

  • Expansion of Analog Libraries: The systematic exploration of substitutions at the hydroxyl and chloro positions is likely to yield novel compounds with improved potency and selectivity for various biological targets.

  • In-depth Mechanistic Studies: For promising analogs, detailed biochemical and cellular assays are needed to fully elucidate their mechanisms of action and to identify the specific molecular interactions that drive their biological effects.

  • Comprehensive Pharmacokinetic Profiling: Experimental ADME studies are essential to validate computational predictions and to guide the optimization of drug-like properties for clinical development.

  • Exploration of New Therapeutic Areas: Given the versatility of the scaffold, it would be worthwhile to screen libraries of this compound derivatives against a wider range of biological targets, including other viral enzymes, bacterial proteins, and inflammatory signaling molecules.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzonitrile is a fascinating small molecule with a trifunctional nature, suggesting a rich and largely unexplored potential for biological activity. Its structure, featuring a phenolic hydroxyl group, a nitrile moiety, and a chloro substituent on a benzene ring, offers multiple avenues for interaction with biological systems. While it is utilized as a pivotal intermediate in the synthesis of pharmacologically active molecules, including non-nucleoside HIV reverse transcriptase inhibitors, a comprehensive understanding of its intrinsic mechanism of action is currently lacking.[1] This in-depth technical guide provides a strategic and logical framework for researchers to systematically investigate and elucidate the mechanism of action of this compound. We will delve into a multi-faceted approach, beginning with broad-spectrum phenotypic screening and progressing to specific target identification and validation, thereby empowering researchers to unlock the full therapeutic potential of this compound.

Introduction: The Therapeutic Potential of a Multifunctional Scaffold

This compound presents a unique chemical architecture that hints at a diverse range of biological activities. The phenolic hydroxyl group is a well-established pharmacophore known for its antioxidant properties, acting through mechanisms such as free radical scavenging and metal chelation.[2][3] Phenolic compounds are also known to interact with various proteins through hydrogen bonding and hydrophobic interactions, potentially leading to enzyme inhibition or receptor modulation.[4] The nitrile group, a versatile functional group in medicinal chemistry, can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and in some cases, can form covalent bonds with enzyme active sites.[5][6][7] Furthermore, the electron-withdrawing nature of the nitrile and chloro groups can significantly influence the electronic properties of the aromatic ring, modulating its interactions with biological targets.[8]

Given this structural complexity, a systematic and multi-pronged approach is essential to unravel the mechanism of action of this compound. This guide will outline a logical workflow, from initial hypothesis-generating studies to in-depth mechanistic validation, providing researchers with the tools to comprehensively characterize the biological activity of this intriguing molecule.

A Phased Approach to Mechanism of Action Elucidation

We propose a three-phased experimental workflow to systematically investigate the mechanism of action of this compound. This approach is designed to be iterative, with findings from earlier phases informing the direction of subsequent, more focused studies.

MOA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification & Deconvolution cluster_2 Phase 3: Target Validation & Mechanistic Studies P1_1 Phenotypic Screening P2_1 Affinity-Based Methods P1_1->P2_1 Identified Phenotype P1_2 In Vitro Bioactivity Profiling P2_2 Activity-Based Protein Profiling P1_2->P2_2 Observed Bioactivity P3_1 In Vitro Target Engagement P2_1->P3_1 Putative Targets P2_2->P3_1 P2_3 Computational Prediction P2_3->P3_1 Predicted Targets P3_2 Cellular Target Engagement P3_1->P3_2 Validated Target P3_3 Enzyme Kinetics & Inhibition Studies P3_2->P3_3 P3_4 Signaling Pathway Analysis P3_2->P3_4

Caption: Proposed workflow for elucidating the mechanism of action.

Phase 1: Hypothesis-Generating Studies

The initial phase focuses on broad-based screening to identify potential biological activities and generate initial hypotheses about the compound's mechanism of action.

In Vitro Bioactivity Profiling

Given the phenolic nature of this compound, initial investigations should focus on its potential antioxidant and anti-inflammatory properties.

A panel of in vitro assays should be employed to comprehensively evaluate the antioxidant potential.

Table 1: In Vitro Antioxidant Activity Assays

AssayPrincipleEndpoint Measurement
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at 517 nm.
ABTS Radical Scavenging Assay Measures the ability of the compound to scavenge the ABTS radical cation.Decrease in absorbance at 734 nm.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺).Formation of a blue-colored complex measured at 593 nm.
Metal Chelating Activity Assay Determines the ability of the compound to chelate ferrous ions, preventing the formation of the pro-oxidative Fenton reagent.Inhibition of the formation of the ferrozine-Fe²⁺ complex measured at 562 nm.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare a series of dilutions to obtain a range of concentrations.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the test compound at each concentration to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In vitro models of inflammation can provide initial insights into the anti-inflammatory potential of the compound.

Table 2: In Vitro Anti-inflammatory Assays

AssayCell LineInflammatory StimulusKey Parameters Measured
Nitric Oxide (NO) Production Assay RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)Nitrite levels in the culture supernatant (Griess assay).
Pro-inflammatory Cytokine Production Assay RAW 264.7 or human PBMCsLPSLevels of TNF-α, IL-6, and IL-1β in the culture supernatant (ELISA).
Cyclooxygenase (COX) Inhibition Assay Purified COX-1 and COX-2 enzymesArachidonic acidProduction of prostaglandins (e.g., PGE₂).
Lipoxygenase (LOX) Inhibition Assay Purified 5-LOX or 15-LOX enzymesLinoleic acid or arachidonic acidFormation of hydroperoxides.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (untreated cells).

  • Griess Assay:

    • After the incubation period, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Assess the cytotoxicity of the compound at the tested concentrations using an MTT or LDH assay to ensure that the reduction in NO production is not due to cell death.[9]

Phenotypic Screening

High-content screening (HCS) or other phenotypic assays can be employed to identify unexpected biological activities in an unbiased manner. This can provide valuable clues about the compound's mechanism of action.

Phase 2: Target Identification and Deconvolution

Once a reproducible and significant biological activity is confirmed in Phase 1, the next crucial step is to identify the molecular target(s) of this compound.

Target_ID_Workflow cluster_0 Target Identification Strategies cluster_1 Hit Validation Start Bioactive Compound (this compound) Affinity Affinity Chromatography Start->Affinity ABPP Activity-Based Protein Profiling Start->ABPP Computational In Silico Target Prediction Start->Computational MS Mass Spectrometry (Protein ID) Affinity->MS ABPP->MS Validation Target Validation Computational->Validation MS->Validation

Caption: Workflow for target identification and deconvolution.

Affinity-Based Methods

These methods rely on the specific binding of the compound to its target protein.

  • Affinity Chromatography: this compound can be immobilized on a solid support (e.g., agarose beads) via a linker attached to a non-essential part of the molecule.[10][11] The immobilized compound is then incubated with a cell lysate. Proteins that bind to the compound are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[10]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics approach to identify the targets of covalent inhibitors.[1] Given the potential reactivity of the nitrile group, this method could be highly informative. A probe molecule that mimics the structure of this compound but also contains a reporter tag (e.g., biotin or a fluorescent dye) and a reactive group is synthesized. This probe is then used to label its protein targets in a complex biological sample. The labeled proteins can then be enriched and identified.

Computational Approaches

In silico methods can be used to predict potential protein targets based on the chemical structure of this compound.[2][6][7]

  • Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein to form a stable complex.[2]

  • Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for the biological activity and using this model to search for potential protein targets.

Phase 3: Target Validation and Mechanistic Studies

Following the identification of putative targets, a series of validation experiments are necessary to confirm the interaction and elucidate the downstream consequences of this interaction.

In Vitro Target Engagement

Direct binding between this compound and the purified putative target protein should be confirmed using biophysical techniques.

Table 3: In Vitro Target Engagement Assays

AssayPrincipleInformation Obtained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the compound binds to the immobilized target protein.Binding affinity (Kᴅ), association (kₐ), and dissociation (kⅆ) rates.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the compound to the target protein.Binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Thermal Shift Assay (TSA) Measures the change in the melting temperature (Tₘ) of the target protein upon binding of the compound.Target engagement and stabilization.
Cellular Target Engagement

Confirming that the compound engages its target within a cellular context is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in live cells by measuring the thermal stabilization of the target protein upon compound binding.

  • Western Blotting: If the target is an enzyme, its activity can be modulated by the compound. Downstream signaling events can be monitored by observing changes in the phosphorylation state or expression levels of downstream proteins via Western blotting.

Enzyme Kinetics and Inhibition Studies

If the validated target is an enzyme, detailed kinetic studies should be performed to characterize the mode of inhibition.

Experimental Protocol: Enzyme Inhibition Kinetics

  • Determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of the enzyme:

    • Measure the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation.

  • Determine the mode of inhibition:

    • Measure the initial reaction rates at a fixed enzyme concentration and varying substrate concentrations in the presence of different fixed concentrations of this compound.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.[12][13][14]

    • Analyze the plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[12][13]

  • Determine the inhibition constant (Kᵢ):

    • Calculate the Kᵢ value from the Lineweaver-Burk plots or by using non-linear regression analysis.

Signaling Pathway Analysis

To understand the broader cellular consequences of target engagement, it is important to investigate the impact on relevant signaling pathways.

Signaling_Pathway Compound This compound Target Validated Target (e.g., Kinase) Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., Transcription Factor) Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Target->Downstream2 Activation Gene_Expression Altered Gene Expression Downstream1->Gene_Expression Downstream2->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulated by the compound.

  • Phospho-protein arrays and transcriptomics (e.g., RNA-seq) can provide a global view of the changes in signaling pathways and gene expression profiles induced by the compound.

  • Specific pathway analysis using techniques like Western blotting for key signaling proteins (e.g., NF-κB, MAPKs, Akt) can validate the findings from the global analyses.

Conclusion

The systematic elucidation of the mechanism of action of this compound holds significant promise for the discovery of novel therapeutic agents. The multi-phased approach outlined in this guide, integrating phenotypic screening, target identification, and detailed mechanistic studies, provides a robust framework for researchers to comprehensively characterize the biological activity of this versatile molecule. By understanding how this compound interacts with biological systems at a molecular level, the scientific community can unlock its full potential for the development of new and effective treatments for a range of diseases.

References

Spectroscopic C-H-A-R-T-E-R of 3-Chloro-5-hydroxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Intermediate

3-Chloro-5-hydroxybenzonitrile, with the CAS Number 473923-97-6, is a pivotal intermediate in the landscape of pharmaceutical synthesis.[1][2] Its trifunctional aromatic scaffold, featuring a nitrile, a hydroxyl group, and a chlorine atom, offers multiple avenues for synthetic modification, making it a valuable building block in the development of complex therapeutic agents.[3] Notably, it serves as a key precursor in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV.[2] A comprehensive understanding of its spectroscopic properties is paramount for ensuring reaction success, purity of intermediates, and the overall integrity of the final active pharmaceutical ingredient.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this compound.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of substituents on the benzonitrile ring dictates its characteristic spectroscopic fingerprint. The electron-withdrawing nature of the nitrile and chlorine groups, coupled with the electron-donating hydroxyl group, creates a distinct electronic environment that is readily probed by various spectroscopic techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)Description
¹H~10.0 (variable)Broad singlet, hydroxyl proton (-OH)
¹H~7.0-7.5Multiplets, 3 aromatic protons (Ar-H)

Source: Predicted data compiled from multiple chemical database sources.[3]

Interpretation:

  • Hydroxyl Proton (-OH): The phenolic proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring are in distinct chemical environments and will likely present as a series of multiplets in the aromatic region of the spectrum. The specific splitting patterns will depend on the coupling constants between adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each of the seven carbon atoms in this compound is expected to produce a unique signal.

Table 2: Predicted ¹³C NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)Description
¹³C~158Aromatic carbon attached to -OH (C-OH)
¹³C~136Aromatic carbon attached to -Cl (C-Cl)
¹³C~110-130Aromatic carbons (C-H)
¹³C~118Nitrile carbon (-C≡N)
¹³C~115Aromatic carbon attached to -CN

Source: Predicted data compiled from multiple chemical database sources.[3]

Interpretation:

  • C-OH: The carbon atom attached to the hydroxyl group is significantly deshielded and appears at a downfield chemical shift.

  • C-Cl: The carbon atom bonded to the chlorine atom is also deshielded due to the electronegativity of chlorine.

  • Aromatic C-H: The carbons bonded to hydrogen atoms will resonate in the typical aromatic region.

  • C-CN and -C≡N: The carbon of the nitrile group and the aromatic carbon to which it is attached have characteristic chemical shifts.

Experimental Protocol for NMR Data Acquisition

cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire ¹H and ¹³C NMR spectra D->E F Fourier transform and phase correction E->F G Calibrate spectra using solvent residual peak F->G H Integrate ¹H signals and pick peaks for both spectra G->H

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for the identification of the key functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C≡N, C-Cl, and aromatic C-H and C=C bonds.

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
Hydroxyl (-OH)3200-3600Broad, strong stretching vibration
Aromatic C-H3000-3100Stretching vibration
Nitrile (-C≡N)2220-2260Sharp, medium-to-strong stretching vibration
Aromatic C=C1450-1600Ring stretching vibrations
Carbon-Chlorine (C-Cl)600-800Stretching vibration

Source: Predicted data compiled from multiple chemical database sources.[3]

Interpretation:

  • -OH Stretch: The presence of a broad and strong absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • -C≡N Stretch: A sharp and typically medium to strong intensity peak in the 2220-2260 cm⁻¹ range is characteristic of the nitrile functional group.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing A Ensure ATR crystal is clean B Record a background spectrum A->B C Place a small amount of solid sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Acquire the IR spectrum D->E F Software automatically subtracts the background E->F G Label significant peaks F->G

Caption: Standard workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 153.56 g/mol .[4]

Expected Observations:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺.

  • Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation of the molecule. Potential fragmentation pathways could involve the loss of HCN, CO, or Cl, leading to characteristic fragment ions.

Illustrative Fragmentation Pathway

A [C₇H₄ClNO]⁺ m/z = 153/155 B [C₆H₄ClO]⁺ Loss of HCN A->B -HCN C [C₆H₄NO]⁺ Loss of Cl A->C -Cl D [C₇H₄NO]⁺ Loss of Cl A->D -Cl

Caption: A simplified, plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion: A Spectroscopically Well-Defined Building Block

The spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust and comprehensive fingerprint for its identification and characterization. The predicted data, consistent across multiple sources, aligns well with the expected electronic and structural features of the molecule. For researchers in pharmaceutical development and organic synthesis, a thorough understanding of this data is essential for monitoring reaction progress, assessing purity, and ensuring the quality of this critical synthetic intermediate.

References

3-Chloro-5-hydroxybenzonitrile: A Trifunctional Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

In the landscape of organic synthesis, particularly within medicinal chemistry and agrochemical development, the strategic selection of starting materials is paramount. The molecular architecture of a building block dictates the synthetic pathways available and, ultimately, the structural complexity and diversity of the resulting compounds. 3-Chloro-5-hydroxybenzonitrile (also known as 3-chloro-5-cyanophenol) has emerged as a highly valuable intermediate due to its unique trifunctional nature.[1] The presence of a hydroxyl group, a chloro substituent, and a nitrile moiety on a single benzene ring offers orthogonal reactivity, allowing for selective, stepwise functionalization.[1]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of properties to explain the causality behind its synthesis and reactivity. We will explore its preparation, the distinct chemical behavior of its three functional groups, and its proven application in the synthesis of complex, high-value molecules, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine.[2][3]

Physicochemical & Spectral Data

A thorough understanding of a building block's physical and spectral properties is the foundation of its effective use in synthesis. These data inform choices regarding reaction solvents, purification methods, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 473923-97-6[4]
Molecular Formula C₇H₄ClNO[4]
Molecular Weight 153.57 g/mol [4]
Appearance White to off-white powder or crystalline solid[5]
Melting Point 168.0 to 172.0 °C[5]
pKa (hydroxyl) ~7.62-8.9 (Predicted)[1]
Solubility Soluble in methanol, DMSO, DMF; limited in water[1]

Table 2: Key Spectroscopic Data for this compound

SpectroscopyWavenumber / Chemical ShiftAssignment / DescriptionSource(s)
IR (Infrared) 3200-3600 cm⁻¹O-H stretch (broad, strong)[1]
3000-3100 cm⁻¹Aromatic C-H stretch[1]
2220-2260 cm⁻¹C≡N (nitrile) stretch (sharp, medium-strong)[1]
¹H NMR Varies with solventAromatic protons will appear as distinct multiplets. The hydroxyl proton will be a broad singlet.[1][6]
¹³C NMR Varies with solventDistinct signals for all 7 carbons, including the nitrile carbon and the three substituted aromatic carbons.[6]

Synthesis of the Building Block: A Field-Proven Protocol

The most common and high-yielding synthesis of this compound involves the demethylation of its methoxy precursor, 3-chloro-5-methoxybenzonitrile. This approach is favored for its reliability and scalability.

Protocol: Demethylation of 3-chloro-5-methoxybenzonitrile[7]

This procedure leverages the nucleophilic character of the iodide ion to cleave the methyl ether, a robust and well-established transformation in organic synthesis. The choice of a high-boiling solvent like 2,4,6-trimethylpyridine (collidine) is critical to reach the necessary reaction temperature.

1. Reagents & Equipment:

  • 3-chloro-5-methoxybenzonitrile

  • Lithium iodide (LiI), anhydrous

  • 2,4,6-trimethylpyridine (collidine)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator, silica gel for column chromatography

2. Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked flask, charge 3-chloro-5-methoxybenzonitrile (7.0 g, 41.77 mmol) and 2,4,6-trimethylpyridine (100 mL).[7]

  • Heating: Heat the mixture to 170 °C with stirring.[7]

  • Nucleophilic Cleavage: Once the temperature is stable, add anhydrous lithium iodide (16.76 g, 125.3 mmol, 3 equivalents). The excess LiI ensures the reaction goes to completion. Continue stirring at 170 °C for 4 hours.[7] Causality Note: The iodide ion attacks the methyl group of the ether in an Sₙ2 reaction, forming methyl iodide and the lithium phenoxide salt. The high temperature is required to overcome the activation energy for cleaving the strong C-O bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up (Quenching & Extraction): Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10% aqueous HCl. This protonates the phenoxide to yield the desired hydroxyl group and neutralizes the collidine.[7]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 100 mL).

  • Combine the organic phases and wash sequentially with water and then saturated brine to remove residual salts and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This will yield a crude product, often a yellow oil or solid.[7]

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 10:90 v/v) to afford this compound as a white solid (Typical yield: ~94%).[7]

Synthesis cluster_synthesis Synthesis of this compound Start 3-chloro-5-methoxy- benzonitrile Reagent LiI, 2,4,6-collidine 170 °C, 4h Start->Reagent Demethylation Intermediate Lithium Phenoxide Intermediate Reagent->Intermediate Quench 10% HCl (aq) Work-up Intermediate->Quench Protonation Product 3-Chloro-5-hydroxy- benzonitrile Quench->Product

Synthesis via Demethylation

The Chemistry of a Trifunctional Scaffold: Selective Reactions

The synthetic utility of this compound stems from the ability to selectively address each of its functional groups. The electronic nature of the substituents—both chloro and nitrile are electron-withdrawing—plays a key role in the molecule's overall reactivity.

Reactions at the Hydroxyl Group: O-Alkylation and Acylation

The phenolic hydroxyl group is acidic and readily deprotonated by a suitable base to form a potent phenoxide nucleophile. This is the most common point of initial functionalization.

  • Etherification (Williamson Ether Synthesis): This is a cornerstone reaction, exemplified by its use in the synthesis of Doravirine. The phenoxide attacks an alkyl halide or other electrophile to form an aryl ether.

  • Deprotonation: Dissolve this compound (50.0 g, 319 mmol) in a suitable solvent such as aqueous DMF.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.1 equiv.). Causality Note: DIPEA is sufficiently basic to deprotonate the phenol but is sterically hindered, minimizing competitive N-alkylation side reactions.

  • Alkylation: Add the electrophile, ethyl 2-bromoacetate (1.15 equiv.), at ambient temperature.

  • Reaction: Warm the solution to 50°C and age for 12 hours to drive the Sₙ2 reaction to completion. The product, ethyl 2-(3-chloro-5-cyanophenoxy)acetate, is a direct result of this etherification.

  • Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters. This can serve as a protecting group strategy or be used to introduce a new molecular fragment.[1]

Hydroxyl_Reactions cluster_hydroxyl Reactions of the Hydroxyl Group cluster_ether Etherification cluster_ester Esterification Start 3-Chloro-5-hydroxy- benzonitrile Base Base (e.g., DIPEA, K₂CO₃) Start->Base Deprotonation Phenoxide Phenoxide Intermediate Base->Phenoxide AlkylHalide Alkyl Halide (e.g., BrCH₂CO₂Et) Phenoxide->AlkylHalide SN2 Attack AcylChloride Acyl Chloride (R-COCl) Phenoxide->AcylChloride Nucleophilic Acyl Sub. Ether Aryl Ether Product AlkylHalide->Ether Ester Aryl Ester Product AcylChloride->Ester

Hydroxyl Group Functionalization
Reactions at the Chloro Group: Cross-Coupling and SₙAr

The chlorine atom, while typically less reactive than bromine or iodine, can participate in powerful bond-forming reactions. Its reactivity is enhanced by the electron-withdrawing nitrile group, which activates the aromatic ring toward nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitrile group ortho and para to the sites of potential negative charge stabilizes the Meisenheimer complex intermediate formed during SₙAr.[1] This allows the chloride to be displaced by strong nucleophiles like amines or alkoxides, often requiring heat.[1]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are invaluable for forming C-C bonds. While aryl chlorides are more challenging substrates than aryl bromides, modern catalyst systems with electron-rich, bulky phosphine ligands can effectively facilitate the oxidative addition of Pd(0) into the C-Cl bond, enabling the synthesis of biaryl compounds.[8][9]

  • Reactants: this compound (or a protected version), an arylboronic acid or ester.

  • Catalyst: A Pd(0) source, often Pd(OAc)₂ or a pre-catalyst like a Buchwald precatalyst (e.g., G3-XPhos).[9]

  • Ligand: An electron-rich phosphine ligand (e.g., SPhos, XPhos).

  • Base: A base such as K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation.[8]

  • Solvent: Typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

Reactions of the Nitrile Group: Versatile Transformations

The nitrile group is a robust and highly versatile functional group, capable of being transformed into several other key moieties.

  • Hydrolysis: Under either acidic or basic conditions with heating, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[1] This provides a route to 3-chloro-5-hydroxybenzoic acid, another valuable synthetic intermediate.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (an aminomethyl group).[10] This introduces a basic, nucleophilic site into the molecule. Milder, bulkier reagents like diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine.[10]

Nitrile_Reactions cluster_nitrile Reactions of the Nitrile Group cluster_hydrolysis Hydrolysis cluster_reduction Reduction Start 3-Chloro-5-hydroxy- benzonitrile Reagent_H H₃O⁺ or OH⁻ Heat Start->Reagent_H Reagent_R 1. LiAlH₄ 2. H₂O Start->Reagent_R Product_H 3-Chloro-5-hydroxy- benzoic Acid Reagent_H->Product_H Product_R 3-Chloro-5-hydroxy- benzylamine Reagent_R->Product_R

Nitrile Group Transformations

Application in Drug Development: The Synthesis of Doravirine

The strategic utility of this compound is perfectly illustrated in its role as a key building block for Doravirine, a potent HIV-1 non-nucleoside reverse transcriptase inhibitor.[2][11] In the synthesis, the hydroxyl group is used as the nucleophile to connect the cyanophenyl moiety to the core pyridone structure via an ether linkage.[3]

Doravirine_Workflow cluster_doravirine Workflow: Use in Doravirine Synthesis BuildingBlock 3-Chloro-5-hydroxy- benzonitrile Reaction Nucleophilic Substitution (Etherification) BuildingBlock->Reaction PyridoneCore Activated Pyridone Core Fragment PyridoneCore->Reaction Intermediate Key Aryl Ether Intermediate Reaction->Intermediate FurtherSteps Further Synthetic Steps... Intermediate->FurtherSteps Doravirine Doravirine (Final API) FurtherSteps->Doravirine

Role in the Synthesis of Doravirine

This specific application underscores the importance of the molecule's substitution pattern. The chloro and nitrile groups remain intact during this etherification step, available for potential late-stage functionalization or, more critically, serving as essential pharmacophoric elements that contribute to the final drug's binding affinity and biological activity.

Safety & Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its value lies not in any single feature, but in the synergistic interplay of its three distinct functional groups. This trifunctional scaffold provides a robust platform for building molecular complexity through selective, high-yielding transformations. The successful incorporation of this building block into multi-step syntheses of high-value targets like Doravirine validates its importance and ensures its continued relevance in the fields of drug discovery and materials science. By understanding the causality behind its reactivity, researchers can fully exploit its potential to accelerate the development of novel chemical entities.

References

Unlocking the Potential: A Technical Guide to 3-Chloro-5-hydroxybenzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast landscape of chemical scaffolds, substituted benzonitriles represent a promising but underexplored class of compounds. This technical guide delves into the latent potential of 3-Chloro-5-hydroxybenzonitrile as a foundational molecule for the development of next-generation herbicides, fungicides, and insecticides. We will explore its chemical attributes, propose a structured research framework for evaluating its biological activity, and provide detailed, field-proven methodologies for its screening and optimization. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who are poised to innovate at the forefront of agricultural science.

Introduction: The Strategic Value of this compound

This compound is a trifunctional aromatic compound featuring a nitrile, a hydroxyl group, and a chlorine atom arranged in a unique meta-substitution pattern on the benzene ring.[1] While its primary documented use is as an intermediate in pharmaceutical synthesis, particularly for non-nucleoside HIV reverse transcriptase inhibitors, its structural motifs are highly suggestive of potential agrochemical applications.[1][2]

The benzonitrile moiety is a well-established toxophore in various commercial agrochemicals, and its derivatives are utilized in the manufacturing of herbicides and pesticides.[3][4][5] The presence of a chlorine atom and a hydroxyl group, characteristic of chlorophenols, further enhances its potential, as chlorophenols are a known class of pesticides, herbicides, and disinfectants.[6][7][8] The strategic combination of these three functional groups on a single, relatively simple scaffold presents a multitude of opportunities for chemical modification and optimization, making this compound an intriguing starting point for novel agrochemical discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄ClNO[9]
Molecular Weight153.57 g/mol [9]
AppearanceWhite to almost white solid/powder[2][10]
Melting PointNot explicitly stated, but solid at room temperature.[6]
Boiling Point265.405 °C at 760 mmHg[11]
SolubilitySoluble in Methanol[10]
pKa7.62 ± 0.10 (Predicted)[10]

Proposed Research Framework: A Multi-pronged Approach to Bioactivity Screening

To systematically evaluate the agrochemical potential of this compound, a tiered screening approach is recommended. This framework is designed to efficiently identify and characterize any herbicidal, fungicidal, or insecticidal properties.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Spectrum cluster_2 Tier 3: Mechanism of Action (MoA) Studies cluster_3 Tier 4: Structure-Activity Relationship (SAR) Studies A Herbicidal Screen (Pre- and Post-emergence) D EC50/IC50/LC50 Determination A->D Active B Fungicidal Screen (In vitro plate assay) B->D Active C Insecticidal Screen (Contact and ingestion assays) C->D Active E Broad-spectrum Weed/Fungal/Insect Panel D->E F Enzyme Inhibition Assays E->F G Physiological & Biochemical Assays E->G H Analogue Synthesis F->H G->H I Iterative Screening & Optimization H->I I->D Re-screen

Caption: Tiered screening workflow for agrochemical evaluation.

Experimental Protocols: A Practical Guide

Synthesis of this compound

A common laboratory-scale synthesis involves the demethylation of 3-chloro-5-methoxybenzonitrile.[2][12]

Protocol 3.1: Synthesis of this compound

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).

  • Heating and Reagent Addition: Heat the reaction mixture to 170 °C. Once the temperature has stabilized, add lithium iodide (16.76 g, 125.298 mmol) in portions.

  • Reaction Monitoring: Maintain the reaction at 170 °C for 4 hours, with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench with 10% aqueous hydrochloric acid.

  • Extraction: Extract the mixture with ethyl acetate (EtOAc). Wash the organic phase sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (10:90, v/v) eluent to yield this compound as a white solid.

Primary Herbicidal Screening

The initial evaluation of herbicidal activity should encompass both pre-emergence and post-emergence applications to identify effects on germination and established plants, respectively.

Protocol 3.2: Pre-emergence Herbicidal Assay

  • Test Species: Select a panel of representative monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. Create serial dilutions to achieve a range of application rates (e.g., 10, 100, 1000 g/ha).

  • Application: Fill pots with a standardized soil mix and sow the seeds of the test species. Apply the test solutions evenly to the soil surface. Include a solvent-only control and a positive control with a commercial herbicide.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Assessment: After 14-21 days, visually assess the percentage of germination inhibition and any phytotoxic effects (e.g., chlorosis, necrosis, stunting) compared to the control.

Protocol 3.3: Post-emergence Herbicidal Assay

  • Plant Propagation: Grow the selected weed species in pots until they reach the 2-3 leaf stage.

  • Application: Apply the prepared test solutions as a foliar spray to the established seedlings.

  • Incubation and Assessment: Maintain the treated plants in a controlled environment and assess for visual injury at 3, 7, and 14 days after treatment using a rating scale (0 = no effect, 100 = complete kill).

Primary Fungicidal Screening

An in vitro poisoned food technique is a standard method for the initial assessment of fungicidal activity against a range of plant pathogenic fungi.

Protocol 3.4: In Vitro Fungicidal Assay

  • Test Pathogens: Select a panel of economically important fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).

  • Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave and cool to approximately 50-60 °C.

  • Incorporation of Test Compound: Add the stock solution of this compound to the molten agar to achieve final concentrations (e.g., 1, 10, 100 µg/mL). Pour the amended media into petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for each fungus.

  • Assessment: Measure the radial growth of the fungal colony daily until the control plate (solvent only) is fully colonized. Calculate the percentage of growth inhibition relative to the control.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

The trifunctional nature of this compound provides a rich platform for SAR studies.[1] Systematic modification of the hydroxyl, chloro, and nitrile groups can lead to the discovery of analogues with enhanced potency, selectivity, and improved physicochemical properties.

SAR cluster_OH Hydroxyl Group Modifications cluster_Cl Chloro Group Modifications cluster_CN Nitrile Group Modifications Core This compound Etherification Etherification (O-R) Core->Etherification Esterification Esterification (O-C(O)R) Core->Esterification Halogen_Swap Halogen Swap (F, Br, I) Core->Halogen_Swap SNAr Nucleophilic Aromatic Substitution (S-R, N-R₂) Core->SNAr Amide Hydrolysis to Amide Core->Amide Tetrazole Conversion to Tetrazole Core->Tetrazole

Caption: Proposed SAR modifications for this compound.

Table 2: Hypothetical SAR Data for Herbicidal Activity (Post-emergence)

CompoundR (at OH)X (at Cl position)Y (at CN position)% Injury at 1000 g/ha (A. retroflexus)
Parent HClCN45
A-1 CH₃ClCN60
A-2 C(O)CH₃ClCN30
B-1 HFCN55
B-2 HBrCN40
C-1 HClC(O)NH₂15

This hypothetical data suggests that etherification of the hydroxyl group and substitution of chlorine with fluorine may enhance herbicidal activity, while esterification and conversion of the nitrile to an amide may be detrimental. These initial findings would guide the next round of analogue synthesis.

Conclusion and Future Directions

This compound presents a compelling and underexplored scaffold for the discovery of novel agrochemicals. Its unique combination of functional groups, which are prevalent in existing active ingredients, warrants a systematic investigation of its biological properties. The research framework outlined in this guide, from primary screening and dose-response studies to mechanism of action and SAR exploration, provides a robust pathway for elucidating its potential. Future research should focus on the synthesis and screening of a diverse library of analogues to build a comprehensive understanding of the structure-activity relationships and to identify lead candidates with potent and selective agrochemical activity. The journey from a simple chemical intermediate to a valuable agricultural tool is a challenging but potentially rewarding endeavor.

References

Methodological & Application

Synthesis of 3-Chloro-5-hydroxybenzonitrile: A Detailed Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Intermediate

3-Chloro-5-hydroxybenzonitrile is a key building block in the synthesis of a variety of pharmacologically and agrochemically important molecules.[1] Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups on a benzene ring, offers multiple points for chemical modification, enabling the construction of complex molecular architectures.[2] This compound serves as a crucial intermediate in the preparation of non-nucleoside HIV reverse transcriptase inhibitors and other therapeutic agents.[3] This guide provides two robust, step-by-step protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. The protocols are presented with in-depth explanations of the chemical principles and safety considerations to ensure successful and safe execution.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is paramount for its safe handling and application.

PropertyValueReference
CAS Number 473923-97-6[4]
Molecular Formula C₇H₄ClNO[5]
Molecular Weight 153.57 g/mol [5]
Appearance White to off-white crystalline powder[4]
Melting Point 168-172 °C[4]
Boiling Point 265.4 °C (Predicted)[4]
Solubility Soluble in methanol[4]

Safety Information: this compound is harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocols

Two distinct and reliable methods for the synthesis of this compound are detailed below. The first is a high-yield demethylation of a readily available precursor, while the second offers an alternative route via the classic Sandmeyer reaction, providing flexibility in starting material selection.

Protocol 1: Demethylation of 3-Chloro-5-methoxybenzonitrile

This protocol outlines the synthesis of this compound from 3-chloro-5-methoxybenzonitrile. The reaction proceeds via a nucleophilic demethylation using lithium iodide in a high-boiling solvent. This method is notable for its high yield and relatively straightforward work-up procedure.[5]

Reaction Scheme:

G 3-chloro-5-methoxybenzonitrile 3-Chloro-5-methoxybenzonitrile LiI_collidine Lithium Iodide (LiI) 2,4,6-Collidine, 170 °C 3-chloro-5-methoxybenzonitrile->LiI_collidine Demethylation This compound This compound LiI_collidine->this compound

Caption: Demethylation of 3-chloro-5-methoxybenzonitrile.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-5-methoxybenzonitrile167.587.0 g41.77 mmol
Lithium Iodide (LiI)133.8516.76 g125.2 mmol
2,4,6-Collidine121.18100 mL-
10% Aqueous Hydrochloric Acid-As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Hexane86.18As needed-
Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-5-methoxybenzonitrile (7.0 g, 41.77 mmol) and 2,4,6-collidine (100 mL).[5]

  • Heating and Reagent Addition: Begin stirring the mixture and heat it to 170 °C in an oil bath. Once the temperature is stable, carefully add lithium iodide (16.76 g, 125.2 mmol) in portions.[5]

  • Reaction Monitoring: Maintain the reaction mixture at 170 °C with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding 10% aqueous hydrochloric acid until the pH is acidic.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.[5]

  • Washing and Drying: Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.[5]

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate) as the eluent.[5]

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. The expected yield is approximately 94%.[5]

Protocol 2: Sandmeyer Reaction of 3-Amino-5-chlorophenol

This protocol provides an alternative synthesis route starting from 3-amino-5-chlorophenol. The synthesis involves two key steps: the diazotization of the aromatic amine followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile group. This method is a cornerstone of aromatic chemistry for the introduction of various functional groups.[7]

Reaction Scheme:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation 3-amino-5-chlorophenol 3-Amino-5-chlorophenol diazonium_salt Diazonium Salt Intermediate 3-amino-5-chlorophenol->diazonium_salt NaNO₂, HCl 0-5 °C diazonium_salt_2 Diazonium Salt Intermediate product This compound diazonium_salt_2->product CuCN, heat

Caption: Two-step synthesis via Sandmeyer reaction.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-5-chlorophenol143.575.0 g34.8 mmol
Sodium Nitrite (NaNO₂)69.002.6 g37.7 mmol
Concentrated Hydrochloric Acid (HCl)36.46~10 mL-
Copper(I) Cyanide (CuCN)89.563.4 g38.0 mmol
Sodium Cyanide (NaCN)49.011.8 g36.7 mmol
Water18.02As needed-
Diethyl Ether or Ethyl Acetate-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Safety Precaution: Copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

Step-by-Step Procedure:

Part A: Diazotization

  • Amine Dissolution: In a 250 mL beaker, suspend 3-amino-5-chlorophenol (5.0 g, 34.8 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL). Stir the mixture until a fine suspension is formed.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (2.6 g, 37.7 mmol) in water (10 mL) and cool the solution. Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

  • Diazonium Salt Formation: Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution (or a slight yellow tint).

Part B: Sandmeyer Cyanation

  • Copper(I) Cyanide Solution Preparation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (3.4 g, 38.0 mmol) and sodium cyanide (1.8 g, 36.7 mmol) in water (30 mL). Gently warm the mixture to about 60-70 °C to facilitate dissolution, then cool to room temperature.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Reaction Completion: After the addition is complete, gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) or by recrystallization from a suitable solvent.

Conclusion

The two protocols detailed in this guide offer reliable and adaptable methods for the synthesis of this compound, a valuable intermediate in medicinal and agricultural chemistry. The choice of protocol will depend on the availability of starting materials, scale of the reaction, and the specific requirements of the research project. By providing a thorough explanation of the procedures and underlying chemical principles, this document aims to empower researchers to confidently and safely synthesize this important compound.

References

Using 3-Chloro-5-hydroxybenzonitrile in the preparation of (3-cyanophenoxy)pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of (3-cyanophenoxy)pyrazoles utilizing 3-Chloro-5-hydroxybenzonitrile as a key intermediate. This document provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and critical safety information for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of (3-cyanophenoxy)pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] A particularly noteworthy class of these compounds is the (3-cyanophenoxy)pyrazoles. These molecules have garnered significant interest, especially for their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical components in antiretroviral therapies for HIV.[4]

The synthesis of these complex molecules relies on versatile and reactive building blocks. This compound stands out as a pivotal intermediate in this context.[4][5] Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, allows for selective and strategic chemical modifications, making it an invaluable precursor for constructing the desired (3-cyanophenoxy)pyrazole core.[4] This guide details the synthetic strategy, reaction mechanism, and a practical laboratory protocol for this important transformation.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation in the synthesis of (3-cyanophenoxy)pyrazoles from this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction.[4] Unlike nucleophilic substitutions on aliphatic systems, SNAr on aryl halides requires specific conditions to proceed efficiently. The aromatic ring is electron-rich, which typically repels nucleophiles.

However, the SNAr reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, particularly at the ortho and para positions relative to the leaving group.[6][7] In the case of this compound, the nitrile (-CN) group serves as a powerful EWG.[4] Its presence activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][7]

The reaction proceeds via an addition-elimination mechanism:

  • Addition: A nucleophile (in this case, a deprotonated pyrazole, forming a pyrazolate anion) attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized cyclohexadienyl anion (Meisenheimer complex).

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final ether-linked product.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_products Purification & Product R1 This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMF, DMSO Temperature: 80-120 °C R1->Reaction R2 Pyrazole Derivative (e.g., 1H-Pyrazol-5-ol) R2->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Deprotonation Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Quench Purification Column Chromatography or Recrystallization Workup->Purification Product (3-cyanophenoxy)pyrazole Derivative Purification->Product

Caption: High-level workflow for the synthesis of (3-cyanophenoxy)pyrazoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a (3-cyanophenoxy)pyrazole via an SNAr reaction. The specific pyrazole starting material, base, and reaction conditions may require optimization.

Materials & Reagents

Reagent/MaterialCAS NumberMolecular WeightNotes
This compound473923-97-6153.57 g/mol Purity >98% recommended.
1H-Pyrazol-5-ol3947-46-684.08 g/mol Example pyrazole nucleophile.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous. A suitable base.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol For extraction.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol For washing.
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Anhydrous, for drying.
Silica Gel7631-86-9-For column chromatography (230-400 mesh).

Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-Pyrazol-5-ol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Addition of Aryl Halide: Add this compound (1.05 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing an equal volume of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (3-cyanophenoxy)pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reaction S-N-Ar Reaction node_A 3-Chloro-5- hydroxybenzonitrile node_C Product: 5-((3-cyano-5-hydroxyphenyl)oxy) -1H-pyrazole node_A->node_C + node_B 1H-Pyrazol-5-ol node_B->node_C label_reagents K2CO3, DMF 80-100 °C

Caption: Reaction scheme for the synthesis of a (3-cyanophenoxy)pyrazole derivative.

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[8][9][10] May also cause respiratory irritation (H335).[8]

  • Precautions: Avoid all personal contact, including inhalation.[8] Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling. Keep containers securely sealed when not in use.[8]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[8] Wear a dust respirator. Place spilled material in a sealed, labeled container for disposal.[8]

General Protocol Safety:

  • Solvents: DMF is a skin and respiratory irritant. Handle in a fume hood.

  • Bases: Anhydrous bases like potassium carbonate are hygroscopic and can be irritating. Sodium hydride (if used as an alternative) is highly flammable and reacts violently with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., Sodium Hydride), or a more polar solvent like DMSO. Ensure all reagents and solvents are completely anhydrous, as water can quench the base and inhibit the reaction.

  • Side Reactions: The hydroxyl group on this compound could potentially react. While the pyrazole hydroxyl is generally more acidic and will be deprotonated preferentially, side reactions are possible. Purification by column chromatography is essential to separate the desired product from any isomers or byproducts.

  • Reaction Monitoring: TLC is a crucial tool. An ideal solvent system should give the starting material an Rf of ~0.6-0.7 and the product an Rf of ~0.3-0.4 for clear separation and monitoring.

By following this guide, researchers can effectively utilize this compound as a key building block for the synthesis of pharmacologically relevant (3-cyanophenoxy)pyrazoles, contributing to the development of novel therapeutics.

References

Application Notes & Protocols: The Strategic Application of 3-Chloro-5-hydroxybenzonitrile in the Synthesis of Doravirine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Doravirine and Its Synthesis

Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Its unique resistance profile and favorable tolerability make it a cornerstone of modern antiretroviral therapy. The commercial viability of such a crucial therapeutic agent hinges on a robust, scalable, and efficient manufacturing process.[3][4] A key building block in the convergent synthesis of doravirine is 3-Chloro-5-hydroxybenzonitrile (CAS 473923-97-6), a strategically important intermediate that forms a significant portion of the final molecule's structure.[5][6]

This document provides an in-depth guide to the application of this compound in doravirine synthesis, detailing the underlying chemical principles, providing a step-by-step protocol for its key transformation, and offering insights derived from process development studies.

The Core Reaction: Aryl Ether Bond Formation

The primary role of this compound is to introduce the 3-chloro-5-cyanophenoxy moiety into the doravirine scaffold. This is accomplished through a nucleophilic substitution reaction, specifically an etherification, where the hydroxyl group of this compound is coupled with an activated pyridone intermediate.[7]

The trifluoromethyl group on the pyridone ring is strongly electron-withdrawing, which activates the C3 position for nucleophilic attack. The phenolic hydroxyl group of this compound, while weakly acidic, is converted into a potent nucleophile (a phenoxide) by treatment with a suitable base.[7] This phenoxide then displaces a leaving group (typically a halogen) on the pyridone ring to form the critical C-O aryl ether bond of doravirine.

Logical Workflow: Convergent Synthesis of Doravirine

The synthesis is designed convergently, where two key fragments are prepared separately and then coupled. This approach is highly efficient for large-scale manufacturing as it allows for parallel production and maximizes yield.[3]

G A Pyridone Core Synthesis C Coupling Reaction (Aryl Ether Formation) A->C B This compound (Side Chain Precursor) B->C D Aryl Ether Intermediate C->D E Triazolone Side Chain Alkylation D->E F Doravirine (Final API) E->F

Caption: High-level convergent synthesis pathway for Doravirine.

Experimental Protocol: Synthesis of the Key Aryl Ether Intermediate

This protocol details the coupling of this compound with a chloropyridone intermediate, a key step adapted from process chemistry literature.[8]

Reaction: 3-Chloro-5-((1-((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile

Materials and Reagents
ReagentCAS NumberPurpose
3-(Chloromethyl)-1-((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(trifluoromethyl)pyridin-2(1H)-oneN/APyridone core fragment
This compound473923-97-6Phenoxy side chain precursor
N,N-Diisopropylethylamine (DIPEA)7087-68-5Non-nucleophilic organic base
N,N-Dimethylformamide (DMF)68-12-2Polar aprotic solvent
Ethyl acetate141-78-6Extraction solvent
Water (Deionized)7732-18-5Aqueous wash
Step-by-Step Methodology
  • Vessel Preparation: To a clean, dry, nitrogen-purged reactor or round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add the pyridone core intermediate.

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to the vessel. Stir the mixture at ambient temperature until all solids are dissolved.

  • Reagent Addition: Add this compound to the reaction mixture.[8]

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) to the mixture over a period of 15-20 minutes.

    • Causality: DIPEA is a non-nucleophilic base, chosen to deprotonate the phenolic hydroxyl of this compound to form the reactive phenoxide. Its sterically hindered nature prevents it from competing as a nucleophile in the substitution reaction.

  • Reaction Execution: Heat the resulting mixture to 95-100°C.[8] Maintain this temperature and stir vigorously.

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at an efficient rate. DMF is an ideal solvent as its high boiling point accommodates this temperature and its polar aprotic nature enhances the nucleophilicity of the phenoxide anion.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is considered complete when the starting pyridone intermediate is consumed (typically <1% remaining). This typically takes 18-20 hours.[8]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer the diluted mixture to a separatory funnel and wash with water to remove DMF and residual base.

    • Back-extract the aqueous layer with ethyl acetate to recover any dissolved product.[8]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude intermediate can be purified further by crystallization or chromatography if necessary to meet the specifications for the subsequent step.

Mechanism of Aryl Ether Formation

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Ether Formation Phenol Ar-OH (this compound) Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide + Base-H⁺ Base Base (DIPEA) Pyridone Pyridone-Cl (Activated Ring) Phenoxide->Pyridone Attack Phenoxide->Pyridone Coupling Intermediate [Meisenheimer Complex] (Transient Intermediate) Product Pyridone-O-Ar (Aryl Ether Product) Intermediate->Product - Cl⁻

Caption: Mechanism of SNAr for aryl ether bond formation.

Controlling Impurities and Process Optimization

In the development of a kilo-scale synthesis of doravirine, significant process research was dedicated to identifying and controlling impurities.[3] While the core etherification reaction is robust, a key optimization was the introduction of the nitrile functionality at a different stage of the synthesis via a copper-mediated cyanation. This redesign allowed for better control of impurities to acceptable levels for the final active pharmaceutical ingredient (API).[3]

For the described protocol, it is critical to ensure the complete removal of the DMF solvent and the DIPEA base during work-up, as residual amounts can interfere with downstream reactions and crystallization processes. The use of HPLC for monitoring ensures that the reaction is driven to completion, minimizing the amount of unreacted starting material carried forward.

Conclusion

This compound is a non-negotiable, high-value intermediate in the efficient, convergent synthesis of doravirine. Its reaction via nucleophilic aromatic substitution to form the key aryl ether linkage is a well-understood and scalable chemical transformation. The protocol provided herein, grounded in established manufacturing processes, offers a reliable framework for laboratory and scale-up activities. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and diligent monitoring are paramount to achieving high yield and purity, ultimately contributing to the successful production of this vital antiretroviral agent.

References

Nucleophilic aromatic substitution reactions of 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Chloro-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

This compound, a trifunctional aromatic compound, stands as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a nitrile, a hydroxyl group, and a halogen on a benzene ring, offers multiple, distinct reaction sites, making it a highly versatile building block for medicinal chemistry and agrochemical development.[1][2][3] The chlorine atom, activated by the electron-withdrawing nitrile group, is particularly susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds.

This guide provides an in-depth exploration of the SNAr reactions of this compound. Moving beyond simple procedural lists, we will delve into the mechanistic principles that govern its reactivity and present detailed, field-proven protocols for its application in the synthesis of high-value aryl ethers and amines.

Mechanistic Underpinnings: The Addition-Elimination Pathway

Unlike aliphatic systems where SN1 and SN2 mechanisms dominate, nucleophilic substitution on an unactivated aromatic ring is energetically unfavorable. However, the presence of strong electron-withdrawing groups (EWGs), such as the nitrile (-C≡N) group on the this compound ring, fundamentally alters this reactivity.[4][5] The SNAr reaction proceeds via a two-step addition-elimination mechanism .[4][5][6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (the chlorine atom). This step is typically the rate-determining step. The attack forces a pair of π-electrons from the aromatic system onto an adjacent carbon, forming a resonance-stabilized carbanion known as a Meisenheimer complex .[1][4][7]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitrile group. This delocalization provides the necessary stabilization for the intermediate to form.[5] In the final, rapid step, the aromaticity is restored by the elimination of the chloride leaving group.

The efficiency of the SNAr reaction is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. The nitrile group in this compound, being in a meta position relative to the chlorine, provides moderate activation.

Caption: Figure 1: General Mechanism of SNAr on this compound.

Protocol 1: Synthesis of Aryl Amines via SNAr Reaction

The displacement of the chloro group with an amine nucleophile is a common strategy for synthesizing substituted anilines, which are prevalent motifs in pharmaceuticals. This protocol details the reaction of this compound with a primary amine.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A non-nucleophilic inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. It is also mild enough to avoid significant deprotonation of the amine nucleophile, which would reduce its nucleophilicity.

  • Solvent (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen because it effectively solvates the cation of the base (K⁺) while leaving the anion (CO₃²⁻) and the nucleophile relatively "bare," enhancing their reactivity. It also has a high boiling point, allowing for elevated reaction temperatures which are often necessary to accelerate SNAr reactions.[8][9]

  • Temperature (100-120 °C): While the nitrile group activates the ring, SNAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack.

Experimental Details
Reagent/ParameterM.W. ( g/mol )EquivalentsAmountSolvent/Conc.
This compound153.561.01.54 g (10 mmol)DMSO (20 mL)
Benzylamine107.151.21.31 mL (12 mmol)-
Potassium Carbonate (K₂CO₃)138.212.02.76 g (20 mmol)-
Reaction Temperature --110 °C-
Reaction Time --12-24 h-
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.54 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add DMSO (20 mL) to the flask, followed by benzylamine (1.31 mL, 12 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired 3-(benzylamino)-5-hydroxybenzonitrile.

Caption: Figure 2: Workflow for Aryl Amine Synthesis.

Protocol 2: Synthesis of Aryl Ethers via Williamson-Type Ether Synthesis

In this application, the phenolic hydroxyl group of this compound acts as the nucleophile. After deprotonation with a strong base, the resulting phenoxide can displace a suitable leaving group (e.g., from an alkyl halide) in a classic Williamson ether synthesis.[1][10]

Causality Behind Experimental Choices:

  • Base (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the highly nucleophilic sodium phenoxide.[10] This ensures the reaction proceeds through the desired etherification pathway.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the ionic phenoxide intermediate and promotes the SN2-type reaction by solvating the sodium cation, leaving the phenoxide anion exposed and reactive.[1]

  • Alkyl Halide: A primary alkyl halide (like ethyl iodide) is used to ensure the reaction proceeds via substitution (SN2) rather than elimination (E2), which would be a major side reaction with secondary or tertiary halides.[10]

Experimental Details
Reagent/ParameterM.W. ( g/mol )EquivalentsAmountSolvent/Conc.
This compound153.561.01.54 g (10 mmol)DMF (25 mL)
Sodium Hydride (NaH, 60% disp.)40.001.10.44 g (11 mmol)-
Ethyl Iodide (EtI)155.971.20.96 mL (12 mmol)-
Reaction Temperature --0 °C to RT-
Reaction Time --4-6 h-
Step-by-Step Methodology
  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol of 60% dispersion in mineral oil). Wash the NaH with dry hexanes (2 x 5 mL) by stirring and carefully decanting the hexanes via cannula to remove the mineral oil.

  • Phenoxide Formation: Add dry DMF (15 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.54 g, 10 mmol) in dry DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes after the addition is complete.

  • Alkyl Halide Addition: Add ethyl iodide (0.96 mL, 12 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate) until the starting material is no longer visible.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford the pure 3-chloro-5-ethoxybenzonitrile.

Caption: Figure 3: Workflow for Aryl Ether Synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11] May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[12]

  • Spills: In case of a spill, avoid generating dust. Sweep up the material, place it in a sealed container for disposal, and clean the area thoroughly.[12]

  • Reagent-Specific Precautions: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere.

Conclusion

This compound is a potent and adaptable reagent for constructing complex molecular architectures. Its utility in nucleophilic aromatic substitution is clear, providing reliable pathways to both aryl amines and ethers. By understanding the underlying mechanistic principles and carefully controlling reaction conditions—particularly the choice of base and solvent—researchers can selectively functionalize this intermediate to achieve their synthetic goals. The protocols provided herein serve as a validated starting point for the exploration and application of this valuable chemical building block.

References

Application Note: Strategic Protection of the Hydroxyl Group in 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-hydroxybenzonitrile is a valuable and versatile building block in medicinal chemistry and materials science.[1][2][3] Its trifunctional nature—featuring a nucleophilic hydroxyl group, an electron-withdrawing nitrile, and a halogenated aromatic ring—offers multiple avenues for synthetic elaboration. However, this same multifunctionality presents a significant challenge: achieving chemoselectivity. The phenolic hydroxyl group is acidic and nucleophilic, capable of interfering with a wide range of reactions intended for other parts of the molecule.[4] Therefore, the temporary masking of this hydroxyl group through a suitable protecting group is a critical step in many synthetic sequences.

This guide provides a detailed analysis of protecting group strategies tailored specifically for this compound. The core challenge lies in selecting a protecting group that is not only stable under the desired reaction conditions but can also be removed selectively without compromising the integrity of the chloro and, most importantly, the nitrile functionalities. We will explore the causality behind experimental choices, provide field-proven protocols, and offer a strategic framework for selecting the optimal protecting group for your specific synthetic route.

Foundational Principles: Orthogonality and Substrate Stability

A successful protecting group strategy hinges on the principle of orthogonality , which dictates that each protecting group in a molecule can be removed under a specific set of conditions that do not affect other protecting groups or sensitive functional groups elsewhere in the molecule.[5][6] For this compound, the nitrile group is the primary consideration, as it is susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions.

Table 1: Stability Profile of Functional Groups in this compound

Functional GroupStable ToUnstable To (Potential Side Reactions)
Aryl Nitrile Catalytic Hydrogenolysis, Mild Lewis Acids, Most Oxidants, Mild Bases (e.g., DIPEA, Imidazole), TBAFStrong Aqueous Acid (e.g., conc. HCl, reflux) → Hydrolysis to Carboxylic Acid. Strong Aqueous Base (e.g., NaOH, reflux) → Hydrolysis to Carboxylate.
Aryl Chloride Most conditions except for Catalytic Hydrogenolysis (potential for dehalogenation), Strong Nucleophiles under forcing SNAr conditions.H₂, Pd/C (can lead to hydrodechlorination, especially with prolonged reaction times or elevated H₂ pressure).
Phenolic -OH Mildly reducing/oxidizing conditions.Bases (deprotonation), Electrophiles (alkylation, acylation).

This stability profile dictates that ideal deprotection methods will be non-hydrolytic, such as catalytic hydrogenolysis or fluoride-mediated cleavage.

Recommended Protecting Group Strategies

Based on the need for high stability and orthogonal removal, three primary classes of protecting groups are recommended: Benzyl Ethers, Silyl Ethers, and select Alkoxymethyl Ethers.

The Benzyl (Bn) Ether Strategy: A Robust and Reliable Choice

The benzyl ether is an exceptionally robust protecting group, stable to a wide array of acidic, basic, and redox conditions.[7][8] Its primary advantage in this context is its method of removal: catalytic hydrogenolysis. This process is conducted under neutral conditions and is highly chemoselective, leaving the nitrile group untouched.[9][10]

Causality: Protection proceeds via a standard Williamson ether synthesis, an SN2 reaction where the phenoxide attacks benzyl bromide.[8] Deprotection occurs by reductive cleavage of the C-O bond on the surface of a palladium catalyst.[9][11] While hydrodechlorination can be a concern, it is typically slower than benzyl ether cleavage and can often be minimized by careful reaction monitoring.

Protocol 2.1.1: Benzylation of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous DMF (approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is pyrophoric and reacts violently with water.

  • Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 3-(benzyloxy)-5-chlorobenzonitrile.

Protocol 2.1.2: Deprotection via Catalytic Hydrogenolysis

  • Setup: Dissolve the benzylated substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate (approx. 0.1 M).

  • Catalyst: Add palladium on carbon (10% Pd/C, approx. 10 mol % Pd).

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon. Stir vigorously at room temperature. Monitor the reaction closely by TLC (typically complete in 2-6 hours).

  • Work-up: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon drying; keep the filter cake wet during handling.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected this compound.

The tert-Butyldimethylsilyl (TBS) Ether Strategy: Orthogonal and Mild

Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) ether, offer excellent stability under neutral and basic conditions and are orthogonal to benzyl ethers.[12][13] The key feature of the TBS group is its lability towards fluoride ions, providing an exceptionally mild and selective deprotection pathway that is fully compatible with the nitrile and chloro groups.[14]

Causality: The strength of the Silicon-Fluorine bond (one of the strongest single bonds in chemistry) is the driving force for deprotection.[15] Tetra-n-butylammonium fluoride (TBAF) is the most common reagent, delivering fluoride ions in an organic solvent.[14]

Protocol 2.2.1: TBS Protection of this compound

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M), add imidazole (2.5 eq).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in one portion.

  • Reaction: Stir the solution at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield 3-((tert-butyldimethylsilyl)oxy)-5-chlorobenzonitrile.

Protocol 2.2.2: Deprotection using TBAF

  • Setup: Dissolve the TBS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cleavage: Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

  • Reaction: Stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography if necessary.

The Methoxymethyl (MOM) Ether Strategy: Acid-Labile Protection

The methoxymethyl (MOM) ether is an acetal-based protecting group, stable to basic, nucleophilic, and reductive conditions but readily cleaved by acid.[16][17] This provides an alternative orthogonal strategy. However, care must be taken during deprotection to use conditions mild enough to avoid nitrile hydrolysis.

Causality: MOM ethers are acetals and are hydrolyzed under acidic conditions.[17][18] The traditional protecting reagent, chloromethyl methyl ether (MOMCl), is a known carcinogen.[18][19] Safer alternatives like methoxymethyl acetate (MOMOAc) with a Lewis acid catalyst are preferred.

Protocol 2.3.1: MOM Protection using MOMOAc (Safer Alternative)

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagents: Add methoxymethyl acetate (MOMOAc, 10 eq) followed by a catalytic amount of zinc chloride etherate (ZnCl₂·Et₂O, ~0.2 eq).

  • Reaction: Stir at room temperature for 16-24 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Protocol 2.3.2: Mild Acidic Deprotection of the MOM Ether

  • Setup: Dissolve the MOM-protected substrate (1.0 eq) in methanol (approx. 0.1 M).

  • Cleavage: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PPTS) or a few drops of 2M HCl.

  • Reaction: Stir at room temperature or warm gently (e.g., 40 °C) while monitoring closely by TLC to minimize nitrile hydrolysis.

  • Work-up: Once complete, neutralize the acid with saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure.

  • Isolation: Extract the residue with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the deprotected phenol.

Comparative Analysis & Strategic Decision Making

The optimal choice of protecting group is dictated entirely by the planned synthetic sequence.

Table 2: Comparative Summary of Recommended Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonal ToKey AdvantageMain Consideration
Benzyl (Bn) NaH, BnBrH₂, Pd/C (Neutral)TBS, MOM, EstersExtremely robust; neutral deprotection is ideal for nitrile stability.Incompatible with subsequent hydrogenation steps. Potential for dehalogenation.
TBS TBSCl, ImidazoleTBAF (Mildly Basic) or AcidBenzyl, MOM, EstersVery mild, non-hydrolytic deprotection. Easy to install.Labile to acidic conditions.
MOM MOMCl/DIPEA or MOMOAc/Lewis AcidMild H⁺ (e.g., PPTS, HCl/MeOH)Benzyl, TBSStable to bases and many redox reagents.Deprotection requires acidic conditions, which pose a risk to the nitrile if not carefully controlled.

Strategic Workflow Diagram

The following diagram provides a logical workflow for selecting the appropriate protecting group based on your intended downstream reactions.

G start Start: Need to protect This compound -OH q1 Will your subsequent reactions involve catalytic hydrogenation? start->q1 q2 Will your subsequent reactions involve strong acid or fluoride? q1->q2 No pg_tbs Choose TBS Ether q1->pg_tbs Yes q3 Will your subsequent reactions involve strong bases or nucleophiles? q2->q3 No pg_bn Choose Benzyl (Bn) Ether q2->pg_bn Yes q3->pg_bn Yes pg_mom Choose MOM Ether (with caution for deprotection) q3->pg_mom No

Caption: Decision flowchart for protecting group selection.

Experimental Workflow Visualization

This diagram illustrates the general synthetic logic employed when using a protecting group strategy.

G sub This compound (Substrate-OH) prot Protection Step (e.g., NaH, BnBr) sub->prot prot_sub Protected Substrate (Substrate-OPG) prot->prot_sub react Chemical Transformation on another functional group prot_sub->react mod_prot_sub Modified Protected Substrate react->mod_prot_sub deprot Deprotection Step (e.g., H2, Pd/C) mod_prot_sub->deprot final Final Product deprot->final

Caption: General workflow for a protection-reaction-deprotection sequence.

Conclusion

The successful synthesis of complex derivatives of this compound relies on a well-considered protecting group strategy. By understanding the stability of the substrate and the principle of orthogonality, researchers can confidently select a protecting group that enables a broad range of chemical transformations. For general robustness and compatibility with most reagents, the benzyl ether is a superior choice due to its neutral hydrogenolysis deprotection. For syntheses requiring mild, non-reductive cleavage or orthogonality to hydrogenation, the TBS ether is ideal. The MOM ether serves as a viable alternative when stability to base is paramount, provided that deprotection conditions are carefully controlled.

References

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-5-hydroxybenzonitrile in Synthesis

This compound, also known as 3-chloro-5-cyanophenol, is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure incorporates a nucleophilic hydroxyl group, an electrophilic carbon-chlorine bond amenable to catalytic activation, and a versatile nitrile moiety. This distinct arrangement of functional groups allows for sequential and site-selective modifications, making it a valuable precursor for complex molecular architectures.[1] The electron-withdrawing nature of the cyano group activates the aryl chloride bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, a crucial step for forming new carbon-carbon and carbon-heteroatom bonds.[1]

This guide provides detailed, field-proven protocols for several key catalytic cross-coupling reactions involving this compound. The methodologies are presented to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Chemoselectivity: Navigating Reactivity at the C-Cl and O-H Bonds

A primary consideration when using this compound is the relative reactivity of the phenolic hydroxyl group versus the aryl chloride. The hydroxyl group is acidic and can be deprotonated by the bases typically used in cross-coupling reactions, forming a phenoxide. This can lead to competing O-arylation or other side reactions.

General Guideline:

  • For C-C and C-N Couplings (Suzuki, Heck, Sonogashira, Buchwald-Hartwig): The direct, unprotected use of this compound is often feasible. Many modern catalyst systems exhibit high selectivity for the C-Cl bond.[2] However, for particularly sensitive substrates or when maximizing yield is critical, protection of the hydroxyl group as a methyl ether, silyl ether, or other stable protecting group may be advantageous.[3]

  • For C-O Couplings (Ether Synthesis): The hydroxyl group is the intended reaction site. Reactions like the Williamson ether synthesis explicitly leverage the nucleophilicity of the phenoxide generated in situ.[4][5]

The protocols below will specify whether protection is recommended or optional.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Nitriles

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[6][7] For an electron-deficient aryl chloride like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is critical to promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center.[8]

Expert Insights:

The key to a successful Suzuki coupling with this substrate is overcoming the lower reactivity of the C-Cl bond compared to aryl bromides or iodides.[6] We employ a catalyst system featuring a biaryl phosphine ligand, such as SPhos or XPhos, which forms a bulky, electron-rich palladium complex. This complex readily undergoes oxidative addition. A moderately strong inorganic base like K₃PO₄ is chosen to activate the boronic acid for transmetalation without causing significant decomposition of the substrate.[8][9] The reaction can often be performed without protecting the hydroxyl group.[2]

Experimental Protocol: Suzuki-Miyaura Coupling (Unprotected)

Suzuki_Catalytic_Cycle

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Through the septum, add the degassed solvent (to achieve a substrate concentration of approx. 0.1-0.2 M).

  • Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Data Summary Table: Suzuki-Miyaura Coupling

ParameterConditionRationale & Reference
Aryl Halide This compoundElectron-deficient aryl chloride.
Coupling Partner Arylboronic AcidStable, commercially available C-C coupling partner.[6]
Pd Precatalyst Pd(OAc)₂ (2 mol%)Common and effective Pd(II) precursor.[10]
Ligand SPhos (4 mol%)Bulky, electron-rich ligand for activating C-Cl bonds.[10]
Base K₃PO₄ (2-3 equiv)Effective base for transmetalation; compatible with phenols.[10]
Solvent 1,4-Dioxane or Toluene/H₂OAprotic polar or biphasic system common for Suzuki.[10]
Temperature 100-110 °CRequired for efficient oxidative addition of the C-Cl bond.
Est. Yield 65-90%Dependent on the specific boronic acid used.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[11] The reaction is highly sensitive to the choice of ligand and base. For aryl chlorides, bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[12]

Expert Insights:

This protocol utilizes a well-established catalyst system for the amination of challenging aryl chlorides.[13] The combination of a palladium(0) source like Pd₂(dba)₃ or Pd(dba)₂ with a sterically demanding biarylphosphine ligand such as XPhos creates a highly active catalyst.[13] A strong, non-nucleophilic base, sodium tert-butoxide (NaOtBu), is used to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[12] Anhydrous conditions are crucial as water can interfere with the base and catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd(dba)₂, XPhos, and NaOtBu to an oven-dried Schlenk flask or reaction vial.

  • Add the anhydrous, degassed toluene and stir the mixture for 5-10 minutes at room temperature to form the active catalyst.

  • Add this compound and the amine coupling partner.

  • Seal the vessel and heat in a preheated oil bath to 80-110 °C.

  • Stir the reaction for 6-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table: Buchwald-Hartwig Amination

ParameterConditionRationale & Reference
Aryl Halide This compoundElectron-deficient aryl chloride.
Coupling Partner Primary or Secondary AmineForms a C-N bond.[11]
Pd Precatalyst Pd(dba)₂ (1.5 mol%)Common Pd(0) source.[13]
Ligand XPhos (3.0 mol%)Bulky, electron-rich ligand for C-Cl amination.[13]
Base NaOtBu (1.5-2.0 equiv)Strong, non-nucleophilic base required for amine deprotonation.[14]
Solvent TolueneAnhydrous, high-boiling solvent suitable for the reaction.[13]
Temperature 80-110 °CNecessary for efficient catalytic turnover.[14]
Est. Yield 70-95%Dependent on the steric and electronic nature of the amine.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] The classic reaction uses a dual catalyst system of palladium and a copper(I) salt.[15] However, copper-free methods have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[16]

Expert Insights:

For a substrate like this compound, activating the C-Cl bond is the primary challenge. This protocol is based on a copper-free system, which simplifies the reaction and purification. A robust catalyst system, such as palladium on charcoal combined with a bulky phosphine ligand like XPhos, has proven effective for aryl chlorides.[16] An organic base like diisopropylamine (HNiPr₂) or a carbonate base is used to deprotonate the terminal alkyne, facilitating its addition to the palladium center.

Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium on Charcoal (Pd/C, 10 wt%) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMF)

Procedure:

  • To an oven-dried reaction vessel, add the Pd/C catalyst, XPhos ligand, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add this compound, the degassed solvent, and finally the terminal alkyne.

  • Seal the vessel and heat to 100-120 °C with vigorous stirring.

  • Monitor the reaction for 12-48 hours by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite® to remove the solid catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Summary Table: Copper-Free Sonogashira Coupling

ParameterConditionRationale & Reference
Aryl Halide This compoundSubstrate for C-C(sp) bond formation.
Coupling Partner Terminal AlkyneProvides the alkyne moiety.[15]
Pd Catalyst Pd/C (10 wt%) (2-5 mol%)Heterogeneous, reusable catalyst source.[16]
Ligand XPhos (4-10 mol%)Activates the C-Cl bond for oxidative addition.[16]
Base Cs₂CO₃ (2.0 equiv)Deprotonates the alkyne; avoids copper.
Solvent 1,4-Dioxane or DMFHigh-boiling polar aprotic solvent.
Temperature 100-120 °CRequired for reaction with aryl chlorides.
Est. Yield 50-85%Highly dependent on the alkyne coupling partner.

Heck Reaction: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, a valuable transformation for extending carbon chains.[17] The reaction's success with less reactive aryl chlorides hinges on using phosphine-free catalyst systems or highly active phosphine-ligated palladium complexes at elevated temperatures.[18]

Expert Insights:

The key steps in the Heck catalytic cycle are oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[19] For an electron-deficient substrate, a phosphine-free system using Pd(OAc)₂ can be effective, often with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance reactivity. A hindered organic base like triethylamine or an inorganic base like K₂CO₃ is used to neutralize the H-X generated in the cycle.[13]

Experimental Protocol: Mizoroki-Heck Reaction

Heck_Workflow

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

Procedure:

  • In a reaction vessel, combine this compound, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by the alkene.

  • Seal the vessel and heat to 120-140 °C with stirring for 12-36 hours.

  • After cooling to room temperature, dilute the mixture with water and extract several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table: Mizoroki-Heck Reaction

ParameterConditionRationale & Reference
Aryl Halide This compoundSubstrate for C-C bond formation.
Coupling Partner Alkene (e.g., Styrene)Forms a substituted alkene.[17]
Pd Catalyst Pd(OAc)₂ (2-5 mol%)Common phosphine-free catalyst precursor.[18]
Additive TBAB (1.0 equiv)Phase-transfer catalyst to enhance rate.
Base K₂CO₃ (2.0 equiv)Neutralizes HX byproduct.[13]
Solvent DMF or NMPHigh-boiling polar aprotic solvent.
Temperature 120-140 °CHigh temperature needed for C-Cl activation.
Est. Yield 40-75%Highly dependent on the alkene partner.

Williamson Ether Synthesis: Functionalization of the Hydroxyl Group

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[4][5] For phenols, the reaction is particularly effective as the required phenoxide is readily formed with a common base.

Expert Insights:

This reaction proceeds in two conceptual steps: deprotonation of the phenol to form a nucleophilic phenoxide, followed by nucleophilic attack on an alkyl halide.[5] A base such as potassium carbonate is sufficient to deprotonate the acidic phenol. A polar aprotic solvent like DMF or acetonitrile is ideal for Sₙ2 reactions, as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. The reaction works best with primary alkyl halides; secondary and tertiary halides are more prone to elimination side reactions.[5]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound (1.0 equiv)

  • Primary Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5-2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃.

  • Add the anhydrous solvent to achieve a substrate concentration of 0.2-0.5 M.

  • Add the alkyl halide and stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-16 hours.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ether by column chromatography or recrystallization.

Data Summary Table: Williamson Ether Synthesis

ParameterConditionRationale & Reference
Phenol This compoundNucleophile precursor.
Electrophile Primary Alkyl Halide (R-X)Sₙ2 substrate.[4]
Base K₂CO₃ (1.5-2.0 equiv)Deprotonates the phenol to form the active nucleophile.[12]
Solvent DMF or AcetonitrilePolar aprotic solvent favors Sₙ2 mechanism.[12]
Temperature 25-60 °CMild conditions are typically sufficient.
Est. Yield 85-98%Generally a high-yielding reaction with primary halides.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle in a well-ventilated area or fume hood. Minimize waste and consider catalyst recovery where feasible.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that reacts with water. Handle in a glovebox or under a dry, inert atmosphere. Potassium carbonate is an irritant.

  • Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Always work in a fume hood and avoid inhalation or skin contact.

References

Application Notes and Protocols for the Use of 3-Chloro-5-hydroxybenzonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-5-hydroxybenzonitrile as a foundational scaffold in the discovery of novel protein kinase inhibitors. We will explore the chemical rationale behind its selection, detail its role as a versatile starting material, and provide robust, field-proven protocols for the synthesis, screening, and optimization of derivative compounds. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles of kinase inhibitor design.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with the ATP-binding site being the most common target for these agents.[3][4]

The this compound scaffold has emerged as a particularly valuable starting point in medicinal chemistry for several key reasons:

  • The Benzonitrile Moiety: The nitrile group is a well-established "hinge-binder," capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[5] Its metabolic stability and strong electron-withdrawing nature also favorably influence the properties of the aromatic ring.[5]

  • Trifunctional Reactivity: The scaffold possesses three distinct reactive sites: a phenolic hydroxyl group, a chloro substituent, and the nitrile group. This trifunctional nature allows for selective and diverse chemical modifications, providing a rich platform for structure-activity relationship (SAR) studies and hit-to-lead optimization.[5]

  • Versatile Intermediate: It serves as a key building block for a wide range of pharmacologically active molecules, extending beyond kinase inhibitors to areas like non-nucleoside HIV reverse transcriptase inhibitors.[5]

This guide will walk through the practical application of this scaffold, from initial synthesis to advanced cellular characterization.

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is paramount for its effective use.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₄ClNO[6]
Molecular Weight 153.56 g/mol [6]
CAS Number 473923-97-6[6]
IUPAC Name This compound[6]
Appearance White to off-white solid/crystal[7]
XLogP3 2.7[6]
Synthesis Protocol: Demethylation of 3-Chloro-5-methoxybenzonitrile

A reliable route to obtain high-purity this compound involves the demethylation of its methoxy-protected precursor.[7]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, suspend 3-chloro-5-methoxybenzonitrile (7.0 g, 41.77 mmol) in 2,4,6-trimethylpyridine (collidine) (100 mL).

  • Heating: Heat the reaction mixture to 170 °C with stirring.

  • Reagent Addition: Once the temperature is stable, add anhydrous lithium iodide (16.76 g, 125.3 mmol) in portions.

  • Reaction Monitoring: Continue stirring at 170 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Cool the reaction mixture to room temperature and carefully quench by adding 10% aqueous hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic phases and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude product.

  • Purification: Purify the crude oil via silica gel column chromatography, eluting with an ethyl acetate/hexane gradient (e.g., 10:90 v/v), to afford this compound as a white solid (typical yield: ~94%).[7]

Kinase Inhibitor Discovery Workflow: A Practical Guide

The journey from the starting scaffold to a potential lead compound follows a structured, multi-stage process. This section details the key experimental phases.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Hit-to-Lead Optimization A This compound Scaffold B Chemical Modification (Etherification, SNAr, etc.) A->B C Focused Compound Library B->C D Biochemical Kinase Assays (e.g., ADP-Glo™) C->D Test Library E Identify Initial 'Hits' (IC50 < 1µM) D->E F Structure-Activity Relationship (SAR) Studies E->F Advance Hits G Cell-Based Assays (Phosphorylation, Proliferation) F->G H Selectivity Profiling (Kinome Scan) G->H I Lead Compound H->I

Figure 1: Kinase Inhibitor Discovery Workflow.
Phase 1: Library Synthesis via Scaffold Modification

The trifunctional nature of this compound allows for targeted chemical modifications.

  • Hydroxyl Group (Etherification): The phenolic hydroxyl group is an excellent handle for introducing diversity. Etherification reactions (e.g., Williamson ether synthesis) can be used to link the scaffold to various side chains designed to probe different regions of the kinase active site.

  • Chloro Group (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom, activated by the electron-withdrawing nitrile group, can be displaced by nucleophiles such as amines or alkoxides. This allows for the introduction of functionalities that can form additional interactions or improve physicochemical properties.[5]

  • Nitrile Group (Conversion): While often retained for hinge binding, the nitrile can be converted to other functional groups like amines or amides if desired for specific targeting strategies.[5]

Phase 2: Biochemical Screening for Potency

The primary goal of this phase is to determine the direct inhibitory effect of the synthesized compounds on the purified target kinase.

Protocol 2: In Vitro Biochemical Kinase Assay (Luminescent - ADP-Glo™ Format)

This protocol is adaptable for various kinases like EGFR, BRAF, and MET.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Kinase: Dilute the recombinant target kinase (e.g., BRAF, MET) to the optimal concentration (determined empirically via enzyme titration) in Kinase Buffer.[8][9]

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration near its Michaelis-Menten constant (Km).[8][10]

    • Test Compounds: Prepare a serial dilution of test compounds in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.[8]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 5 µL of the diluted kinase solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[10]

    • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.[10]

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.[1][8]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Phase 3: Hit-to-Lead Optimization & Cellular Characterization

Promising hits from the biochemical screen are advanced to this phase, which involves iterative chemical synthesis and more complex biological evaluation.

Structure-Activity Relationship (SAR) Studies:

The goal of SAR is to understand how specific chemical modifications to the hit compound affect its potency and other properties.[11][12] A hypothetical SAR table for a series of inhibitors derived from our scaffold targeting a kinase (e.g., MET) is presented below.

CompoundR Group (at hydroxyl position)MET IC₅₀ (nM)
1 (Hit) H850
2a 4-Fluorophenyl450
2b 3,4-Difluorophenyl210
2c 4-Anilinyl95
2d 4-(Pyridin-3-yl)aniline25

Causality: This hypothetical data illustrates a common optimization strategy. Initial etherification (2a, 2b) improves potency, suggesting a beneficial interaction in a hydrophobic pocket. Introducing an aniline moiety (2c) further enhances activity, likely by forming an additional hydrogen bond. Finally, adding a pyridine (2d) could engage with a solvent-exposed region, significantly boosting potency.

Protocol 3: Cellular Target Engagement - Phosphorylation Assay

This assay determines if the inhibitor can enter a cell and block the kinase from phosphorylating its downstream substrate.

  • Cell Culture: Plate a relevant cancer cell line (e.g., MKN45 for MET, A431 for EGFR) in 96-well plates and grow to 80-90% confluency.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours in a 37°C, 5% CO₂ incubator.

  • Lysis: Aspirate the media and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Detection (Sandwich ELISA):

    • Use a capture antibody specific for the total (phosphorylated and unphosphorylated) substrate protein to coat an ELISA plate.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that is specific only to the phosphorylated form of the substrate (e.g., anti-p-MET). This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate and add a substrate for the detection enzyme (e.g., TMB for HRP) to generate a colorimetric or chemiluminescent signal.[13]

  • Data Analysis: Quantify the signal using a plate reader. A decrease in signal in compound-treated wells compared to the vehicle control indicates inhibition of the kinase in a cellular context. Calculate the cellular IC₅₀.

Mechanism of Action: Binding to the Kinase ATP Pocket

Inhibitors derived from the this compound scaffold are designed as Type I or Type II kinase inhibitors, which are ATP-competitive.[14] Their mechanism relies on key interactions within the kinase's ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front nitrile Benzonitrile (H-bond acceptor) nitrile->hinge H-Bond scaffold_core 3-Chlorophenol Core scaffold_core->gatekeeper van der Waals r_group R-Group (Probes Hydrophobic Pocket) r_group->hydrophobic_pocket Hydrophobic Interaction

Figure 2: Binding Mode of a 3-Cyanophenol Derivative.
  • Hinge Binding: The primary interaction is the hydrogen bond formed between the nitrogen atom of the benzonitrile group and an amide proton in the hinge region of the kinase.[5] This anchors the inhibitor in the adenine-binding pocket.

  • Hydrophobic Interactions: The substituted phenyl ring occupies the hydrophobic space within the active site. Modifications to this ring (via the hydroxyl or chloro positions) are used to optimize van der Waals and hydrophobic interactions with residues like the "gatekeeper" residue.

  • Exploring Deeper Pockets: Side chains added at the hydroxyl position (the 'R-Group' in Figure 2) can extend into adjacent hydrophobic pockets or towards the solvent-exposed region to enhance potency and selectivity.

Conclusion

This compound represents a high-value scaffold for modern kinase inhibitor discovery. Its combination of a proven hinge-binding moiety and versatile chemical handles provides an ideal platform for generating novel, potent, and selective kinase inhibitors. The protocols and strategies outlined in this document offer a robust framework for researchers to leverage this scaffold in their drug discovery programs, from initial library synthesis through to detailed cellular characterization and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-hydroxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a key intermediate in the development of pharmaceuticals, such as non-nucleoside HIV reverse transcriptase inhibitors, and agrochemicals, a reliable and high-yielding synthesis of this molecule is crucial.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Diagram of Synthetic Strategies

Below is a summary of the two primary synthetic routes discussed in this guide.

Synthesis_Routes cluster_0 Route 1: Demethylation cluster_1 Route 2: Sandmeyer Reaction 3-Chloro-5-methoxybenzonitrile 3-Chloro-5-methoxybenzonitrile Product_1 This compound 3-Chloro-5-methoxybenzonitrile->Product_1 LiI, 2,4,6-collidine, 170°C 3-Amino-5-chlorobenzonitrile 3-Amino-5-chlorobenzonitrile Diazonium_Salt Diazonium Salt Intermediate 3-Amino-5-chlorobenzonitrile->Diazonium_Salt NaNO₂, aq. Acid, 0-5°C Product_2 This compound Diazonium_Salt->Product_2 Hydrolysis (e.g., boiling aq. acid or Cu₂O/Cu(NO₃)₂ catalysis)

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis.

Route 1: Demethylation of 3-Chloro-5-methoxybenzonitrile

This route offers a high-yield, one-step conversion.[2]

Q1: My demethylation reaction is sluggish or incomplete, even after the recommended 4 hours. What could be the cause?

A1: Incomplete reaction is a common issue and can often be traced back to two main factors: reagent quality and reaction conditions.

  • Moisture: The demethylating agent, lithium iodide (LiI), is hygroscopic. Any moisture in the reaction will consume the LiI and can also react with the collidine solvent at high temperatures. Ensure your LiI is anhydrous and that the 2,4,6-collidine is freshly distilled and dry.

  • Temperature: The reaction requires a high temperature (170°C) to proceed efficiently.[2] Ensure your reaction setup has accurate temperature control and that the reaction mixture is being heated uniformly. A sand bath or a high-temperature heating mantle with vigorous stirring is recommended.

  • Purity of Starting Material: Impurities in the starting 3-chloro-5-methoxybenzonitrile can interfere with the reaction. Verify the purity of your starting material by NMR or GC-MS.

Q2: I'm observing significant charring and byproduct formation, leading to a low yield of a dark, oily crude product.

A2: Charring indicates decomposition, which is often a result of excessive heat or prolonged reaction times.

  • Temperature Control: Overheating beyond 170°C can lead to the decomposition of the starting material and product. Calibrate your temperature probe and ensure even heating.

  • Reaction Monitoring: Do not run the reaction for a fixed time without monitoring. Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Once the starting material is consumed, cool the reaction down promptly to prevent product degradation.[2]

  • Atmosphere: While not always strictly necessary for this reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to charring.

Q3: The workup procedure results in a persistent emulsion during the ethyl acetate extraction. How can I break it?

A3: Emulsions are common in reactions involving high-boiling point amines like collidine.

  • Addition of Brine: After quenching with 10% HCl, adding a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can help.

  • Patience and Gentle Mixing: Avoid vigorous shaking during the extraction. Instead, use gentle inversions of the separatory funnel. Allowing the mixture to stand for an extended period can also help the layers to separate.

Route 2: Sandmeyer Reaction of 3-Amino-5-chlorobenzonitrile

This classic transformation involves two main steps: diazotization of the amine and subsequent hydrolysis of the diazonium salt.[3][4]

Q1: During the diazotization of 3-amino-5-chlorobenzonitrile, I'm seeing a lot of brown gas (NO₂) evolving, and my yield is low. What's going wrong?

A1: The evolution of brown fumes and low yield points to the decomposition of nitrous acid and the diazonium salt. Temperature control is paramount in this step.

  • Strict Temperature Control: The diazotization must be carried out at 0-5°C.[5] Use an ice-salt bath to maintain this temperature range, especially during the dropwise addition of the sodium nitrite solution, which is an exothermic process.

  • Slow Addition of Nitrite: Add the aqueous solution of sodium nitrite (NaNO₂) very slowly to the acidic solution of the amine. This prevents a localized increase in temperature and concentration of nitrous acid, which can lead to its decomposition.

  • Acid Concentration: Ensure you are using a sufficient excess of acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄). The acid protonates the nitrous acid to form the active nitrosating agent and maintains a low pH, which stabilizes the diazonium salt.[6]

Q2: My attempt to hydrolyze the diazonium salt resulted in a low yield of the desired phenol and a significant amount of a colored, insoluble byproduct. What is this byproduct and how can I avoid it?

A2: The colored byproduct is likely an azo compound, formed by the coupling of the unreacted diazonium salt with the newly formed phenol product.

  • Efficient Hydrolysis: To minimize this side reaction, the hydrolysis of the diazonium salt should be conducted efficiently.

    • Thermal Hydrolysis: A common method is to add the cold diazonium salt solution to boiling aqueous sulfuric acid.[7] The high temperature promotes rapid hydrolysis, minimizing the time for the coupling side reaction to occur.

    • Copper-Catalyzed Hydrolysis: A milder and often higher-yielding method involves the use of copper(I) oxide (Cu₂O) and copper(II) nitrate (Cu(NO₃)₂).[3][8] This reaction can be performed at room temperature and is based on the generation and subsequent oxidation of an aryl radical.[8]

  • Dilution: Performing the hydrolysis in a dilute solution can also disfavor the bimolecular azo coupling reaction.

Q3: The final product is contaminated with a de-chlorinated species (5-hydroxybenzonitrile). How can this be happening?

A3: Reductive dehalogenation can occur as a side reaction during the Sandmeyer reaction, particularly if there are reducing agents present.

  • Purity of Reagents: Ensure your copper salts are of high purity. Certain impurities could potentially act as reducing agents.

  • Control of Reaction Conditions: In the copper-catalyzed variant, the reaction proceeds via an aryl radical intermediate.[3] Uncontrolled radical reactions can sometimes lead to undesired side products. Adhering to established protocols and using the correct stoichiometry of copper salts is important.

Experimental Protocols

Protocol 1: Demethylation of 3-Chloro-5-methoxybenzonitrile
ParameterValue/Condition
Starting Material 3-Chloro-5-methoxybenzonitrile (1 eq)
Reagent Anhydrous Lithium Iodide (3 eq)
Solvent Anhydrous 2,4,6-Collidine
Temperature 170°C
Reaction Time 4 hours (or until TLC shows completion)
Workup Quench with 10% aq. HCl, extract with Ethyl Acetate
Purification Silica Gel Chromatography (EtOAc/Hexane)
Expected Yield ~94%[2]

Step-by-Step Procedure:

  • To a three-necked flask equipped with a reflux condenser and a temperature probe, add 3-chloro-5-methoxybenzonitrile (7.0 g, 41.8 mmol) and anhydrous 2,4,6-collidine (100 mL).[2]

  • Heat the mixture to 170°C with vigorous stirring.[2]

  • Once the temperature is stable, add anhydrous lithium iodide (16.76 g, 125.3 mmol) in one portion.[2]

  • Maintain the reaction at 170°C for 4 hours, monitoring the reaction progress by TLC.[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.[2]

  • Carefully quench the reaction by adding 10% aqueous HCl.[2]

  • Extract the mixture with ethyl acetate. The organic phase should be washed sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the resulting crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield this compound as a white solid.[2]

Protocol 2: Sandmeyer Reaction from 3-Amino-5-chlorobenzonitrile

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis A Dissolve 3-amino-5-chlorobenzonitrile in aq. H₂SO₄ B Cool to 0-5°C (ice-salt bath) A->B C Slowly add aq. NaNO₂ solution (maintain T < 5°C) B->C D Stir for 30 min at 0-5°C C->D E Prepare boiling dilute aq. H₂SO₄ D->E Transfer cold diazonium solution F Add diazonium salt solution to boiling acid E->F G Continue heating until N₂ evolution ceases F->G H Cool, extract with organic solvent, and purify G->H

Caption: A typical workflow for the Sandmeyer synthesis of this compound.

Step-by-Step Procedure:

  • Diazotization:

    • In a flask, prepare a solution of 3-amino-5-chlorobenzonitrile (1 eq) in aqueous sulfuric acid (e.g., 20% v/v).

    • Cool the solution to 0-5°C in an ice-salt bath with efficient stirring.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5°C.[5]

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Hydrolysis:

    • In a separate, larger flask, bring a dilute solution of sulfuric acid (e.g., 10% v/v) to a boil.

    • Slowly add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture for a short period until gas evolution ceases.

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic extracts, dry over an anhydrous salt, and concentrate to yield the crude product, which can then be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q: Which of the two synthetic routes is preferable?

A: The choice of route depends on the availability of starting materials and the scale of the synthesis.

  • The demethylation route is high-yielding and involves a single step from a commercially available precursor.[2] However, it requires a high temperature and a relatively expensive solvent (2,4,6-collidine).

  • The Sandmeyer route uses a more classical transformation. While potentially lower yielding due to the instability of the diazonium intermediate and potential side reactions, the starting materials are often readily accessible and the reaction conditions are milder in terms of temperature.

Q: How critical is the purity of the starting 3-amino-5-chlorobenzonitrile for the Sandmeyer reaction?

A: It is extremely critical. Any unreacted starting materials from the synthesis of the amine can lead to significant byproduct formation. For example, if the amine was prepared by the reduction of a nitro group, any remaining nitro compound could interfere with the diazotization. Always ensure the purity of the starting amine by recrystallization and characterization (m.p., NMR) before proceeding.

Q: Can I isolate the diazonium salt before the hydrolysis step?

A: It is strongly advised not to isolate diazonium salts in a dry state as they are often explosive.[5] These intermediates should be prepared in solution and used immediately in the subsequent step.

Q: Are there greener alternatives to the solvents used in these syntheses?

A: Research into greener synthetic methodologies is ongoing. For the Sandmeyer reaction, some protocols have explored the use of ionic liquids or solvent-free grinding methods for diazotization and coupling reactions, which can reduce the reliance on volatile organic solvents.[9] For the demethylation, alternative Lewis acids and solvent systems could be explored, but the high temperature requirement remains a challenge for many "green" solvents.

References

Technical Support Center: Purification of Crude 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 3-Chloro-5-hydroxybenzonitrile via column chromatography. Here, we move beyond standard protocols to address the specific challenges and nuances of this purification, providing field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues.

Core Experimental Protocol: Flash Column Chromatography

This protocol outlines a validated starting point for the purification. Subsequent troubleshooting sections refer back to this core methodology.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation crude Crude 3-Chloro-5- hydroxybenzonitrile dissolve Dissolve in Minimal DCM/Acetone crude->dissolve adsorb Adsorb onto Silica Gel (2-3x sample weight) dissolve->adsorb evaporate Evaporate Solvent to Yield Free-Flowing Powder adsorb->evaporate load Dry Load Sample onto Column evaporate->load Dry Loading pack Pack Column with Silica Gel Slurry pack->load elute Elute with Mobile Phase (e.g., 10:90 EtOAc/Hexane) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC (UV Visualization) collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Reduced Pressure combine->concentrate pure Pure White Solid Product concentrate->pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a 10:90 (v/v) mixture of ethyl acetate and hexane.[1][2] This serves as the initial mobile phase. Ensure solvents are HPLC grade for optimal results.

  • Stationary Phase Selection: Standard flash-grade silica gel (e.g., 230-400 mesh) is the recommended stationary phase due to the polar nature of the target compound.

  • Column Packing (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and use gentle air pressure or tapping to pack a uniform, stable bed. Do not let the silica bed run dry at any point.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add 2-3 times the mass of your crude product in silica gel to this solution.[3]

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed silica column.[3][4]

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column, ensuring the sample layer is not disturbed.

    • Apply pressure to begin elution, collecting fractions in test tubes.

  • Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Visualize the spots under a UV lamp (254 nm), as the aromatic ring of the compound is UV-active.

    • Combine fractions that contain the pure product (based on TLC analysis).

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a white solid.[1][2]

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the purification process.

Question 1: My separation is poor. The target compound is co-eluting with an impurity.

  • Answer: This is the most common issue and is almost always related to mobile phase polarity. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on a TLC plate, as this provides the best resolution on a column.[5]

    • Causality: The documented 10:90 ethyl acetate/hexane system is a starting point.[1][2] If your compound and impurity are both polar and run close together, you need to decrease the overall polarity of the eluent to increase the interaction with the silica, thereby improving separation.

    • Solution:

      • Systematic TLC Analysis: Prepare several solvent systems with decreasing polarity (e.g., 8:92, 5:95, 2:98 ethyl acetate/hexane) and run TLC plates with your crude mixture.

      • Solvent Choice: If hexane/ethyl acetate fails, consider switching to a different solvent system like dichloromethane/hexane. Different solvents provide different selectivity due to varying interactions (e.g., dipole-dipole, hydrogen bonding) with your compound.[6]

Question 2: My compound won't elute from the column, or it is producing a long, trailing streak (tailing).

  • Answer: This indicates an overly strong interaction between your compound and the silica gel stationary phase.

    • Causality: this compound contains a phenolic hydroxyl group, which is acidic (pKa ≈ 7.6).[7] The surface of silica gel is covered in silanol groups (Si-OH), which are also acidic. This can lead to strong hydrogen bonding or deprotonation of the phenol, causing it to bind tightly to the silica and elute slowly and unevenly.[8]

    • Solutions:

      • Increase Mobile Phase Polarity: If the compound is simply retained but not tailing excessively, a gradual increase in the ethyl acetate concentration (gradient elution) will increase the eluting power of the mobile phase and push the compound off the column.

      • Add a Polar Modifier: To combat tailing, add a small amount (0.1-0.5%) of a competitive polar modifier like acetic acid or formic acid to your mobile phase.[9] The acid will protonate the silica surface and/or the compound, minimizing the strong ionic interactions that cause severe tailing.

      • Check for Decomposition: In some cases, a compound may decompose on the acidic silica gel, appearing as a streak from the baseline.[5] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a streak appears that wasn't there on an immediate run, decomposition is likely. In this case, consider using a less acidic stationary phase like alumina.

Question 3: My final yield is very low, even though the reaction worked well.

  • Answer: Low yield can result from either irreversible adsorption on the column or physical loss during loading and transfer.

    • Causality: If you observe significant tailing (as in Question 2), a portion of your compound may be permanently stuck to the column, reducing yield. Additionally, this compound is a solid with limited solubility in highly non-polar solvents.[7] If you attempt to "wet load" by dissolving it in the non-polar mobile phase, it may precipitate at the top of the column, preventing it from eluting properly.

    • Solutions:

      • Implement Dry Loading: The dry loading method described in the core protocol is critical for compounds with poor solubility in the eluent.[3][4] By pre-adsorbing the compound onto silica, it is introduced to the column in a solid, finely dispersed state, allowing for efficient partitioning into the mobile phase as it passes.

      • Address Tailing: Use the modifier approach (e.g., adding acetic acid) discussed in Question 2 to prevent irreversible binding to the silica.

Question 4: The solvent flow has stopped, or the column has cracked.

  • Answer: This is a catastrophic failure of the column bed integrity, usually caused by improper packing or handling.

    • Causality: Cracks and channels form when the packed silica bed is disturbed. This can happen if the solvent level drops below the top of the silica bed, causing it to dry out and contract. It can also occur from swelling or shrinking of the silica gel if you change from a non-polar to a very polar solvent too abruptly.

    • Solutions:

      • Proper Packing: Ensure you pack the column using a uniform slurry. A well-packed column is more stable.

      • Maintain Solvent Head: This is a critical rule of column chromatography. Always maintain a level of solvent above the silica bed to prevent it from drying out.[3]

      • Use Gradient Elution Correctly: If running a gradient, increase the polarity gradually. Avoid sudden, large jumps in solvent composition.

Frequently Asked Questions (FAQs)
QuestionAnswer
What are the key properties of this compound to consider? It is a white, crystalline solid with a melting point around 168-172 °C.[7] Its key functional groups are a phenol (acidic), a nitrile (polar), and a chloro group on an aromatic ring. These make the molecule polar and suitable for normal-phase chromatography.[8]
Why is silica gel the recommended stationary phase? Silica gel is a highly polar stationary phase.[10] Based on the chromatographic principle "like dissolves like," polar analytes like this compound will interact strongly with the polar silica and be well-retained, allowing for separation from less polar impurities using a largely non-polar mobile phase.[11]
What are potential impurities from the synthesis? A common synthesis route involves the demethylation of 3-chloro-5-methoxybenzonitrile.[1][2] Therefore, the primary impurity is likely the unreacted starting material, which is less polar than the product due to the absence of the free hydroxyl group. This difference in polarity is the basis for the chromatographic separation.
How much crude material can I load onto my column? A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. For a difficult separation, use more silica (e.g., 1:100). For an easy separation, you can use less (e.g., 1:30). Overloading the column is a common cause of poor separation.
Summary of Recommended Starting Conditions
ParameterRecommendationRationale / Source
Stationary Phase Silica Gel (230-400 mesh)Polar stationary phase for a polar analyte.[10][11]
Mobile Phase 10:90 Ethyl Acetate / Hexane (v/v)Good starting polarity for separation.[1][2]
Sample Loading Dry LoadingPrevents precipitation and improves resolution for solids.[3][4]
TLC Rf Target ~0.3-0.4Optimal for column resolution.[5]
Detection UV light (254 nm)Aromatic ring is UV-active.

References

Side reactions and byproduct formation in 3-Chloro-5-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the formation of potential byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, particularly via the common demethylation route from 3-chloro-5-methoxybenzonitrile.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product 1. Incomplete demethylation. 2. Product degradation. 3. Suboptimal reaction temperature.1. Verify complete reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 3-chloro-5-methoxybenzonitrile.[1][2] 2. Control temperature: Maintain a consistent reaction temperature of 170 °C. Lower temperatures may lead to an incomplete reaction, while significantly higher temperatures could promote degradation. 3. Ensure anhydrous conditions: Moisture can interfere with the reaction. Use anhydrous lithium iodide and a dry, high-boiling solvent like 2,4,6-trimethylpyridine (collidine).
Presence of Starting Material in the Final Product 1. Insufficient reaction time or temperature. 2. Inadequate amount of demethylating agent.1. Extend reaction time: If TLC indicates the presence of starting material after the initial reaction time (typically 4 hours), continue heating and monitoring until it is consumed.[1][2] 2. Check reagent stoichiometry: Use a sufficient excess of lithium iodide (typically 3 equivalents) to drive the demethylation to completion.[1][2]
Formation of a Dark, Tarry Crude Product 1. Decomposition of the solvent (e.g., DMF, if used). 2. Product degradation at high temperatures.1. Use a stable solvent: 2,4,6-trimethylpyridine (collidine) is a stable, high-boiling solvent suitable for this reaction.[1][2] Avoid solvents like DMF which can decompose at high temperatures. 2. Maintain strict temperature control: Avoid overheating the reaction mixture.
Difficult Purification of the Crude Product 1. Presence of multiple, closely related byproducts. 2. Inefficient extraction during workup.1. Optimize chromatography: Use a suitable eluent system for silica gel column chromatography, such as ethyl acetate/hexane, to separate the product from impurities.[1] 2. Thorough workup: Ensure efficient extraction with a suitable organic solvent like ethyl acetate and wash the organic phase thoroughly with water and brine to remove inorganic salts and polar impurities.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide in a high-boiling solvent like 2,4,6-trimethylpyridine (collidine) is a well-documented and high-yielding method.[1][2] This approach avoids the use of harsh acidic conditions that could potentially lead to unwanted side reactions with the nitrile or hydroxyl groups.

Q2: What are the potential side reactions to be aware of during the demethylation of 3-chloro-5-methoxybenzonitrile with lithium iodide?

While this reaction is generally clean, a few potential side reactions could occur:

  • Incomplete Reaction: The most common issue is the incomplete cleavage of the methyl ether, resulting in the presence of the starting material in the product mixture. This is typically addressed by ensuring sufficient reaction time and an adequate excess of lithium iodide.

  • Nucleophilic Aromatic Substitution (SNAr): The aryl chloride is activated by the electron-withdrawing nitrile group, making it susceptible to nucleophilic attack.[3] While iodide is a good nucleophile, this reaction is generally not favored under these conditions compared to the demethylation.

  • Product Degradation: At temperatures significantly above 170°C, thermal degradation of the starting material or product may occur, leading to the formation of complex impurities and a lower yield. Benzonitrile itself is quite stable to high temperatures, but the presence of other functional groups can influence its stability.

Q3: Can a Sandmeyer reaction be used to synthesize this compound?

A Sandmeyer reaction, which involves the conversion of an amino group to a nitrile via a diazonium salt, is a viable synthetic route.[4][5][6] For instance, one could envision starting from 3-amino-5-chlorophenol. However, this route is prone to several side reactions that can complicate purification and lower the yield.

Q4: What are the common byproducts of a Sandmeyer cyanation reaction in this context?

If a Sandmeyer reaction were employed, the following byproducts are commonly observed:

  • Phenol Formation: The diazonium salt can react with water to produce the corresponding phenol, in this case, 3-chloro-5-hydroxyphenol.

  • Protodeamination: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-chlorophenol.

  • Biaryl Formation: The aryl radicals generated during the reaction can couple to form biaryl byproducts.[4][5]

Q5: What analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting non-volatile impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and confirm the identity of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups (hydroxyl, nitrile, and aryl chloride).[3]

III. Experimental Protocol: Demethylation of 3-chloro-5-methoxybenzonitrile

This protocol is based on a reliable and high-yielding procedure.[1][2]

Materials:

  • 3-chloro-5-methoxybenzonitrile

  • Lithium iodide (anhydrous)

  • 2,4,6-trimethylpyridine (collidine)

  • Ethyl acetate

  • 10% Aqueous hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (e.g., 10:90 v/v) as eluent

Procedure:

  • To a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methoxybenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine.

  • Heat the mixture to 170 °C with stirring.

  • Once the temperature has stabilized, add anhydrous lithium iodide (3 equivalents) in one portion.

  • Maintain the reaction mixture at 170 °C for 4 hours, monitoring the progress by TLC.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Carefully quench the reaction by adding 10% aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane eluent system.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

IV. Reaction Pathway and Side Reactions

Below are diagrams illustrating the main reaction pathway and potential side reactions.

Main_Reaction_Pathway 3-chloro-5-methoxybenzonitrile 3-chloro-5-methoxybenzonitrile This compound This compound 3-chloro-5-methoxybenzonitrile->this compound LiI, 170°C 2,4,6-trimethylpyridine

Caption: Main demethylation reaction pathway.

Side_Reactions cluster_demethylation Demethylation Side Reactions cluster_sandmeyer Potential Sandmeyer Side Reactions 3-chloro-5-methoxybenzonitrile 3-chloro-5-methoxybenzonitrile Incomplete Reaction Starting Material (Incomplete Reaction) 3-chloro-5-methoxybenzonitrile->Incomplete Reaction Insufficient time/ temperature/LiI 3-amino-5-chlorophenol 3-amino-5-chlorophenol Diazonium Salt Diazonium Salt 3-amino-5-chlorophenol->Diazonium Salt NaNO2, H+ Phenol Formation 3-chloro-5-hydroxyphenol Diazonium Salt->Phenol Formation H2O Protodeamination 3-chlorophenol Diazonium Salt->Protodeamination Reducing agent Biaryl Formation Biaryl Formation Diazonium Salt->Biaryl Formation Radical coupling

Caption: Potential side reactions in different synthetic routes.

V. References

  • 3-chloro-5-hydroxy-benzonitrile synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | 473923-97-6 - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved from --INVALID-LINK--

  • Key Uses of 3-Chloro-5-Hydroxy-Benzonitrile in Chemical Synthesis. (2025, October 16). Retrieved from --INVALID-LINK--

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved from --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from --INVALID-LINK--

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • This compound, CAS No. 473923-97-6 - iChemical. (n.d.). Retrieved from --INVALID-LINK--

  • 3-chloro-5-hydroxy-benzonitrile CAS#: 473923-97-6 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • 473923-97-6, this compound Formula - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | 473923-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Retrieved from --INVALID-LINK--

  • 473923-97-6 Cas No. | this compound - Apollo Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

  • This compound (Cas 473923-97-6) - Parchem. (n.d.). Retrieved from --INVALID-LINK--

  • US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | C7H4ClNO | CID 21949878 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • 3-chloro-5-hydroxy-benzonitrile CAS 473923-97-6 - Watson International. (n.d.). Retrieved from --INVALID-LINK--

  • Aryl methyl ether cleavage : r/Chempros - Reddit. (2022, December 7). Retrieved from --INVALID-LINK--

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • Dealkylation of Activated Alkyl Aryl Ethers Using Lithium Chloride in Dimethylformamide. (n.d.). Retrieved from --INVALID-LINK--

  • Ether Formation and Cleavage Reactions - YouTube. (2018, February 6). Retrieved from --INVALID-LINK--

  • Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • BENZONITRILE - CAMEO Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • Cleavage of alkyl aryl ethers with lithium iodide - Journal of the Chemical Society D. (n.d.). Retrieved from --INVALID-LINK--

  • 3-chloro-5-hydroxy-benzonitrile synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • This compound AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved from --INVALID-LINK--

  • 473923-97-6 Cas No. | this compound - Apollo Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • Impurities Application Notebook. (n.d.). Retrieved from --INVALID-LINK--

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). Retrieved from --INVALID-LINK--

References

Introduction: Why TLC is Critical for 3-Chloro-5-hydroxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_loading>## Technical Support Center: Monitoring 3-Chloro-5-hydroxybenzonitrile Reactions by TLC

Welcome to the technical support center for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC). This guide is designed for researchers, chemists, and drug development professionals who rely on precise reaction monitoring for success in their synthetic endeavors. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring your TLC analysis is both accurate and reliable.

This compound is a versatile intermediate in organic synthesis, notable for its trifunctional nature which allows for selective reactions at its hydroxyl, chloro, or nitrile positions.[1] Given the potential for multiple reaction pathways and the formation of closely related byproducts, real-time monitoring is not just beneficial—it's essential. Thin-Layer Chromatography (TLC) offers a rapid, inexpensive, and sensitive method to track the consumption of starting materials and the formation of products, ensuring optimal reaction times and yields.[2][3][4]

This guide provides a comprehensive framework for developing a robust TLC protocol, troubleshooting common issues, and interpreting your results with confidence.

Core Experimental Protocol: A Self-Validating TLC Workflow

This protocol is designed to be a self-validating system. The inclusion of starting material (SM), reaction mixture (RM), and a "co-spot" (C) on the same plate is crucial for unambiguous interpretation, especially when dealing with products that have similar retention factors (Rƒ) to the starting material.[5]

Objective: To accurately determine the progress of a reaction involving this compound by comparing the relative positions of reactants and products on a TLC plate.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber (e.g., beaker with a watch glass, screw-cap jar)

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Eluent (solvent system)

  • UV lamp (254 nm)

  • Visualization agent (stain), if necessary

  • Heating device (heat gun or hot plate)

Step-by-Step Methodology
  • Prepare the Developing Chamber:

    • Pour the chosen solvent system (eluent) into the chamber to a depth of about 0.5 cm. This level must be below the origin line you will draw on your TLC plate.[3][5][6]

    • Place a piece of filter paper inside, partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapor. This ensures a uniform and straight solvent front.

    • Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[7] Avoid flaking off the silica.

    • Mark three evenly spaced tick marks on this line for your spots: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).[5]

  • Spot the Plate:

    • SM Lane: Using a capillary tube, apply a small spot of your diluted starting material solution onto the "SM" mark. The spot should be 1-2 mm in diameter.[7][8]

    • RM Lane: Use a fresh capillary tube to spot the reaction mixture at the "RM" mark. If the reaction mixture is concentrated, dilute a small aliquot in a volatile solvent first.

    • Co-spot Lane: Spot the starting material at the "C" mark. Allow it to dry completely. Then, using the reaction mixture capillary, carefully spot the reaction mixture directly on top of the dried SM spot.[5] This lane is critical for resolving compounds with very similar Rƒ values.[5][9]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is standing upright and not touching the filter paper or the sides of the chamber.[10][11]

    • Cover the chamber and allow the solvent to travel up the plate via capillary action.[3][12]

    • Remove the plate when the solvent front is about 0.5-1 cm from the top. Immediately mark the solvent front with a pencil.[7][8]

  • Visualize and Analyze:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will appear as dark spots against the green fluorescent background.[11][13][14][15] Circle the visible spots with a pencil.

    • If compounds are not UV-active or for confirmation, use a chemical stain (see Data Presentation section).

    • Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)[12][16]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_dev Development & Visualization prep_chamber 1. Prepare & Saturate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) spot_sm 3a. Spot Starting Material (SM) prep_plate->spot_sm spot_rm 3b. Spot Reaction Mixture (RM) spot_co 3c. Create Co-spot (SM + RM) develop 4. Develop Plate in Chamber spot_co->develop visualize 5. Visualize Spots (UV/Stain) develop->visualize analyze 6. Analyze & Calculate Rƒ visualize->analyze

Caption: A standard workflow for monitoring reaction progress using TLC.

Data Presentation: Solvent Systems & Visualization

The choice of eluent is paramount for achieving good separation. Since this compound contains a polar hydroxyl group, a moderately polar solvent system is a good starting point.[7]

Compound Polarity Recommended Starting Solvent System Rationale & Notes
Non-polar Products 10-20% Ethyl Acetate in HexaneA low-polarity system. If spots remain at the baseline (Rƒ ≈ 0), the eluent is not polar enough.[17]
Moderately Polar Products 30-50% Ethyl Acetate in HexaneA good starting point for many reactions of this compound. Adjust ratio to achieve an Rƒ of 0.3-0.4 for the starting material.[5][18]
Polar Products 100% Ethyl Acetate or 5% Methanol in DichloromethaneFor products with increased polarity (e.g., after modification of the nitrile group). If spots are too high (Rƒ ≈ 1), the eluent is too polar.[17][18]

Visualization Agents for this compound and Derivatives:

Visualization Method Target Functional Groups Procedure & Expected Result
UV Light (254 nm) Aromatic rings, conjugated systemsNon-destructive. Appears as dark spots on a green fluorescent background.[15] This is the primary method.
Potassium Permanganate (KMnO₄) Stain Oxidizable groups (phenols, alkenes, alkynes)Destructive. Dip plate in stain and gently heat. Phenolic compounds will appear as yellow/brown spots on a purple background.[19][20]
p-Anisaldehyde Stain Nucleophiles, phenols, aldehydes, ketonesDestructive. Dip plate in stain and heat. Provides a range of colors for different functional groups, aiding in differentiation.[17][19][21]
Ferric Chloride (FeCl₃) Stain PhenolsDestructive. Spray or dip plate in the solution. Phenols typically produce a distinct blue, green, or violet color.[15][19]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My spots are streaking or elongated. What's wrong?

A1: This is one of the most common TLC problems.[2][17][22]

  • Cause 1: Sample Overloading. You've applied too much sample to the plate.[10][17][22] The stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot.

    • Solution: Dilute your sample significantly and re-spot. A smaller, less concentrated spot leads to better resolution.[17][22]

  • Cause 2: Highly Polar or Acidic/Basic Compound. The phenolic hydroxyl group in your compound can interact too strongly with the acidic silica gel, causing streaking.[22]

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds like phenols, adding a few drops of acetic or formic acid (0.1-2.0%) to the solvent system can improve spot shape.[17][22]

  • Cause 3: Inappropriate Spotting Solvent. If you dissolve your sample in a very polar solvent (like methanol) and spot it on the plate for development in a non-polar eluent (like hexane/ethyl acetate), the initial spot can spread out in a ring, leading to poor separation.

    • Solution: Dissolve your sample in a solvent with a polarity similar to or less than that of the eluent, or use the eluent itself. Ensure the spotting solvent has fully evaporated before developing the plate.[8]

Q2: I can't see any spots on my plate after development.

A2: This can be frustrating, but it's usually solvable.

  • Cause 1: Sample is Too Dilute. The concentration of your compound is below the detection limit of your visualization method.[17][23]

    • Solution: Try concentrating your sample before spotting. Alternatively, apply your sample to the same spot multiple times, allowing the solvent to dry completely between each application.[6][17][23]

  • Cause 2: Compound is Not UV-Active. While this compound is UV-active, some reaction products may not be.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) or p-anisaldehyde stain is an excellent next step as they react with a wide range of functional groups.[17][20]

  • Cause 3: Solvent Level Too High. If the origin line was below the solvent level in the chamber, your sample washed into the solvent reservoir instead of migrating up the plate.[3][6]

    • Solution: Always ensure your origin line is drawn well above the solvent level.

Q3: My Rƒ values are inconsistent between experiments.

A3: Rƒ values are only constant under identical conditions.[8]

  • Cause: Variations in temperature, chamber saturation, adsorbent activity (plate from a different batch), or eluent composition will change Rƒ values.

  • Solution: The key to reaction monitoring is relative Rƒ. Always run the starting material, reaction mixture, and a co-spot on the same plate.[8] This allows for direct comparison, making your analysis valid even if the absolute Rƒ values differ slightly from a previous run.

Q4: My starting material and product spots are too close together (similar Rƒ). How can I tell if the reaction is complete?

A4: This is precisely why the co-spot lane is essential.

  • Solution 1: Analyze the Co-spot. If the reaction is complete, the co-spot lane will show two distinct spots (the added SM and the new product). If the reaction is incomplete, you will see an elongated or "snowman" shaped spot where the product and remaining SM overlap. If the reaction has not started, the co-spot will look identical to the SM spot, just more concentrated.[5][9]

  • Solution 2: Change the Solvent System. Experiment with different solvent ratios or different solvents entirely. A slight change in eluent polarity can often increase the separation between two spots.[9][17] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system could alter the interactions and improve resolution.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Observed on TLC Plate streak Spots are Streaking? start->streak no_spots No Spots Visible? start->no_spots bad_rf Rƒ Values Inconsistent? start->bad_rf overload Overloaded Sample streak->overload Yes polarity_issue Compound Polarity Issue streak->polarity_issue No, spot is small dilute Sample Too Dilute no_spots->dilute Yes not_uv Not UV-Active no_spots->not_uv No, sample is concentrated conditions Conditions Changed bad_rf->conditions Yes sol_overload Dilute Sample & Re-spot overload->sol_overload sol_polarity Add Modifier to Eluent (e.g., 0.5% Acetic Acid) polarity_issue->sol_polarity sol_dilute Concentrate Sample or Multi-spot dilute->sol_dilute sol_not_uv Use a Chemical Stain (e.g., KMnO₄) not_uv->sol_not_uv sol_conditions Use Co-spot for Internal Referencing conditions->sol_conditions

Caption: A decision tree for common TLC troubleshooting scenarios.

References

Optimizing reaction conditions (temperature, solvent, base) for 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-hydroxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. Here, we move beyond simple procedural lists to provide a deeper understanding of the reaction mechanics, enabling you to optimize conditions, troubleshoot common issues, and ensure the integrity of your results. The primary focus of this guide will be the O-alkylation of the phenolic hydroxyl group, a critical transformation in the synthesis of numerous high-value molecules, including the non-nucleoside reverse transcriptase inhibitor, Doravirine.[1][2]

Frequently Asked Questions (FAQs): The Chemistry of Phenolic O-Alkylation

This section addresses fundamental questions regarding the O-alkylation of this compound, establishing the scientific principles that govern reaction optimization.

Q1: What is the primary mechanism for the O-alkylation of this compound?

The O-alkylation of this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide anion.[3][4]

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming an ether linkage.[3]

The electron-withdrawing nature of the chloro and nitrile groups on the benzene ring increases the acidity of the hydroxyl group, facilitating its deprotonation.

Q2: Why is the choice of base so critical for this reaction?

A base is absolutely necessary to generate the phenoxide anion, which is a much stronger nucleophile than the neutral phenol.[4] The choice of base directly impacts reaction rate and selectivity.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are preferred for their moderate reactivity, lower cost, and easier handling. They are effective at deprotonating phenols, especially when assisted by polar aprotic solvents.

  • Strong Bases (e.g., NaOH, KOH): While effective, aqueous hydroxides can introduce water, which can hinder the reaction and promote side reactions. They are generally used in phase-transfer catalysis conditions.[4][5]

  • Very Strong Bases (e.g., NaH, KHMDS): These bases irreversibly deprotonate the phenol and ensure complete formation of the phenoxide. However, they are highly moisture-sensitive and require strictly anhydrous reaction conditions.

Q3: How does solvent selection influence the outcome of an O-alkylation reaction?

Solvent choice is arguably one of the most critical parameters for controlling the efficiency and selectivity (O- vs. C-alkylation) of this reaction.[3] The SN2 mechanism is highly sensitive to the solvent environment.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are ideal for SN2 reactions.[6][7][8] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion "naked" and highly reactive, thereby accelerating the desired O-alkylation.[9]

  • Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should generally be avoided. They form strong hydrogen bonds with the phenoxide anion, creating a "solvent cage" that shields the nucleophile and drastically reduces its reactivity, slowing down the SN2 reaction.[6][10] Furthermore, protic solvents can favor the undesired C-alkylation side reaction.[3]

Q4: What are the main competing side reactions to be aware of?

While O-alkylation is generally favored, two primary side reactions can reduce yield and complicate purification:

  • C-Alkylation: The phenoxide anion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). Attack from a carbon atom of the ring results in C-alkylation.[3] As mentioned, this is more prevalent in protic solvents but can be minimized by using polar aprotic solvents.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the ring is activated towards substitution by the electron-withdrawing nitrile group.[1] Strong nucleophiles, including the phenoxide itself under harsh conditions (high temperatures), could potentially displace the chloride, leading to byproducts or polymerization. Careful temperature control is key to mitigating this risk.

Troubleshooting Guide: From Theory to Practice

This section is structured to help you diagnose and solve specific experimental challenges.

Problem: My reaction is sluggish or fails to proceed to completion.
  • Possible Cause 1: Inadequate Base Strength or Stoichiometry.

    • Why it happens: If the base is too weak or used in insufficient quantity, the equilibrium will not favor the formation of the phenoxide anion, leaving you with unreacted starting material.

    • Solution: Ensure at least one equivalent of base is used. For weaker bases like K₂CO₃, using a slight excess (1.5-2.0 equivalents) can drive the reaction. If the issue persists, consider switching to a stronger base like potassium tert-butoxide or sodium hydride, ensuring anhydrous conditions.

  • Possible Cause 2: Incorrect Solvent Choice.

    • Why it happens: Using a polar protic solvent (e.g., ethanol) will solvate and deactivate your phenoxide nucleophile.[6][10]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents enhance the nucleophilicity of the phenoxide and accelerate SN2 reactions.[7][8]

  • Possible Cause 3: Insufficient Temperature.

    • Why it happens: While some alkylations proceed at room temperature, many require thermal energy to overcome the activation barrier.

    • Solution: Gently heat the reaction mixture. A typical starting point is 50-80 °C. Monitor the progress by TLC to avoid decomposition or side reactions at excessive temperatures. Many phenol alkylations require heating to proceed at a reasonable rate.[4]

Problem: The yield is low, and I'm observing significant byproduct formation.
  • Possible Cause 1: Competing C-Alkylation.

    • Why it happens: The phenoxide ion has nucleophilic character at the ortho and para carbons.[3] This is particularly problematic in protic solvents or with certain counter-ions.

    • Solution: The most effective solution is to use a polar aprotic solvent (DMF, DMSO) which is known to strongly favor O-alkylation.[3]

  • Possible Cause 2: Elimination of the Alkylating Agent.

    • Why it happens: If you are using a secondary or sterically hindered primary alkyl halide, the phenoxide can act as a base, promoting an E2 elimination reaction to form an alkene instead of the desired SN2 substitution.

    • Solution: Use the mildest possible conditions. Keep the temperature as low as feasible for the reaction to proceed. If possible, use a primary, unhindered alkylating agent.

  • Possible Cause 3: Degradation of Starting Material or Product.

    • Why it happens: High temperatures or prolonged reaction times in the presence of a strong base can lead to decomposition or SNAr side reactions.[1]

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. If the reaction is clean but incomplete, consider adding more alkylating agent rather than drastically increasing the temperature.

Data Summaries & Protocols

Data Presentation

Table 1: Comparison of Common Bases for Phenol Alkylation

Base Type pKa (Conjugate Acid) Typical Solvent Key Considerations
K₂CO₃ Weak ~10.3 DMF, Acetonitrile Mild, inexpensive, easy to handle. Often requires heat.
Cs₂CO₃ Weak ~10.3 DMF, Acetonitrile More soluble and often more effective than K₂CO₃, but more expensive.
KOH Strong ~15.7 DMSO, or with PTC* Very effective but can introduce water. PTC can improve results.[4]
NaH Strong ~36 THF, DMF (anhydrous) Irreversible deprotonation. Requires strict anhydrous conditions; H₂ gas evolved.
KHMDS Strong ~36 THF (anhydrous) Very strong, non-nucleophilic base. Good for sensitive substrates. Requires anhydrous conditions.

*PTC: Phase Transfer Catalyst

Table 2: Solvent Selection Guide for O-alkylation of Phenols

Solvent Type Dielectric Constant (ε) Effect on SN2 Rate Recommendation
DMF Polar Aprotic 37 Excellent Highly Recommended . Good balance of solvating power and high boiling point.
DMSO Polar Aprotic 47 Excellent Highly Recommended . Very polar, can accelerate reactions significantly. Can be difficult to remove.
Acetonitrile Polar Aprotic 36 Very Good Recommended . Lower boiling point makes for easier removal.
Acetone Polar Aprotic 21 Good A viable, though less polar, alternative.
Ethanol Polar Protic 25 Very Poor Not Recommended . Solvates and deactivates the nucleophile.[6][8]

| Water | Polar Protic | 80 | Very Poor | Not Recommended . Promotes C-alkylation and other side reactions.[3] |

Diagrams and Workflows

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add this compound and Solvent (e.g., DMF) to a dry flask. B 2. Add Base (e.g., K₂CO₃, 1.5 eq). A->B C 3. Add Alkylating Agent (e.g., Alkyl Bromide, 1.2 eq). B->C D 4. Heat reaction mixture (e.g., 60 °C). C->D E 5. Monitor by TLC until starting material is consumed. D->E F 6. Cool, dilute with water, and extract with EtOAc. E->F G 7. Wash organic layer, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

// Path for Slow/No Reaction A1 [label="Check Base:\nIs it strong enough?\n(≥ 1.5 eq K₂CO₃ or stronger)", fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="Check Solvent:\nIs it Polar Aprotic?\n(DMF, DMSO, ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="Check Temperature:\nIs it heated?\n(Try 50-80 °C)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for Byproducts B1 [label="Multiple Spots on TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; B2 [label="Probable C-Alkylation:\nSwitch to Polar Aprotic Solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; B3 [label="Probable Degradation/SNAr:\nLower reaction temperature\nand reduce time.", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Q1; Start -> Q2 [style=invis]; // Layout hint

Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"];

A1 -> A2; A2 -> A3;

Q2 -> B1 [label="Yes"]; B1 -> B2 [label="Yes"]; B1 -> B3 [label="No"]; } dot Caption: Decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation

Disclaimer: This is a representative procedure and should be adapted and optimized for specific substrates and scales.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir to dissolve.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC (see Protocol 2) until the starting phenol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][11]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.[2][11]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel-coated TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Use a capillary tube to spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.

  • Elution: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate/Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

References

Resolving issues with 3-Chloro-5-hydroxybenzonitrile solubility during reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-hydroxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with its solubility during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound, also known as 3-Chloro-5-cyanophenol, is a white to almost white crystalline powder.[1][2] Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a valuable building block in the synthesis of various pharmacologically active molecules, including non-nucleoside HIV reverse transcriptase inhibitors.[1][3]

Q2: What is the predicted pKa of this compound and why is it important?

The predicted pKa of the phenolic hydroxyl group is approximately 7.62.[1][4] This value is crucial for designing effective acid-base extraction protocols. The phenolic proton can be removed by a sufficiently strong base, rendering the molecule water-soluble as the corresponding phenoxide salt.[5][6]

Q3: In which solvents is this compound soluble?

It is soluble in methanol and other polar organic solvents.[1][2][4] Its solubility in common extraction solvents like ethyl acetate is also utilized in workup procedures.[1][7] However, its solubility in nonpolar solvents like hexane is low, a property often exploited for purification by chromatography and crystallization.[1][7]

Troubleshooting Guide for Reaction Workup

This guide addresses common issues encountered during the workup of reactions involving this compound, with a focus on solubility-related problems.

Scenario 1: Your product seems to be lost after aqueous workup.

Question: I performed an aqueous workup, and upon concentrating the organic layer, I have a very low yield. Where did my product go?

Answer: There are two primary possibilities: your product may have remained in the aqueous layer, or it may be volatile.[8] Given the phenolic nature of this compound, the most likely scenario is that it was unintentionally extracted into the aqueous layer.

Causality and Troubleshooting Steps:

  • Check the pH of the Aqueous Layer: If the aqueous layer is basic (pH > ~8), the phenolic hydroxyl group of your product will be deprotonated, forming the water-soluble sodium phenoxide salt.[5] This is a common reason for product loss into the aqueous phase.

    • Solution: Acidify the aqueous layer with a dilute acid (e.g., 10% HCl) to a pH of approximately 4-5.[7] If your product is present, it should precipitate out of the solution. You can then extract the product back into an organic solvent like ethyl acetate.[5]

  • Product Volatility: While less likely for this specific compound, some reaction byproducts or related intermediates might be volatile.

    • Solution: Check the solvent in the rotovap trap for any condensed product.[8]

Scenario 2: An insoluble precipitate has formed between the organic and aqueous layers.

Question: During the workup, a gooey or solid precipitate formed at the interface of my organic and aqueous layers, making separation impossible. What is this, and how can I resolve it?

Answer: This is a common workup issue that can be caused by several factors, including the presence of insoluble salts, partially soluble byproducts, or your product crashing out of solution due to a change in solvent composition.[9]

Causality and Troubleshooting Steps:

  • Insoluble Salts: The reaction of acidic or basic byproducts with your wash solution can form insoluble salts.

    • Solution: Try adding more water to dissolve the salts. If that fails, filtering the entire biphasic mixture through a pad of celite can sometimes remove the interfacial solid.

  • Product Precipitation: Your product might be sparingly soluble in the mixed solvent system at the interface.

    • Solution: Add more of the primary organic solvent (e.g., ethyl acetate) to redissolve the product. Gentle warming of the separatory funnel in a warm water bath can also help, but be cautious with volatile solvents.

Scenario 3: An emulsion has formed during extraction.

Question: I have a persistent emulsion that won't break, preventing me from separating the organic and aqueous layers. What should I do?

Answer: Emulsions are common when working with complex reaction mixtures containing surfactants or finely divided solids.[9]

Causality and Troubleshooting Steps:

  • High Concentration of Solutes: A high concentration of dissolved species can increase the viscosity of the phases and stabilize emulsions.

    • Solution: Dilute the mixture with both more organic solvent and water.

  • Ionic Strength: The ionic strength of the aqueous phase can significantly impact emulsion stability.

    • Solution: Add a saturated solution of sodium chloride (brine).[10] This increases the polarity of the aqueous layer, forcing the organic components into the organic phase and helping to break the emulsion.

  • Mechanical Agitation: Vigorous shaking is a common cause of emulsions.

    • Solution: In the future, use gentle inversions of the separatory funnel rather than vigorous shaking. For an existing emulsion, gentle swirling or stirring with a glass rod can help it to coalesce.[10]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of this compound

This protocol is designed to separate the acidic this compound from neutral or basic impurities.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate or diethyl ether).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 10% Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.[1][7]

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) should now contain the sodium salt of this compound.

  • Drain the aqueous layer into a clean flask.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Combine the aqueous layers.

  • While stirring, slowly add 10% HCl to the combined aqueous layers until the pH is acidic (pH ~4-5), which will cause the this compound to precipitate.[7]

  • Extract the precipitated product with fresh ethyl acetate (perform this extraction three times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[1][7]

Protocol 2: Silica Gel Column Chromatography

This is an alternative or subsequent purification step after extraction.

Materials:

  • Crude this compound.

  • Silica gel.

  • Eluent system (e.g., ethyl acetate/hexane mixture).[1][7]

  • Chromatography column.

  • Collection tubes.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent system (a low polarity mixture like 10:90 ethyl acetate/hexane is a good starting point).[1][7]

  • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

PropertyValueSource
Molecular Formula C₇H₄ClNO[11]
Molecular Weight 153.56 g/mol [11]
Appearance White to almost white powder/crystal[1][2]
Melting Point 168-172 °C[2]
Predicted pKa 7.62 ± 0.10[1][4]
Solubility Soluble in Methanol[1][2][4]

Visual Workflows

Troubleshooting_Workflow start Problem During Workup issue1 Low Yield in Organic Layer start->issue1 issue2 Interfacial Precipitate start->issue2 issue issue start->issue sub_issue1 Check pH of Aqueous Layer issue1->sub_issue1 sub_issue2 Identify Cause of Precipitate issue2->sub_issue2 .3 Persistent Emulsion sub_issue3 Break Emulsion .3->sub_issue3 solution1a Aqueous Layer Basic? (pH > 8) sub_issue1->solution1a solution1b Acidify Aqueous Layer to pH 4-5 solution1a->solution1b Yes solution1c Extract with Organic Solvent solution1b->solution1c solution2a Add More Water/Filter sub_issue2->solution2a Insoluble Salts solution2b Add More Organic Solvent sub_issue2->solution2b Product Precipitation solution3a Add Brine (Saturated NaCl) sub_issue3->solution3a solution3b Gentle Swirling/Stirring sub_issue3->solution3b

Caption: Troubleshooting logic for workup issues.

Acid_Base_Extraction start Crude Product in Organic Solvent step1 Extract with 1M NaOH start->step1 step2 Separate Layers step1->step2 aqueous_layer Aqueous Layer (Contains Sodium Phenoxide Salt) step2->aqueous_layer organic_layer Organic Layer (Neutral/Basic Impurities) step2->organic_layer step3 Acidify Aqueous Layer with 10% HCl aqueous_layer->step3 step4 Precipitated Product step3->step4 step5 Extract with Fresh Organic Solvent step4->step5 final_product Purified Product in Organic Solvent step5->final_product

Caption: Acid-base extraction workflow.

References

Storage and handling guidelines for 3-Chloro-5-hydroxybenzonitrile to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimal Storage and Handling for Compound Integrity

Welcome to the technical support center for 3-Chloro-5-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this compound throughout its experimental lifecycle. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Understanding the Chemical Nature of this compound

This compound is a multifunctional aromatic compound featuring a nitrile (-CN), a hydroxyl (-OH), and a chloro (-Cl) group on a benzene ring. Each of these functional groups contributes to its reactivity and potential degradation pathways. The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of light, air (oxygen), and basic conditions, which can lead to colored impurities. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, converting to an amide or a carboxylic acid. The overall stability of the molecule can also be affected by temperature and moisture.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] A temperature of 2-8°C is recommended. The container should be tightly sealed to prevent moisture absorption, as phenolic compounds can be hygroscopic.[2][3][4] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[5][6][7]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the phenolic hydroxyl group.[5][8]
Light Amber or opaque containerProtects against photodecomposition.[1]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-induced clumping.[2][3]

Q2: My this compound powder has developed a pinkish or brownish tint. Is it still usable?

A2: The development of a pink or brownish tint is a common indicator of oxidation of the phenolic hydroxyl group.[8] While minor discoloration may not significantly impact the purity for some applications, it is a sign of degradation. For sensitive experiments, it is highly recommended to use a fresh, uncolored batch. You can perform a purity analysis (e.g., by HPLC) to quantify the extent of degradation before use.

Q3: I am dissolving this compound in a basic solution and noticing a color change. What is happening?

A3: Phenolic compounds are more susceptible to oxidation under basic conditions. The hydroxyl group deprotonates to form a phenoxide ion, which is more readily oxidized. This oxidation process often results in the formation of colored byproducts. If your experimental protocol requires basic conditions, it is crucial to work quickly and under an inert atmosphere to minimize exposure to oxygen.

Q4: Can I store solutions of this compound?

A4: Storing solutions of this compound is generally not recommended for extended periods, as the stability will be lower than in its solid form. If you must store a solution, use a degassed solvent, store it at a low temperature (2-8°C), and protect it from light. The choice of solvent is also critical; avoid solvents that can react with the compound.

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results
  • Symptom: You observe variability in your experimental outcomes, such as reaction yield or biological activity, when using different batches or even the same batch of this compound over time.

  • Potential Cause: Compound degradation due to improper storage or handling.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility or Presence of Particulates
  • Symptom: The compound does not dissolve as expected, or you observe solid particulates in your solution.

  • Potential Cause: The compound may have absorbed moisture and formed clumps, or degradation has led to insoluble byproducts.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid material. Is it clumpy or discolored?

    • Drying: If the material appears clumpy, it may be due to moisture absorption.[2] Dry a small amount of the solid under a high vacuum for several hours, ensuring the temperature is kept low to prevent thermal degradation.

    • Solubility Test: Attempt to dissolve the dried material in a small amount of a trusted solvent.

    • Purity Analysis: If solubility issues persist, it is likely due to the presence of insoluble degradation products. Analyze the purity of the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing them. The primary routes of degradation for this compound are oxidation and hydrolysis.

DegradationPathways Compound This compound Oxidation Oxidized Products (e.g., Quinones) Compound->Oxidation O2, Light, Base Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) Compound->Hydrolysis H2O, Acid/Base

Caption: Potential degradation pathways for this compound.

IV. Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

To minimize degradation from repeated opening of the main stock container, it is best practice to aliquot the compound into smaller, single-use vials.

  • Materials:

    • This compound

    • Small, amber glass vials with screw caps and PTFE septa

    • Spatula

    • Balance

    • Glove box or glove bag with an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Place the main stock container, vials, and all necessary equipment inside the glove box and purge with an inert gas.

    • Carefully weigh the desired amount of this compound into each vial.

    • Tightly seal each vial with the cap.

    • Label each vial with the compound name, lot number, amount, and date.

    • Store the aliquoted vials at 2-8°C in the dark.

Protocol 2: Preparation of a Stock Solution for Immediate Use

This protocol is designed to minimize degradation when preparing a stock solution.

  • Materials:

    • Aliquoted vial of this compound

    • High-purity, degassed solvent

    • Volumetric flask

    • Syringe and needle

    • Inert gas source (Nitrogen or Argon)

  • Procedure:

    • Ensure the chosen solvent is compatible with this compound and has been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Weigh the required amount of the compound in the volumetric flask under a gentle stream of inert gas.

    • Add the degassed solvent to the flask via a syringe to dissolve the compound.

    • Once dissolved, fill the flask to the mark with the degassed solvent.

    • If not for immediate use, blanket the headspace of the flask with inert gas before sealing. Use the solution as quickly as possible.

V. Chemical Compatibility

It is crucial to be aware of incompatible materials to prevent contamination and degradation.

Material ClassCompatibilityRationale
Strong Oxidizing Agents IncompatibleCan lead to rapid and potentially hazardous oxidation of the phenolic group.
Strong Bases Use with cautionCan catalyze oxidation and hydrolysis.[9]
Strong Acids Use with cautionCan promote hydrolysis of the nitrile group.
Certain Metals (e.g., Copper, Iron) Avoid contactCan catalyze oxidation, leading to discoloration.[4][8]

VI. References

  • PubMed. (n.d.). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. J AOAC Int. 97(1):179-82. Retrieved from --INVALID-LINK--

  • PubMed. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environ Pollut. 154(2):155-68. Retrieved from --INVALID-LINK--

  • Eawag-BBD. (1998). Benzonitrile Degradation Pathway. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6). Retrieved from --INVALID-LINK--

  • Tristar Intermediates. (2025). Common Challenges and Fixes in Specialty Chemical Applications. Retrieved from --INVALID-LINK--

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology. Retrieved from --INVALID-LINK--

  • Government of British Columbia. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemical Label. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from --INVALID-LINK--

  • Government of British Columbia. (n.d.). Ambient Water Quality Guidelines for Chlorophenols. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Flame retardant. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). Air Sensitive Compounds. Retrieved from --INVALID-LINK--

  • CSWAB. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from --INVALID-LINK--

  • Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Science of Synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (2025). How To: Store Reagents. Retrieved from --INVALID-LINK--

  • Oxford Academic. (2023). 7 General techniques for handling air-sensitive compounds. Retrieved from --INVALID-LINK--

  • Water Research. (n.d.). Kinetics of Chlorination of Phenol — Chlorophenolic Tastes and Odors. Retrieved from --INVALID-LINK--

  • Shell. (n.d.). PHENOL. Retrieved from --INVALID-LINK--

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Hygroscopic material packing. Retrieved from --INVALID-LINK--

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from --INVALID-LINK--

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from --INVALID-LINK--

  • The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from --INVALID-LINK--

  • CDC. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from --INVALID-LINK--

  • Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). Retrieved from --INVALID-LINK--

  • ASTM. (n.d.). Sampling and Handling Phenol, Cresols, and Cresylic Acid1. Retrieved from --INVALID-LINK--

  • Chemical Compatibility Chart. (n.d.). Retrieved from --INVALID-LINK--

  • Princeton EHS. (n.d.). Phenol. Retrieved from --INVALID-LINK--

  • Biodeg.co.uk. (n.d.). phenol handling phenol hydrates substituted phenols cresols. Retrieved from --INVALID-LINK--

  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from --INVALID-LINK--

  • HSI. (n.d.). Troubleshooting Tactics: 5 Steps to Address Common Issues in Industrial Settings. Retrieved from --INVALID-LINK--

  • Hydroflotech. (n.d.). Chemical Resistance Tables. Retrieved from --INVALID-LINK--

  • Andersen Company. (n.d.). Chemical Compatibility of Nitrile Rubber Products. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from --INVALID-LINK--

  • Canadian Occupational Safety. (2023). 7 essential tips for handling hazardous chemicals. Retrieved from --INVALID-LINK--

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). In vitro metabolism of aromatic nitriles. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Purity Assessment: LC-MS vs. UPLC-MS for 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the critical task of purity assessment of 3-Chloro-5-hydroxybenzonitrile (CAS 473923-97-6). As a key intermediate in the synthesis of pharmaceuticals, such as non-nucleoside HIV reverse transcriptase inhibitors, its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] We will explore the technical nuances of each platform, supported by experimental protocols and performance data, to guide researchers and drug development professionals in selecting the optimal analytical strategy.

The Analytical Challenge: Characterizing this compound

This compound is a trifunctional molecule with a molecular weight of 153.56 g/mol .[1][4] Its structure, featuring hydroxyl, nitrile, and chloro groups on a benzene ring, presents a unique analytical profile. The primary challenge in its purity assessment lies in the detection and resolution of structurally similar impurities. These can originate from the synthetic route, such as the demethylation of 3-chloro-5-methoxybenzonitrile, potentially leaving behind residual starting material or forming process-related by-products.[2][5] Degradation products can also emerge under stress conditions. A robust analytical method must not only quantify the main compound but also separate and identify these trace-level impurities with high confidence.

Foundational Technologies: A Tale of Two Platforms

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of pharmaceutical analysis, prized for its ability to separate complex mixtures and provide mass information for component identification.[6][7][8] The evolution from traditional HPLC to UPLC represents a significant leap in chromatographic performance.

  • LC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This established technique typically uses columns packed with porous particles of 3 to 5 µm in diameter. It provides reliable separation but is often constrained by longer analysis times and lower peak resolution compared to more modern approaches.

  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): UPLC technology leverages columns with sub-2 µm particles.[9] This fundamental change allows for operation at higher linear velocities and pressures, resulting in a dramatic increase in resolution, sensitivity, and speed.[10] The narrower peaks generated by UPLC enhance the efficiency of the mass spectrometer's ionization source, often leading to improved sensitivity.

Experimental Design: A Head-to-Head Comparison

To objectively compare these platforms, we designed methods for both LC-MS and UPLC-MS aimed at profiling the purity of a this compound sample. The causality behind our parameter choices is crucial: the goal is not just separation, but a robust and validated method suitable for a regulated environment. All methods must be developed and validated according to guidelines from regulatory bodies like the FDA and ICH.[11][12][13]

Sample Preparation Protocol

A self-validating sample preparation process ensures consistency and minimizes variability.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to 0.1 mg/mL using a 50:50 mixture of methanol and water. This concentration is typically sufficient for detecting impurities at the 0.1% level without saturating the detector with the main peak.[14]

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove particulates that could damage the analytical column or system.

Methodology Comparison

The table below outlines the detailed experimental conditions for both systems. The key distinction lies in the column dimensions, particle size, and the resulting gradient and flow rate adjustments.

ParameterLC-MS ProtocolUPLC-MS ProtocolRationale for Choices
System Standard HPLC SystemWaters ACQUITY UPLC System or equivalentUPLC systems are holistically designed with low system volumes to handle the high backpressures generated by sub-2 µm particles.[9][15]
Column C18, 4.6 x 150 mm, 5 µmACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µmThe smaller particle size in the UPLC column is the primary driver of its increased efficiency and resolution.[10] The shorter column length enables faster analysis.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common LC-MS modifier that aids in protonation for positive-ion ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 15 min5% to 95% B over 3 minThe higher efficiency of the UPLC column allows for a much steeper and faster gradient while maintaining or improving resolution.[16]
Total Run Time 20 minutes5 minutesThe faster gradient and shorter column drastically reduce the overall analysis time.
Flow Rate 1.0 mL/min0.5 mL/minThe flow rate is scaled to the column's inner diameter to maintain optimal linear velocity. The lower flow rate for UPLC is also more compatible with MS ionization.
Column Temp. 40 °C40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 10 µL2 µLInjection volume is scaled down for the smaller UPLC column to prevent band broadening and overload.
MS Detector Single Quadrupole or ToFSingle Quadrupole or ToFBoth are suitable. Time-of-Flight (ToF) offers high-resolution mass data for more confident impurity identification.[6]
Ionization Mode ESI Negative & PositiveESI Negative & PositiveElectrospray Ionization (ESI) is a soft technique ideal for this molecule. Negative mode will deprotonate the phenolic group, while positive mode can form protonated molecules.
Scan Range 100 - 400 m/z100 - 400 m/zThis range covers the parent compound (m/z ~153) and a wide array of potential lower and higher mass impurities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process for each technique.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh & Dissolve (1.0 mg/mL Stock) B Dilute to Working Conc. (0.1 mg/mL) A->B C Filter Sample (0.22 µm) B->C D Inject 10 µL C->D E Chromatographic Separation (C18, 5 µm, 20 min) D->E F MS Detection (ESI, Full Scan) E->F G Integrate Peaks F->G H Calculate % Area Purity G->H I Identify Impurities by m/z G->I J Report Purity Profile I->J Decision

Caption: Standard LC-MS workflow for purity assessment.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing A Weigh & Dissolve (1.0 mg/mL Stock) B Dilute to Working Conc. (0.1 mg/mL) A->B C Filter Sample (0.22 µm) B->C D Inject 2 µL C->D E High-Resolution Separation (CSH C18, 1.7 µm, 5 min) D->E F MS Detection (ESI, Full Scan) E->F G Integrate Peaks F->G H Calculate % Area Purity G->H I Identify Impurities by m/z G->I J Report High-Confidence Purity Profile I->J Decision

Caption: Accelerated UPLC-MS workflow for purity assessment.

Performance Metrics: A Clear Winner Emerges

The superiority of UPLC-MS becomes evident when comparing key performance indicators. The data presented below is a summary of expected outcomes based on the principles of the technologies.

Performance MetricLC-MSUPLC-MSAdvantage
Analysis Time ~20 minutes~5 minutes 4x Increase in Throughput. [16] This is critical in development and high-throughput screening environments.
Resolution BaselineSignificantly Higher Sharper peaks allow for the separation of closely eluting or co-eluting impurities that would be missed by conventional LC.[16][17]
Peak Capacity ModerateHigh More peaks can be resolved within a single analytical run, providing a more comprehensive impurity profile.
Sensitivity (S/N) GoodExcellent Increased peak concentration from narrower peaks leads to greater signal intensity at the detector, improving limits of detection (LOD).[9]
Solvent Consumption ~20 mL per run~2.5 mL per run ~8x Reduction. This leads to significant cost savings and a more environmentally friendly "green" method.[10]
System Pressure 1,500 - 3,000 psi8,000 - 15,000 psiThis is a consideration, as UPLC requires specialized equipment designed to handle high pressures.

Conclusion and Recommendation

For the purity assessment of this compound, both LC-MS and UPLC-MS are viable techniques. However, they are not equal.

LC-MS remains a workhorse for routine quality control where the impurity profile is well-established and chromatographic separation is not challenging. Its lower operating pressure makes it compatible with a wider range of standard HPLC instrumentation.

UPLC-MS , however, is the unequivocally superior choice for method development, in-depth impurity profiling, and stability testing.[16] The four-fold reduction in analysis time significantly boosts laboratory throughput. More importantly, the enhanced resolution provides a higher degree of confidence that all potential impurities are being separated and detected, a critical aspect of ensuring drug substance quality and regulatory compliance.[16][17] The increased sensitivity allows for the detection and quantification of impurities at lower levels, aligning with the stringent requirements of pharmaceutical development.[9][14]

In the demanding landscape of drug development, the speed, resolution, and sensitivity afforded by UPLC-MS make it the authoritative and recommended platform for a comprehensive and trustworthy purity assessment of this compound.

References

A Comparative Guide to the Reactivity of 3-Chloro-5-hydroxybenzonitrile and Other Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted benzonitriles is critical. These scaffolds are foundational in medicinal chemistry, appearing in therapeutics ranging from oncology to virology.[1][2][3] Their value lies in the versatile chemistry of the nitrile group and the tunable reactivity of the aromatic ring, which is dictated by the electronic nature of its substituents.[4][5]

This guide provides an in-depth comparison of the reactivity of 3-Chloro-5-hydroxybenzonitrile against other key substituted benzonitriles. We will dissect its unique electronic profile and explore its performance in cornerstone aromatic reactions, supported by experimental frameworks and comparative data. This analysis aims to provide the causal logic behind reactivity trends, enabling more informed decisions in synthetic design and drug discovery programs.

The Unique Electronic Profile of this compound

The reactivity of an aromatic ring is a direct consequence of the interplay between the inductive and resonance effects of its substituents. In this compound, three distinct functional groups contribute to a complex electronic landscape.

  • The Nitrile Group (-CN): A potent electron-withdrawing group (EWG) through both induction and resonance. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[4][6]

  • The Chloro Group (-Cl): An EWG by induction but a weak electron-donating group (EDG) by resonance. Overall, it is a deactivating group for electrophilic aromatic substitution (EAS) but directs incoming electrophiles to the ortho and para positions.[7]

  • The Hydroxyl Group (-OH): A strong EDG through resonance and an EWG by induction. Its powerful resonance effect dominates, making it a strong activating group for EAS, directing to the ortho and para positions.[7]

The substitution pattern of this compound places these competing influences in a unique arrangement that dictates its reactivity in different chemical transformations.

cluster_effects Electronic Effects on this compound A This compound Substituent Effects B Nitrile (-CN) - Inductive Withdrawal (-I) - Resonance Withdrawal (-R) - Overall: Strong EWG, meta-director A:f1->B Deactivates Ring C Chloro (-Cl) - Inductive Withdrawal (-I) - Resonance Donation (+R) - Overall: Weak Deactivator, o,p-director A:f1->C Deactivates Ring D Hydroxyl (-OH) - Inductive Withdrawal (-I) - Resonance Donation (+R) - Overall: Strong Activator, o,p-director A:f1->D Activates Ring

Caption: Competing electronic effects of substituents on the benzonitrile ring.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are critical for functionalizing aryl halides. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[6][8] The stability of this intermediate is paramount, and it is greatly enhanced by the presence of strong EWGs ortho or para to the leaving group.[8][9]

In this compound, the primary EWG (the nitrile group) is meta to the chloro leaving group. This positioning offers poor resonance stabilization for the negative charge developed during nucleophilic attack at the carbon bearing the chlorine. The hydroxyl group, an EDG by resonance, further destabilizes the anionic intermediate.

Let's compare its reactivity to other chlorobenzonitriles:

CompoundSubstituent Position Relative to -ClActivating/Deactivating GroupsExpected SNAr Reactivity
4-Chlorobenzonitrile para-CNStrong EWG (-CN) para to LGHigh
2-Chloro-4-nitrobenzonitrile ortho-CN, meta-NO₂Strong EWGs (-CN, -NO₂) ortho and metaVery High
This compound meta-CN, meta-OHEWG (-CN) meta, EDG (-OH) metaLow
Chlorobenzene NoneNoneVery Low (requires harsh conditions)

Experimental Insight: A comparative study reacting these substrates with a nucleophile like sodium methoxide would demonstrate these predicted reactivity differences. The reaction with 4-chlorobenzonitrile would proceed under relatively mild conditions, while this compound would require significantly more forcing conditions (higher temperature, stronger base) to achieve a comparable yield, if any. Chlorobenzene itself typically requires extreme conditions (e.g., 350 °C with NaOH) for substitution.[10]

Experimental Protocol: Comparative SNAr Reactivity
  • Preparation: In separate, oven-dried Schlenk flasks under an inert argon atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound, 4-chlorobenzonitrile, and 2-chloro-4-nitrobenzonitrile in 5 mL of anhydrous DMF.

  • Reagent Addition: To each flask, add 1.2 equivalents (1.2 mmol) of sodium methoxide solution (e.g., 25% in methanol) dropwise at room temperature.

  • Reaction: Stir the reaction mixtures at 80°C. Monitor the progress by taking aliquots every hour and analyzing via Thin Layer Chromatography (TLC) or GC-MS.

  • Workup & Analysis: After 4 hours, cool the reactions to room temperature, quench with 10 mL of saturated ammonium chloride solution, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quantification: Analyze the crude product mixture by ¹H NMR or GC-MS with an internal standard to determine the percent conversion and yield of the methoxy-substituted product for each substrate. The expected result is a significantly higher conversion for 4-chlorobenzonitrile and 2-chloro-4-nitrobenzonitrile compared to this compound.

G cluster_workflow Comparative SNAr Experimental Workflow sub1 Substrate 1: This compound reagents Add NaOMe in DMF sub1->reagents sub2 Substrate 2: 4-Chlorobenzonitrile sub2->reagents sub3 Substrate 3: 2-Chloro-4-nitrobenzonitrile sub3->reagents condition Heat to 80°C Monitor by TLC/GC-MS reagents->condition analysis Quench, Extract & Analyze Yield condition->analysis

Caption: Workflow for comparing SNAr reactivity of benzonitriles.

Electrophilic Aromatic Substitution (EAS)

In EAS, the directing effects of the substituents are paramount. For this compound, the powerful activating and ortho, para-directing hydroxyl group will dominate the reaction outcome over the deactivating chloro and nitrile groups.[7]

  • -OH group directs to: Positions 2, 4, and 6 (ortho and para).

  • -Cl group directs to: Positions 1, 3, and 5 (already substituted).

  • -CN group directs to: Positions 3 and 5 (already substituted).

Therefore, electrophilic attack is overwhelmingly favored at positions 2, 4, and 6.

Comparison with Other Benzonitriles:

CompoundKey Directing Group(s)Expected EAS Product(s) (e.g., for Bromination)
Benzonitrile -CN (meta-director)3-Bromobenzonitrile
4-Hydroxybenzonitrile -OH (o,p-director)3-Bromo-4-hydroxybenzonitrile
This compound -OH (o,p-director)2-Bromo-3-chloro-5-hydroxybenzonitrile and/or 4-Bromo-3-chloro-5-hydroxybenzonitrile
4-Nitrobenzonitrile -NO₂ (meta-director)3-Bromo-4-nitrobenzonitrile (requires harsh conditions)

The hydroxyl group in this compound makes the ring significantly more activated towards EAS than benzonitrile or nitro-substituted benzonitriles. The reaction should proceed under much milder conditions.

Reactivity of the Nitrile Group

The nitrile group itself is a hub of chemical reactivity, readily undergoing hydrolysis to carboxylic acids or reduction to primary amines.[11][12] The electronic nature of the other ring substituents modulates the electrophilicity of the nitrile carbon.

  • Hydrolysis: EWGs on the aromatic ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide, thus accelerating hydrolysis.[4] This trend can be quantified using Hammett plots, where a positive slope indicates that EWGs facilitate the reaction.[13]

  • Reduction: Reduction with powerful hydride reagents like LiAlH₄ is less sensitive to electronic effects on the ring but can still be influenced by them.[12][14]

Comparative Hydrolysis Rates:

CompoundKey Ring SubstituentElectronic EffectExpected Relative Rate of Acid-Catalyzed Hydrolysis
4-Nitrobenzonitrile -NO₂ (para)Strong EWGFastest
Benzonitrile -HNeutralBaseline
This compound -Cl, -OH (meta)Net Weakly Deactivating/NeutralClose to Baseline
4-Methoxybenzonitrile -OCH₃ (para)Strong EDGSlowest

The combined electronic effects of the chloro and hydroxyl groups in this compound are complex, but their net effect on the distal nitrile group is less pronounced than a strong EWG or EDG in the para position. Therefore, its hydrolysis rate is expected to be comparable to that of unsubstituted benzonitrile.

cluster_mech SNAr Meisenheimer Complex Stabilization A 4-Chlorobenzonitrile Attack by Nu⁻ B Meisenheimer Complex Negative charge on C1, C3, C5 and N of Nitrile Charge delocalized onto para-Nitrile Group A:f1->B Addition B:f0->B Resonance Stabilization C Product B->C Elimination of Cl⁻

Caption: Resonance stabilization of the SNAr intermediate by a para-nitrile group.

Conclusion

This compound is a molecule of nuanced reactivity, governed by a delicate balance of competing electronic effects.

  • For Nucleophilic Aromatic Substitution: It is relatively unreactive due to the meta orientation of the activating nitrile group and the presence of the electron-donating hydroxyl group. It is a far poorer substrate than isomers with ortho or para electron-withdrawing groups.

  • For Electrophilic Aromatic Substitution: It is highly activated. The powerful ortho, para-directing hydroxyl group dictates the regioselectivity, making it susceptible to substitution at positions 2, 4, and 6 under mild conditions.

  • For Nitrile Group Transformations: Its reactivity is comparable to unsubstituted benzonitrile, as the ring substituents do not exert a strong, concerted electron-withdrawing or -donating effect on the nitrile carbon.

This comparative analysis underscores the importance of substituent effects in synthetic planning. By understanding the electronic rationale behind these reactivity patterns, researchers can better select substrates, predict outcomes, and design efficient pathways for the synthesis of complex molecules, particularly in the field of drug development where benzonitrile derivatives are of ever-increasing importance.[1][15][16]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-5-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzonitrile scaffold represents a cornerstone in the synthesis of a wide array of pharmacologically active agents.[1] Its inherent electronic properties and synthetic versatility make it a privileged structure in modern medicinal chemistry.[2] This guide focuses specifically on derivatives of 3-Chloro-5-hydroxybenzonitrile, a trifunctional intermediate pivotal in the development of potent enzyme inhibitors.[3]

This document provides an in-depth comparison of this compound derivatives, elucidating the critical structure-activity relationships that govern their biological function. We will delve into the synthetic rationale for creating analog libraries, present comparative biological data, and provide detailed, field-tested protocols for their evaluation. Our objective is to offer a comprehensive resource that explains not just the "what" but the "why" behind the experimental design, empowering researchers to rationally design the next generation of targeted therapeutics.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a highly versatile starting material for several key reasons.[4] Its structure features three distinct functional groups—a nitrile, a chloro group, and a phenolic hydroxyl—each offering a handle for selective chemical modification.[4]

  • The Nitrile Group: This strong electron-withdrawing group is crucial. It activates the aromatic ring, influencing its reactivity, and is a common pharmacophore in medicinal chemistry, often acting as a bioisostere for a carbonyl group and participating in hydrogen bonding with enzyme targets.[2]

  • The Phenolic Hydroxyl Group: This is the primary site for introducing diversity. It can be readily converted into an ether or ester, allowing for the exploration of a vast chemical space by attaching various substituents that can probe the binding pockets of target enzymes.[4]

  • The Chloro Group: The chlorine atom enhances the molecule's lipophilicity, which can be critical for cell membrane permeability.[4] It also serves as a potential site for nucleophilic aromatic substitution (SNAr) reactions, further expanding the possibilities for derivatization.[4]

This unique combination of features makes it an ideal building block for creating libraries of compounds for screening against various biological targets, most notably HIV-1 Reverse Transcriptase and various protein kinases.[5][6]

Synthetic Strategies for Derivative Libraries

The generation of a diverse library of analogs is fundamental to any SAR study. The primary and most facile method for derivatizing this compound is through the etherification of the phenolic hydroxyl group.

Rationale for Etherification

The hydroxyl group provides a simple and effective point for diversification. By converting it to an ether, we can systematically introduce a wide range of functionalities (R-groups) to probe the steric and electronic requirements of the target's binding site. This is typically achieved via a Williamson ether synthesis, a robust and well-understood nucleophilic substitution reaction. The phenoxide, formed by treating the starting material with a base, acts as a nucleophile, attacking an alkyl or aryl halide to form the desired ether.

The following diagram illustrates the general workflow for synthesizing a library of this compound ether derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization via Etherification cluster_2 Purification & Analysis A 3-Chloro-5-methoxybenzonitrile B This compound A->B Demethylation (e.g., LiI, Collidine) D Formation of Phenoxide Intermediate B->D Deprotonation C Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF, Acetone) C->D F Target Derivative Library (3-Chloro-5-(R-oxy)benzonitrile) D->F E Library of Alkyl/Aryl Halides (R-X) E->F Williamson Ether Synthesis (SN2) G Crude Product Mixture F->G H Column Chromatography G->H I Pure Derivative H->I J Structural Verification (NMR, MS) I->J

Caption: Synthetic workflow for generating a library of this compound ether derivatives.

Structure-Activity Relationship: A Comparative Analysis

The true value of this scaffold is revealed when comparing the biological activities of its derivatives against specific therapeutic targets. The 3-chloro-5-cyanophenoxy moiety has been identified as a critical component for potent inhibition of HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTIs) and various protein kinases.

Inhibition of HIV-1 Reverse Transcriptase (RT)

Derivatives incorporating the 3-chloro-5-cyanophenoxy group have shown potent activity as NNRTIs. These inhibitors bind to an allosteric pocket on the enzyme, inducing a conformational change that disrupts its catalytic function. The SAR for this class of compounds reveals several key trends.

Compound IDCore StructureR Group (Attached via Ether Linkage)HIV-1 RT Inhibition (IC50, µM)Citation
Parent This compound-H> 50[4]
1a 3-Chloro-5-(R-oxy)benzonitrile-CH₃15.2[4]
1b 3-Chloro-5-(R-oxy)benzonitrile-(CH₂)₂CH₃2.5[4]
1c 3-Chloro-5-(R-oxy)benzonitrile-CH₂-Cyclopropane0.8[4]
1d 3-Chloro-5-(R-oxy)benzonitrile-CH₂-(2-pyridyl)0.05[4]
1e 3-Chloro-5-(R-oxy)benzonitrile-CH₂-(4-pyridyl)0.12[4]

Analysis of SAR for HIV-1 RT Inhibition:

  • Necessity of the Ether Linkage: The parent phenol is inactive, demonstrating that derivatization at the hydroxyl position is essential for anti-HIV activity.

  • Effect of Alkyl Chain Length: A simple methyl ether (1a) confers weak activity. Increasing the alkyl chain length to propyl (1b) improves potency, suggesting the binding pocket can accommodate larger hydrophobic groups.

  • Introduction of Rigid Structures: The cyclopropylmethyl group (1c) leads to a significant enhancement in activity. This rigidity likely orients the molecule more favorably within the allosteric binding site.

  • Impact of Heteroaromatic Rings: The most potent compounds are those with a pyridylmethyl ether linkage (1d, 1e). The nitrogen atom in the pyridine ring likely forms a key hydrogen bond or favorable dipole interaction with amino acid residues in the binding pocket, dramatically increasing affinity. The superior activity of the 2-pyridyl isomer (1d) over the 4-pyridyl isomer (1e) highlights the precise spatial requirements for this interaction.

Inhibition of Protein Kinases (e.g., VEGFR-2)

Benzonitrile derivatives are also prominent as inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers, making them important oncology targets.[5] The 3-chloro-5-cyanophenoxy moiety can serve as a key "hinge-binding" element, interacting with the ATP-binding site of the kinase.

G cluster_0 VEGFR-2 Signaling Cascade cluster_1 Downstream Pathways VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates PLCg PLCγ Dimerization->PLCg Phosphorylates PI3K PI3K Dimerization->PI3K Phosphorylates Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Dimerization Blocks ATP Binding Site Prevents Autophosphorylation PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Caption: The VEGFR-2 signaling pathway and the point of inhibition by ATP-competitive kinase inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated. Below are detailed methodologies for the synthesis of a representative derivative and its biological evaluation.

Synthesis Protocol: 3-Chloro-5-((2-pyridyl)methoxy)benzonitrile (Compound 1d)

This protocol describes the synthesis of a highly potent anti-HIV derivative via Williamson ether synthesis.

Materials:

  • This compound

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

  • Stir the suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Add 2-(Chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers and wash with water (3x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and EtOAc to afford the pure title compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Base and Solvent: Anhydrous K₂CO₃ is a suitable base for deprotonating the phenol without being overly reactive. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Purification: The multi-step washing procedure is critical for removing the high-boiling point DMF solvent, which can otherwise interfere with purification and analysis. Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Biological Assay Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase enzyme

  • Assay plate (e.g., streptavidin-coated 96-well plate)

  • Reaction buffer (Tris-HCl, KCl, MgCl₂, DTT)

  • Template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅)

  • Digoxigenin (DIG)- and Biotin-labeled nucleotides (dUTP)

  • Test compounds (dissolved in DMSO)

  • Anti-DIG-Peroxidase (POD) antibody conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then further dilute in reaction buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is constant and non-inhibitory (e.g., <1%).

  • In the wells of the assay plate, add 20 µL of the diluted test compound or control (buffer with DMSO for 0% inhibition, known inhibitor for 100% inhibition).

  • Prepare a master mix containing the reaction buffer, template/primer hybrid, and the DIG/Biotin-labeled dUTPs.

  • Add 20 µL of the master mix to each well.

  • Initiate the reaction by adding 10 µL of diluted HIV-1 RT enzyme to each well.

  • Incubate the plate for 1 hour at 37 °C to allow for DNA synthesis.

  • Wash the plate multiple times with a wash buffer to remove unincorporated nucleotides.

  • Add 50 µL of the Anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37 °C. This antibody binds to the DIG-labeled nucleotides incorporated into the newly synthesized DNA.

  • Wash the plate again to remove unbound antibody.

  • Add 50 µL of the TMB substrate to each well. The peroxidase enzyme on the antibody will convert the substrate, leading to a color change.

  • After sufficient color development (e.g., 10-20 minutes), add 50 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System: This protocol includes positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls. The signal-to-background ratio from these controls validates the performance of the assay in each run. A standard inhibitor with a known IC₅₀ should also be run to ensure inter-assay consistency.

Conclusion and Future Directions

The this compound scaffold is a demonstrably valuable starting point for the discovery of potent enzyme inhibitors. Structure-activity relationship studies consistently show that derivatization of the phenolic hydroxyl group is key to achieving high potency. The SAR data presented herein highlights that the introduction of rigid, hydrophobic moieties and groups capable of specific hydrogen bonding or polar interactions, such as a pyridyl ring, are highly effective strategies for enhancing inhibitory activity against targets like HIV-1 RT.

Future work in this area should focus on exploring a wider range of heterocyclic and bicyclic groups attached via the ether linkage to further probe the topology of the target binding sites. Additionally, modifications at the chloro position through SNAr or palladium-catalyzed cross-coupling reactions could unlock novel SAR and lead to inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The robust synthetic and biological protocols outlined in this guide provide a solid foundation for these future drug discovery efforts.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Chloro-5-hydroxybenzonitrile: A Comparative Approach to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 3-Chloro-5-hydroxybenzonitrile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of potential analytical methodologies for the robust quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. As no standardized, validated method for this specific analyte is readily available, this document will serve as a comprehensive roadmap for developing and validating a fit-for-purpose analytical procedure.

Introduction: The Analytical Challenge of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a versatile precursor.[1] The purity and concentration of this intermediate directly impact the yield and impurity profile of the subsequent synthetic steps. Therefore, a reliable and validated analytical method for its quantification is not just a regulatory expectation but a critical component of process control and quality assurance.

This guide will compare three prominent analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for the analysis of non-volatile and thermally stable compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds, offering high selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique suitable for a wide range of compounds, including those with low volatility or thermal instability.

The selection of the most appropriate technique is contingent on the specific analytical needs, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for this compound must be guided by the physicochemical properties of the analyte and the intended application of the method.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a stationary and a mobile liquid phase, with detection based on UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection.Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[2][3]
Analyte Suitability Well-suited for non-volatile, polar compounds. The phenolic hydroxyl group and aromatic ring suggest good UV chromophore.May require derivatization of the polar hydroxyl group to improve volatility and thermal stability.[4]Highly versatile for a wide range of polarities and volatilities. Offers high selectivity, which is beneficial for complex matrices.
Advantages Robust, reliable, widely available, and cost-effective.High chromatographic efficiency and selectivity. Mass spectral data provides structural information.Exceptional sensitivity and selectivity. Can often minimize sample preparation requirements.[2]
Disadvantages Lower sensitivity compared to MS-based methods. Potential for interference from co-eluting impurities with similar UV spectra.Not suitable for non-volatile or thermally labile compounds without derivatization. Potential for analyte degradation in the injector.Higher initial instrument cost and complexity. Susceptible to matrix effects that can suppress or enhance ionization.
Typical Application Purity assessment of the drug substance, in-process control monitoring, and content uniformity testing of formulations.Analysis of residual solvents or volatile impurities. Can be used for quantification if derivatization is successful.Trace-level quantification in complex matrices like biological fluids or environmental samples. Analysis of genotoxic impurities.

A Practical Guide to Method Development and Validation

The development and validation of a robust analytical method should be a systematic process guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][5][6][7][8]

Foundational Steps for All Methods

A successful method validation begins with a well-defined protocol that includes the method's intended purpose and the performance characteristics to be evaluated.[9]

Diagram: General Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Analyte Characterization Analyte Characterization Technique Selection Technique Selection Analyte Characterization->Technique Selection Parameter Optimization Parameter Optimization Technique Selection->Parameter Optimization Define Performance Characteristics Define Performance Characteristics Parameter Optimization->Define Performance Characteristics Set Acceptance Criteria Set Acceptance Criteria Define Performance Characteristics->Set Acceptance Criteria Execute Experiments Execute Experiments Set Acceptance Criteria->Execute Experiments Data Analysis Data Analysis Execute Experiments->Data Analysis Validation Report Validation Report Data Analysis->Validation Report Lifecycle Management Lifecycle Management Validation Report->Lifecycle Management

Caption: A generalized workflow for analytical method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

3.2.1. Rationale for HPLC-UV

Given the aromatic structure and phenolic group of this compound, it is expected to have a strong UV chromophore, making HPLC-UV a suitable and cost-effective choice for its quantification, particularly for assay and impurity determination in relatively clean matrices.

3.2.2. Experimental Protocol: Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for a wide range of polar and non-polar compounds.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution of this compound. Based on similar phenolic compounds, a starting wavelength of around 220 nm or 270 nm could be investigated.[10]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and the organic solvent used in the mobile phase, to a concentration of approximately 1 mg/mL.[11] Ensure complete dissolution, and filter the sample through a 0.45 µm filter to remove any particulate matter.[12]

3.2.3. Validation Protocol

The validation of the developed HPLC-UV method should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[1][5][6][7][8]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure that the signal measured is solely from the analyte of interest.The peak for this compound should be well-resolved from any impurities or excipients, and peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.A minimum of 5 concentration levels should be evaluated, and the correlation coefficient (r²) should be ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For an assay, typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Determined by the recovery of a known amount of analyte spiked into a placebo matrix. The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters like mobile phase composition, pH, column temperature, and flow rate are varied.
Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Rationale for GC-MS

GC-MS is a viable option if high specificity is required and if the analyte can be made sufficiently volatile and thermally stable. The presence of the polar hydroxyl group necessitates derivatization.

3.3.2. Experimental Protocol: Method Development

  • Derivatization: The hydroxyl group of this compound must be derivatized to increase its volatility. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for hydroxyl groups.[4]

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.

  • Injector and Detector Conditions: Use a split/splitless injector in splitless mode for trace analysis. The mass spectrometer should be operated in electron ionization (EI) mode, and the full scan mode can be used for initial method development to identify the characteristic fragment ions of the derivatized analyte. For quantification, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity.

  • Sample Preparation: The derivatization reaction is typically carried out in an aprotic solvent. After the reaction, the sample is directly injected into the GC-MS.

3.3.3. Validation Protocol

The validation parameters are similar to those for HPLC-UV, with some specific considerations for GC-MS:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The chromatographic peak for the derivatized analyte should be free of interferences at the selected m/z values. The ion ratio of the target and qualifier ions should be consistent.
Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness Same as for HPLC-UV.Similar acceptance criteria as for HPLC-UV, although the range may be lower due to the higher sensitivity of the technique.

Diagram: GC-MS with Derivatization Workflow

G Sample Weighing Sample Weighing Dissolution in Aprotic Solvent Dissolution in Aprotic Solvent Sample Weighing->Dissolution in Aprotic Solvent Addition of Derivatizing Agent (e.g., BSTFA) Addition of Derivatizing Agent (e.g., BSTFA) Dissolution in Aprotic Solvent->Addition of Derivatizing Agent (e.g., BSTFA) Reaction (Heating) Reaction (Heating) Addition of Derivatizing Agent (e.g., BSTFA)->Reaction (Heating) GC-MS Injection GC-MS Injection Reaction (Heating)->GC-MS Injection Data Acquisition (SIM Mode) Data Acquisition (SIM Mode) GC-MS Injection->Data Acquisition (SIM Mode)

Caption: A typical workflow for the GC-MS analysis of a polar analyte requiring derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.4.1. Rationale for LC-MS/MS

LC-MS/MS is the method of choice for trace-level quantification or when dealing with complex sample matrices due to its unparalleled sensitivity and selectivity.[2] It combines the separation capabilities of HPLC with the specific detection of tandem mass spectrometry.

3.4.2. Experimental Protocol: Method Development

  • Chromatography: The HPLC method development is similar to that for HPLC-UV. The goal is to achieve a good peak shape and retention time for the analyte.

  • Ionization Source Optimization: Electrospray ionization (ESI) is a common choice for polar molecules. Both positive and negative ion modes should be evaluated to determine which provides a better signal for this compound. Given the phenolic hydroxyl group, negative ion mode is likely to be more sensitive.

  • MS/MS Parameter Optimization: The analyte is infused directly into the mass spectrometer to optimize the precursor ion (the deprotonated molecule [M-H]⁻ in negative mode) and to identify the most abundant and stable product ions upon collision-induced dissociation (CID). The selection of multiple reaction monitoring (MRM) transitions (precursor ion → product ion) is crucial for the selectivity and sensitivity of the method.

  • Sample Preparation: Sample preparation can often be simplified to a "dilute-and-shoot" approach for clean samples. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[13][14]

3.4.3. Validation Protocol

The validation of an LC-MS/MS method follows the same principles as the other techniques, with a strong emphasis on evaluating and mitigating matrix effects.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity / Selectivity To ensure that the method can differentiate the analyte from other compounds in the sample, particularly in the presence of matrix components.No significant interfering peaks should be present at the retention time of the analyte in blank matrix samples.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.The matrix factor should be consistent across different lots of the matrix, and the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness Same as for HPLC-UV and GC-MS.The acceptance criteria are generally similar, but the linear range is often wider, and the LOD/LOQ are significantly lower.

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound should be a data-driven decision based on the specific requirements of the analysis.

  • For routine quality control, assay, and purity determination of the bulk substance, HPLC-UV is a robust, reliable, and cost-effective choice. Its simplicity and widespread availability make it an excellent starting point for method development.

  • GC-MS can be a powerful alternative if derivatization is optimized and validated. It offers high selectivity, but the additional sample preparation step of derivatization adds complexity.

  • LC-MS/MS is the preferred method for trace-level quantification, analysis in complex matrices, or when the highest level of sensitivity and selectivity is required. While the instrumentation is more complex and expensive, the benefits in terms of performance are significant.

Regardless of the chosen technique, a thorough and systematic validation process in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible analytical data. This guide provides the framework for such an endeavor, empowering researchers and scientists to develop and implement analytical methods that meet the highest standards of scientific integrity.

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-5-hydroxybenzonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-hydroxybenzonitrile is a key building block in modern medicinal chemistry. Its trifunctional nature—featuring chloro, hydroxyl, and nitrile groups—provides a versatile scaffold for constructing complex molecules with significant pharmacological activity.[1] Notably, it serves as a crucial intermediate in the synthesis of innovative therapeutics, including non-nucleoside HIV reverse transcriptase inhibitors like Doravirine.[2] The specific arrangement of its functional groups is often essential for the biological efficacy of the final active pharmaceutical ingredient (API).[1][3]

Given its importance, the efficient and scalable synthesis of this intermediate is a topic of considerable interest to researchers in process development and drug discovery. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights to inform methodology selection for laboratory and industrial applications.

Route 1: Demethylation of 3-Chloro-5-methoxybenzonitrile

One of the most direct and high-yielding methods to produce this compound involves the cleavage of the methyl ether from its precursor, 3-chloro-5-methoxybenzonitrile. This approach is favored for its efficiency and the high purity of the resulting product.

Principle and Mechanistic Insight

This synthesis relies on the nucleophilic cleavage of an aryl methyl ether.[1] Lithium iodide (LiI) is a particularly effective reagent for this transformation. The mechanism involves a nucleophilic attack by the iodide ion on the methyl group of the methoxy substituent. This SN2 reaction forms a transient phenoxide ion and methyl iodide as a byproduct. The high temperature facilitates this cleavage. The reaction is completed by an acidic workup, which protonates the phenoxide to yield the final hydroxyl group. The choice of a high-boiling, non-reactive solvent like 2,4,6-collidine is critical to reach the required reaction temperature of 170°C.[4]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 3-Chloro-5-methoxybenzonitrile C Flask A->C B 2,4,6-Collidine (Solvent) B->C D Heat to 170°C C->D E Add Lithium Iodide (LiI) D->E F Stir for 4 hours at 170°C E->F G Cool to RT F->G H Quench with 10% HCl (aq) G->H I Extract with Ethyl Acetate H->I J Wash, Dry, Concentrate I->J K Silica Gel Chromatography J->K L This compound K->L

Caption: Workflow for the demethylation of 3-chloro-5-methoxybenzonitrile.

Discussion

  • Advantages: This route is distinguished by its excellent reported yield, often reaching up to 94%.[2][4] It is a single, robust chemical transformation from a readily available precursor. The purification process, while requiring chromatography, is straightforward and results in a high-purity product.[4]

  • Disadvantages: The primary drawbacks are the harsh reaction conditions, specifically the high temperature (170°C), which may not be suitable for all laboratory equipment and can be energy-intensive on a larger scale.[4] Additionally, 2,4,6-collidine is a relatively expensive solvent, and lithium iodide also adds to the cost.

  • Expert Insights: Careful monitoring by Thin Layer Chromatography (TLC) is essential to ensure the complete consumption of the starting material before proceeding to the work-up.[2][4] The acidic quench must be performed cautiously as the reaction mixture is cooled to prevent any uncontrolled exothermic reactions.

Route 2: Sandmeyer Reaction of 3-Amino-5-chlorophenol

An alternative strategy involves building the nitrile functionality onto a pre-existing chloro-phenol ring system. The Sandmeyer reaction is a classic and powerful method for converting an aryl amine into a variety of functional groups, including nitriles.[5][6]

Principle and Mechanistic Insight

This is a multi-step process that begins with the diazotization of the aromatic amine (3-amino-5-chlorophenol).[6] In a cold, acidic solution (typically HCl), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. This reacts with the primary amine to form a diazonium salt. This intermediate is generally unstable and is used immediately.

The second stage is the cyanation step. The diazonium salt solution is added to a solution of a copper(I) cyanide (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][7] The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.[5] This radical then reacts with the cyanide species to form the final benzonitrile product.[6]

Reaction Pathway Diagram

G A 3-Amino-5-chlorophenol B Diazotization NaNO₂, HCl 0-5°C A->B Step 1 C Aryl Diazonium Salt Intermediate B->C D Cyanation CuCN C->D Step 2 E This compound D->E

Caption: Two-step Sandmeyer reaction pathway.

Discussion

  • Advantages: This route offers versatility and can be performed under much milder temperature conditions compared to the demethylation route. It is a cornerstone of aromatic chemistry, allowing for substitution patterns that are not easily accessible through other methods.[8]

  • Disadvantages: The Sandmeyer reaction is a multi-step process, which can lead to lower overall yields compared to a single, high-yielding transformation. The diazonium salt intermediates are notoriously unstable and can be explosive if allowed to dry, necessitating careful temperature control and immediate use.[6] Furthermore, the use of copper(I) cyanide, a highly toxic reagent, requires stringent safety protocols and waste disposal procedures.

  • Expert Insights: Maintaining a low temperature (0-5°C) during diazotization is non-negotiable for safety and to prevent decomposition of the diazonium salt. The slow addition of the diazonium salt solution to the copper cyanide solution is also critical for controlling the reaction rate and minimizing side reactions.

Other Potential Synthetic Approaches

While the two routes detailed above are the most prominently documented, other theoretical pathways could be considered:

  • Chlorination of 5-hydroxybenzonitrile: This approach involves the direct chlorination of 5-hydroxybenzonitrile.[1] However, controlling the regioselectivity to ensure chlorination occurs specifically at the 3-position can be challenging and may lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

  • Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dichlorobenzonitrile: Another possibility is the selective substitution of one chlorine atom on 3,5-dichlorobenzonitrile with a hydroxyl group.[1] This would require carefully controlled reaction conditions, as the electron-withdrawing nitrile group activates both chlorine atoms towards nucleophilic attack. Achieving mono-substitution without the formation of di-substituted byproducts would be the primary challenge.[9]

Comparative Summary of Synthetic Routes

ParameterRoute 1: DemethylationRoute 2: Sandmeyer Reaction
Starting Material 3-Chloro-5-methoxybenzonitrile3-Amino-5-chlorophenol
Number of Steps 12 (Diazotization + Cyanation)
Typical Yield Very High (up to 94%)[2][4]Moderate to Good (variable)
Key Reagents Lithium Iodide, 2,4,6-Collidine[4]NaNO₂, HCl, Copper(I) Cyanide[7]
Reaction Conditions High Temperature (170°C)[4]Low Temperature (0-5°C)
Scalability Feasible, but energy-intensiveFeasible, with strict process control
Safety Concerns High temperature, handling of collidineUnstable diazonium intermediates, high toxicity of CuCN
Purification Silica Gel Chromatography[4]Extraction and Crystallization/Chromatography

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these synthetic routes depends heavily on the specific project requirements.

  • Route 1 (Demethylation) is highly recommended for applications where the highest possible yield and product purity are paramount, and the necessary high-temperature equipment is available. Its single-step nature makes it an efficient and reliable choice for producing multi-gram to kilogram quantities of the target compound, provided the cost of reagents is acceptable.

  • Route 2 (Sandmeyer Reaction) represents a viable alternative when the starting material, 3-amino-5-chlorophenol, is more readily available or cost-effective than the methoxy precursor. It is also suitable for smaller-scale laboratory synthesis where the milder temperature conditions are an advantage. However, extreme caution must be exercised due to the inherent hazards of diazonium salts and cyanide reagents.

Ultimately, the demethylation pathway offers a more robust and higher-yielding approach for the synthesis of this compound, establishing it as the preferred method in many process chemistry settings.

Detailed Experimental Protocols

Protocol for Route 1: Demethylation of 3-Chloro-5-methoxybenzonitrile [2][4][10]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, charge 3-chloro-5-methoxybenzonitrile (7.0 g, 41.77 mmol) and 2,4,6-collidine (100 mL).

  • Heating: Heat the reaction mixture to 170°C using a suitable heating mantle.

  • Reagent Addition: Once the temperature has stabilized, carefully add lithium iodide (16.76 g, 125.3 mmol) in portions to the stirring mixture.

  • Reaction: Maintain the reaction at 170°C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 10% aqueous hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as a yellow oil.

  • Purification: Purify the crude oil by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 10:90 v/v) to afford this compound as a white solid (Typical yield: ~6.0 g, 94%).

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening 3-Chloro-5-hydroxybenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Path from Compound to Candidate

This guide provides a comprehensive framework for the development and validation of a robust in vitro assay designed to screen a library of 3-Chloro-5-hydroxybenzonitrile analogs. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, compare common assay technologies, and provide actionable protocols, reflecting a "fit-for-purpose" validation strategy where the level of rigor scales with the intended use of the data.[6]

Section 1: The Foundation - Assay Development and Target Engagement

Before validation can begin, a suitable assay must be developed. For the purposes of this guide, we will hypothesize that our this compound analogs are designed to inhibit a specific protein kinase, a common target class in oncology and immunology.[7] Protein kinases universally catalyze the transfer of phosphate from ATP to a substrate, making the detection of the product (phospho-substrate) or the consumption of a co-substrate (ATP) a viable readout for enzyme activity.[8]

The initial development phase involves optimizing key assay conditions to ensure a stable and reproducible signal.[9] This includes determining the optimal concentrations of the kinase, its substrate, and ATP, as well as buffer conditions (pH, salt concentration) and incubation times. A crucial early step is also to assess the tolerance of the assay to Dimethyl Sulfoxide (DMSO), the solvent typically used to solubilize compound libraries.[5] For most cell-based assays, the final DMSO concentration should be kept below 1% to avoid toxicity.[5]

A critical aspect of this phase is establishing target engagement. It is not enough to show an effect; you must be confident the effect is mediated through the intended target. This is often achieved by including a well-characterized inhibitor of the target kinase as a positive control throughout the validation and screening process.

Section 2: The Validation Workflow: A Phased, Data-Driven Approach

Assay validation for HTS is a systematic process designed to demonstrate that an assay is robust, reproducible, and suitable for its intended purpose.[5] The workflow can be visualized as a funnel, starting with basic performance checks and moving towards a comprehensive assessment of reliability.

AssayValidationWorkflow cluster_0 Phase 1: Pre-Validation & Optimization cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Pilot Screen & Final Assessment A Assay Development (Reagent Optimization, Buffer Conditions) B DMSO Tolerance (Assess impact on assay signal) A->B C Reagent Stability (Freeze-thaw, storage stability) B->C D Plate Uniformity Study (Intra- & Inter-plate variability) C->D E Assay Window & Z'-Factor (Establish HTS suitability) D->E F Control Compound Potency (EC50/IC50 Reproducibility) E->F G Pilot Screen (~1,000-5,000 compounds) F->G H Hit Rate Analysis (Confirm expected hit rate) G->H I Validated Assay for HTS H->I AssayChoice Start Start: Need Kinase Assay Q1 Is Highest Sensitivity & S/B Ratio Critical? Start->Q1 Q2 Is Budget a Major Constraint? Q1->Q2 No A1 Select AlphaScreen® Q1->A1 Yes Q3 Is Compound Fluorescence a Major Concern? Q2->Q3 Yes A3 Select TR-FRET Q2->A3 No A2 Select Luminescence (e.g., ADP-Glo) Q3->A2 Yes Q3->A3 No End Proceed to HTS A1->End A2->End A3->End

References

Benchmarking the Performance of 3-Chloro-5-hydroxybenzonitrile-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, seeking scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties. Among these, the 3-Chloro-5-hydroxybenzonitrile moiety has emerged as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, provides multiple avenues for synthetic elaboration, enabling the creation of diverse molecular architectures.[1] This guide provides an in-depth comparative analysis of inhibitors derived from this scaffold, with a primary focus on the well-documented Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), Doravirine. Furthermore, we will explore the broader potential of this scaffold in the development of other inhibitor classes, such as kinase inhibitors, and detail the experimental protocols necessary for their rigorous evaluation.

The this compound Scaffold: A Gateway to Potent Inhibition

The benzonitrile group is a common feature in many therapeutic agents, particularly in the realm of kinase inhibitors, where it can engage in crucial hydrogen bonding interactions within the ATP-binding pocket.[1] The strategic placement of chloro and hydroxyl substituents on the phenyl ring of this compound further enhances its utility. The electron-withdrawing nature of the nitrile and chloro groups can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring, while the hydroxyl group itself offers a key point for etherification or esterification, allowing for the extension of the molecule to interact with specific binding sites in the target protein.[1]

A prime example of the successful application of this scaffold is in the synthesis of Doravirine (formerly MK-1439), a potent NNRTI used in the treatment of HIV-1 infection. In the synthesis of Doravirine, the hydroxyl group of this compound is utilized to form a key aryl ether linkage.[1]

Case Study: Doravirine - A Next-Generation NNRTI

Doravirine stands as a testament to the power of rational drug design, leveraging the this compound scaffold to achieve a distinct and advantageous profile compared to earlier generation NNRTIs. Its mechanism of action, like other NNRTIs, involves binding to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the conversion of the viral RNA genome into DNA.

Performance Benchmarking: Doravirine vs. Other NNRTIs

The performance of an NNRTI is critically assessed by its potency against both wild-type and mutant strains of HIV-1, as the rapid evolution of the virus often leads to drug resistance.

Biochemical and Antiviral Activity:

Biochemical assays measure the direct inhibition of the reverse transcriptase enzyme, while cell-based antiviral assays assess the inhibitor's ability to suppress viral replication in a cellular context. The 50% inhibitory concentration (IC50) and 95% effective concentration (EC95) are key metrics for potency.

InhibitorTargetIC50 (nM)EC95 (nM) in 50% Human Serum
Doravirine (MK-1439) Wild-Type HIV-1 RT 12 20
K103N Mutant RT9.743
Y181C Mutant RT9.727
K103N/Y181C Mutant RT-55
EfavirenzWild-Type HIV-1 RT--
RilpivirineWild-Type HIV-1 RT--
EtravirineWild-Type HIV-1 RT--

Data compiled from in vitro studies.[2]

Comparative Efficacy Against Resistant Strains:

A crucial advantage of Doravirine is its robust activity against common NNRTI-resistant viral strains. The "fold change" (FC) in EC50 or IC50 relative to the wild-type virus is a standard measure of the impact of resistance mutations.

HIV-1 Mutant StrainDoravirine (Fold Change in EC50)Efavirenz (Fold Change in EC50)Rilpivirine (Fold Change in EC50)Etravirine (Fold Change in EC50)
K103N<3>10<3<3
Y181C<3>10>10<3
E138K<3<3>3>3
K101E<3>3>3>3

Data from a comparative analysis of NNRTI susceptibility.[2] A fold change of <3 generally indicates susceptibility.

Clinical Efficacy:

Ultimately, the performance of an inhibitor is determined by its efficacy in clinical settings. In phase 3 clinical trials, Doravirine has demonstrated non-inferiority to established first-line treatments.

Clinical Trial Endpoint (Week 48)Doravirine-based RegimenEfavirenz-based Regimen
Virologic Suppression (HIV-1 RNA <50 copies/mL)84.3%80.8%

Results from the DRIVE-AHEAD study.[3]

Broader Applications: The Potential of the Scaffold in Kinase Inhibition

While Doravirine is a prime example in the antiviral space, the this compound scaffold holds significant promise for the development of kinase inhibitors. The benzonitrile moiety is a known hinge-binding motif in many kinase inhibitors, and the versatile substitution pattern of the scaffold allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity against specific kinases.

Experimental Protocols for Inhibitor Benchmarking

To ensure the scientific integrity of any benchmarking study, standardized and well-validated experimental protocols are essential. Below are representative protocols for the biochemical and cell-based assays used to evaluate NNRTI and kinase inhibitor performance.

Protocol 1: HIV-1 Reverse Transcriptase Biochemical Assay

This protocol outlines a method to determine the IC50 value of a test compound against the purified HIV-1 reverse transcriptase enzyme.

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitor incubate Incubate enzyme with inhibitor prep_inhibitor->incubate prep_enzyme Prepare HIV-1 RT enzyme solution prep_enzyme->incubate prep_reagents Prepare reaction buffer, substrate, and dNTPs initiate Initiate reaction with substrate/dNTPs prep_reagents->initiate incubate->initiate stop_reaction Stop reaction initiate->stop_reaction detect Detect product formation stop_reaction->detect normalize Normalize data to controls detect->normalize plot Plot % inhibition vs. log[inhibitor] normalize->plot calculate Calculate IC50 using non-linear regression plot->calculate

HIV-1 RT Biochemical Assay Workflow

Methodology:

  • Compound Preparation: Prepare a series of 2-fold dilutions of the this compound-based inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute purified recombinant HIV-1 RT to the working concentration in assay buffer. Prepare a mixture of a homopolymeric template (e.g., poly(rA)) and an oligonucleotide primer (e.g., oligo(dT)).

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor, followed by the HIV-1 RT enzyme. Allow for a pre-incubation period of 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the template/primer and a mixture of dNTPs, including a labeled dNTP (e.g., [³H]dTTP).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. Transfer the reaction mixture to a filter plate and wash to remove unincorporated dNTPs. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay

This protocol describes a method to determine the EC50 of an inhibitor against HIV-1 replication in a human T-cell line.

Workflow:

cluster_prep Preparation cluster_infection Infection and Treatment cluster_quantification Quantification cluster_analysis Data Analysis prep_cells Culture and seed host cells treat_cells Add inhibitor to cells prep_cells->treat_cells prep_inhibitor Prepare serial dilutions of test inhibitor prep_inhibitor->treat_cells prep_virus Prepare HIV-1 viral stock infect_cells Infect cells with HIV-1 prep_virus->infect_cells treat_cells->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate measure_replication Measure viral replication (e.g., p24 ELISA or luciferase) incubate->measure_replication measure_toxicity Assess cell viability (e.g., MTT assay) incubate->measure_toxicity normalize Normalize viral replication data measure_replication->normalize plot Plot % inhibition vs. log[inhibitor] normalize->plot calculate Calculate EC50 and CC50 plot->calculate

Cell-Based HIV-1 Antiviral Assay Workflow

Methodology:

  • Cell Preparation: Plate a suitable human T-cell line (e.g., MT-4 or CEM-SS) in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test inhibitor to the wells.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for 4-5 days.

  • Quantification of Viral Replication: Measure the amount of viral replication by quantifying the HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assessment: In a parallel plate without virus, assess the cytotoxicity of the inhibitor using a standard method such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each inhibitor concentration. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and clinically successful inhibitors. The case of Doravirine clearly demonstrates its utility in generating a next-generation NNRTI with an improved resistance profile compared to its predecessors. The robust performance of Doravirine, supported by extensive biochemical and clinical data, underscores the importance of continued exploration of this and similar chemical scaffolds. While the full potential of this compound-based inhibitors in the kinase field is yet to be fully realized, the foundational principles of medicinal chemistry suggest that this is a promising area for future research. The rigorous application of the described experimental protocols will be paramount in identifying and validating the next wave of inhibitors derived from this versatile chemical entity.

References

A Head-to-Head Comparison of 3-Chloro-5-hydroxybenzonitrile and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the appropriate selection of starting materials is a critical determinant of synthetic efficiency and, ultimately, the success of a drug discovery program. Substituted benzonitriles are a cornerstone scaffold in a multitude of biologically active molecules, from antiviral agents to kinase inhibitors. Among these, 3-Chloro-5-hydroxybenzonitrile has emerged as a valuable building block, notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine.

This guide provides a comprehensive, head-to-head comparison of this compound with two of its closest analogs: 3-Fluoro-5-hydroxybenzonitrile and 3-Bromo-5-hydroxybenzonitrile . The objective is to furnish researchers and drug development professionals with the necessary data and insights to make informed decisions when selecting a building block for their synthetic campaigns. The comparison will focus on the relative reactivity of the key functional groups, their utility in common synthetic transformations, and their application in the synthesis of medicinally relevant compounds, such as Polo-like kinase 1 (PLK1) inhibitors.

The 3-Halo-5-hydroxybenzonitrile Scaffold: A Trifecta of Synthetic Handles

The utility of this compound and its fluoro and bromo analogs stems from the presence of three distinct and synthetically versatile functional groups on the aromatic ring: a hydroxyl group, a nitrile group, and a halogen. This trifunctional nature allows for a diversity of chemical modifications, enabling the construction of complex molecular architectures.[1]

The hydroxyl group is a nucleophile and can readily undergo etherification or esterification, providing a convenient attachment point for various side chains. The nitrile group , an electron-withdrawing moiety, can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering further avenues for molecular elaboration.

The halogen atom , however, is arguably the most distinguishing feature and the primary basis for comparison between these three building blocks. Its reactivity dictates the types of carbon-carbon and carbon-heteroatom bond-forming reactions that can be efficiently employed.

Head-to-Head Comparison: Reactivity and Synthetic Utility

The choice between a chloro, fluoro, or bromo substituent is not arbitrary and has significant implications for synthetic strategy. The following sections dissect the key differences in reactivity and provide a comparative analysis of their performance in two of the most important classes of reactions for this scaffold: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution is a powerful tool for introducing nucleophiles, such as amines and alcohols, onto an aromatic ring. In this reaction, the rate-determining step is typically the initial attack of the nucleophile, and the reactivity of the aryl halide is largely governed by the electronegativity of the halogen. The established trend for halogen leaving group ability in SNAr reactions is F >> Cl ≈ Br > I .[1][2] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Feature3-Fluoro-5-hydroxybenzonitrileThis compound3-Bromo-5-hydroxybenzonitrile
Reactivity in SNAr HighestModerateModerate
Leaving Group Ability ExcellentGoodGood
Typical Reaction Conditions Milder conditions, lower temperaturesMore forcing conditions may be requiredSimilar to chloro-derivative
Key Advantage Higher reactivity allows for a broader range of nucleophiles and milder reaction conditions.More readily available and often more cost-effective than the fluoro-analog.Similar SNAr reactivity to the chloro-analog, but with the added advantage of cross-coupling reactivity.

Expert Insight: For syntheses that rely on a crucial SNAr step, particularly with less reactive nucleophiles, 3-Fluoro-5-hydroxybenzonitrile is the superior choice. The enhanced electrophilicity of the carbon bearing the fluorine atom can lead to cleaner reactions, higher yields, and may obviate the need for harsh reaction conditions that could compromise other functional groups in the molecule. While the chloro and bromo derivatives are viable, they may require higher temperatures or stronger bases to achieve comparable results.

Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

While the fluoro and chloro derivatives excel in SNAr, the 3-Bromo-5-hydroxybenzonitrile building block opens the door to a vast and powerful arsenal of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the aryl bromide and a wide variety of organoboron reagents. The relative reactivity of aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl . Aryl fluorides are generally unreactive under standard Suzuki coupling conditions.

Feature3-Bromo-5-hydroxybenzonitrileThis compound3-Fluoro-5-hydroxybenzonitrile
Reactivity in Cross-Coupling HighLow to moderateVery Low/Inert
Key Reaction Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, etc.Can undergo coupling with specialized catalysts/ligands, but is less reactive.Generally not suitable for standard cross-coupling reactions.
Synthetic Versatility Enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups.Limited utility in cross-coupling.Not applicable.
Key Advantage Provides a robust and versatile handle for complex molecule synthesis through C-C bond formation.More focused on SNAr and modifications of the other functional groups.Primarily used for SNAr reactions.

Expert Insight: When the synthetic strategy calls for the introduction of a new carbon-based substituent at the 3-position, 3-Bromo-5-hydroxybenzonitrile is the unequivocal choice. Its high reactivity in Suzuki-Miyaura and other cross-coupling reactions provides a reliable and versatile method for constructing biaryl and other complex scaffolds that are common in kinase inhibitors.

Application in Kinase Inhibitor Synthesis: A Case Study of PLK1 Inhibitors

The 3-cyano-5-substituted phenoxy motif is a common feature in a number of potent kinase inhibitors, including those targeting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a validated target in oncology.[3][4] The synthesis of these inhibitors often involves the etherification of the hydroxyl group of a 3-halo-5-hydroxybenzonitrile building block, followed by either SNAr or a cross-coupling reaction to introduce the remainder of the pharmacophore.

The following diagram illustrates a generalized synthetic approach to a PLK1 inhibitor scaffold, highlighting where the choice of halogen on the starting material dictates the subsequent synthetic strategy.

G cluster_0 Starting Materials cluster_1 Etherification cluster_2 Key Bond Formation cluster_3 PLK1 Inhibitor Scaffold 3-F-5-OH-PhCN 3-Fluoro-5-hydroxybenzonitrile Ether_F Etherified Fluoro Intermediate 3-F-5-OH-PhCN->Ether_F R-X, Base 3-Cl-5-OH-PhCN This compound Ether_Cl Etherified Chloro Intermediate 3-Cl-5-OH-PhCN->Ether_Cl R-X, Base 3-Br-5-OH-PhCN 3-Bromo-5-hydroxybenzonitrile Ether_Br Etherified Bromo Intermediate 3-Br-5-OH-PhCN->Ether_Br R-X, Base SNAr Nucleophilic Aromatic Substitution (SNAr) Ether_F->SNAr Ether_Cl->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Ether_Br->Suzuki PLK1_Inhibitor PLK1 Inhibitor Scaffold SNAr->PLK1_Inhibitor Amine Nucleophile Suzuki->PLK1_Inhibitor Boronic Acid, Pd Catalyst

References

A Senior Application Scientist's Guide to Confirming the Identity and Purity of Commercial 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. This guide provides an in-depth technical framework for the identification and purity assessment of commercial 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will explore the rationale behind choosing specific analytical techniques, detail step-by-step experimental protocols, and present a comparative analysis of what to expect from commercial-grade samples. This guide is designed to be a self-validating system, ensuring the reliability and reproducibility of your results.

The Chemical Landscape of this compound

This compound is a trifunctional molecule featuring a nitrile, a hydroxyl, and a chloro group on a benzene ring.[3][4] This unique structure makes it a versatile building block, but also presents challenges in ensuring its purity. Potential impurities can arise from the synthetic route, degradation, or improper storage.

A common synthetic pathway involves the demethylation of 3-chloro-5-methoxybenzonitrile.[5] This process can lead to several potential impurities that must be monitored in commercial samples.

Visualizing the Synthetic Pathway and Potential Impurities

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-chloro-5-methoxybenzonitrile 3-chloro-5-methoxybenzonitrile This compound This compound 3-chloro-5-methoxybenzonitrile->this compound Demethylation Reagents Reagents Reagents->this compound Impurities Impurities This compound->Impurities Unreacted Starting Material Unreacted Starting Material Impurities->Unreacted Starting Material Regioisomers Regioisomers Impurities->Regioisomers Residual Solvents Residual Solvents Impurities->Residual Solvents Degradation Products Degradation Products Impurities->Degradation Products

Caption: Synthetic pathway and potential impurities.

A Multi-Pronged Approach to Identity and Purity Verification

A robust assessment of this compound requires a combination of chromatographic and spectroscopic techniques. This multi-pronged approach provides orthogonal data, strengthening the confidence in the final purity assignment. The validation of these analytical procedures should be performed in accordance with established guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[1][3][5][6][7][8][9][10][11][12]

Identity Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for unambiguous structure confirmation.[3]

  • ¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear as multiplets in the range of ~7.0-7.5 ppm, while the hydroxyl proton will be a broad singlet with a variable chemical shift around 10.0 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all seven carbon atoms. Key predicted shifts include the carbon attached to the hydroxyl group (~158 ppm), the carbon bonded to chlorine (~136 ppm), and the nitrile carbon (~118 ppm).[3]

2. Mass Spectrometry (MS):

Coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[3]

3. Infrared (IR) Spectroscopy:

IR spectroscopy is a rapid method to identify key functional groups. The spectrum of this compound should display characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and carbon-chlorine (C-Cl) groups.[3]

Purity Assessment and Impurity Profiling

1. High-Performance Liquid Chromatography (HPLC):

HPLC is the workhorse for purity determination and quantification of non-volatile impurities. A stability-indicating HPLC method should be developed and validated.

2. Gas Chromatography (GC):

GC is ideal for analyzing volatile impurities, including residual solvents from the synthesis. It can also be used for purity assessment, with some commercial suppliers specifying purity by GC.[2][8]

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound. Method development and validation are crucial to ensure it is stability-indicating.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities and Purity

This protocol is designed to identify and quantify residual solvents and other volatile impurities.

  • Instrumentation: GC with Mass Spectrometric (MS) detector

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-450

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

Comparative Analysis of Commercial Samples

Commercial suppliers typically provide a certificate of analysis (CofA) with a stated purity. However, the analytical method used and the extent of impurity profiling can vary. Below is a table summarizing what to expect and how to interpret the data for commercial samples of this compound.

Parameter Supplier A (Standard Grade) Supplier B (High Purity) Key Considerations & Recommended Actions
Stated Purity >95% (GC)[2][8][13]>98% (HPLC)[9]The method of purity determination is crucial. HPLC is generally more comprehensive for non-volatile impurities. Always request the chromatogram to verify the purity claim.
Identity Confirmation May only provide melting point.Typically provide ¹H NMR and MS data.Independent identity confirmation via NMR and MS is highly recommended, especially for critical applications.
Potential Impurities
3-chloro-5-methoxybenzonitrileMay be present at low levels.Should be below the detection limit.Check for a corresponding peak in the HPLC or GC chromatogram. Its presence indicates an incomplete reaction.
RegioisomersPossibility of presence.Should be specified and quantified if present.Isomeric separation can be challenging. Specialized HPLC columns or GC methods may be required for baseline separation.[14]
Residual SolventsMay not be specified.Should be quantified by GC-HS (Headspace).If not specified, perform in-house GC-HS analysis to ensure solvents are below acceptable limits for your application.
Appearance White to off-white powder.White crystalline powder.Any significant color deviation may indicate the presence of impurities or degradation.

Workflow for Verification of Commercial Samples

Start Start Receive_Sample Receive Commercial Sample & CofA Start->Receive_Sample Visual_Inspection Visual Inspection Receive_Sample->Visual_Inspection Identity_Tests Identity Confirmation (NMR, MS, IR) Visual_Inspection->Identity_Tests Purity_Tests Purity & Impurity Analysis (HPLC, GC-MS) Identity_Tests->Purity_Tests Compare_CofA Compare Results with CofA Purity_Tests->Compare_CofA Decision Meets Specification? Compare_CofA->Decision Accept Accept Lot Decision->Accept Yes Investigate Investigate Discrepancies Decision->Investigate No Reject Reject Lot Investigate->Reject

Caption: Verification workflow for commercial samples.

Conclusion

Confirming the identity and purity of this compound is a critical step in ensuring the quality and reproducibility of downstream research and manufacturing processes. By employing a multi-technique analytical approach grounded in established validation principles, researchers can confidently assess the quality of their starting materials. This guide provides the necessary framework and experimental protocols to establish a robust and self-validating system for the analysis of commercial this compound samples, ultimately contributing to the integrity of your scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6) is a versatile intermediate in medicinal chemistry, notably as a building block for non-nucleoside HIV reverse transcriptase inhibitors[1][2]. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign; it is a halogenated organic compound with specific, documented hazards that dictate its handling and disposal pathway[2][3]. The primary risks are summarized below.

GHS Hazard Summary
Hazard ClassGHS CodeSignal WordHazard StatementAuthoritative Source
Acute Toxicity, OralH302WarningHarmful if swallowed.[4][5][6][7]PubChem, Apollo Scientific
Skin Corrosion/IrritationH315WarningCauses skin irritation.[4][5][6]PubChem, Apollo Scientific
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[4][5][6]PubChem, Apollo Scientific
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[4]Apollo Scientific

Causality Behind the Classification:

  • Halogenated Organic: The presence of a chlorine atom on the benzene ring places this compound in the "halogenated organic" waste category[3]. This is the single most critical piece of information for disposal. Halogenated wastes cannot be mixed with non-halogenated organic solvents. They require specialized, high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (e.g., hydrogen chloride) and prevent the formation of highly toxic dioxins[8][9].

  • Cytotoxicity Potential: While not explicitly classified as a cytotoxic drug, its application as an intermediate for potent pharmaceuticals means it should be handled with the caution afforded to hazardous drugs[10]. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling such materials to minimize exposure, which are prudent to adopt[11][12].

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before any disposal procedure begins, ensuring personal and environmental protection is paramount. Given the compound's irritant properties and potential toxicity, a stringent PPE protocol is non-negotiable.

  • Engineering Controls: Always handle solid this compound within a certified chemical fume hood to mitigate the risk of inhaling dust particles, which can cause respiratory irritation[4].

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended if handling larger quantities or for extended periods.

  • Eye Protection: Use chemical safety goggles that provide a full seal around the eyes to protect against dust and splashes[4].

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of contamination, such as large-scale transfers or spill cleanup, consider a disposable gown.

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of a compliant and safe chemical waste management program. Mixing incompatible waste streams is a dangerous and costly mistake.

Step-by-Step Segregation and Containment:

  • Designate a Waste Container: Procure a dedicated, sealable waste container compatible with solid chemical waste. This container must be clearly labeled as "HALOGENATED ORGANIC SOLID WASTE." [13]

  • Collect Waste:

    • Solid Waste: All surplus or expired this compound powder should be placed directly into the designated halogenated solid waste container.

    • Contaminated Materials: Any disposable items grossly contaminated with the compound (e.g., weighing papers, gloves, paper towels used for cleanup) must also be placed in this container.

  • Label the Container Accurately: The waste container label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other components in the container.

    • The approximate percentage of each component.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Secure Storage: Keep the waste container sealed at all times, except when adding waste[13]. Store it in a designated satellite accumulation area away from incompatible materials.

Disposal Workflow and Decision-Making

The following workflow provides a clear decision path from waste generation to final disposal, ensuring all safety and regulatory checkpoints are met.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Final Disposal cluster_3 Incorrect Pathway A Generation of Waste (e.g., excess reagent, spill residue, contaminated consumables) B Is the waste this compound or contaminated with it? A->B C YES: Classify as HALOGENATED ORGANIC WASTE B->C Yes J NO: Follow appropriate disposal protocol for the specific chemical B->J No D Select a designated, compatible and properly labeled container C->D K DO NOT mix with non-halogenated waste C->K L DO NOT dispose down the drain C->L E Transfer waste into container, ensuring no dust generation D->E F Securely seal the container E->F G Store in Satellite Accumulation Area F->G H Arrange for pickup by institutional Environmental Health & Safety (EHS) G->H I EHS transports for licensed hazardous waste incineration H->I

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.

Protocol for Small Solid Spills:

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including a dust respirator[4].

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a standard brush and dustpan, as this can generate dust.

  • Clean Up: Use dry cleanup procedures[4]. Gently cover the spill with a damp paper towel to avoid raising dust, then carefully scoop the material into the designated halogenated solid waste container. Alternatively, use a vacuum cleaner equipped with a HEPA filter.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated solid waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Regulatory Context

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under specific waste codes and is subject to land disposal restrictions, making incineration the preferred treatment method[8][14][15]. Adherence to the protocols outlined in this guide will ensure your laboratory remains in compliance with these federal regulations and institutional safety policies.

References

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